Product packaging for Benzyl heptanoate(Cat. No.:CAS No. 5454-21-7)

Benzyl heptanoate

Cat. No.: B1617670
CAS No.: 5454-21-7
M. Wt: 220.31 g/mol
InChI Key: UEDDAJQIHUEZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl heptanoate is a useful research compound. Its molecular formula is C14H20O2 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23059. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O2 B1617670 Benzyl heptanoate CAS No. 5454-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-4-8-11-14(15)16-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDDAJQIHUEZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202963
Record name Benzyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5454-21-7
Record name Phenylmethyl heptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5454-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl heptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, phenylmethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to benzyl (B1604629) heptanoate (B1214049). The information is intended to support research, development, and quality control activities involving this compound.

Chemical Properties

Benzyl heptanoate is a combustible liquid with a characteristic fruity, sweet, and floral odor.[1] It is primarily used as a fragrance and flavor ingredient.[1] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₂[2][3][4][5]
Molecular Weight 220.31 g/mol [1][3][5]
Appearance Colorless clear liquid (est.)[6]
Boiling Point 257.00 °C at 760.00 mm Hg[6]
295.3 °C at 760 mmHg[2][7]
Density 0.98 g/cm³[2][7]
Specific Gravity 0.98000 @ 25.00 °C[6]
Flash Point 107.1 °C[2][7]
224.00 °F TCC (106.67 °C)[6]
Vapor Pressure 0.00154 mmHg at 25°C[2]
0.002000 mmHg @ 25.00 °C (est.)[6]
Refractive Index 1.49250 @ 25.00 °C[6]
1.493[7]
LogP 3.70020[2][7]
XLogP3 4.1[1][2]
Solubility Insoluble in water.[8]

Chemical Structure

This compound is the ester of benzyl alcohol and heptanoic acid.[1] Its structure consists of a benzyl group attached to the oxygen of the carboxylate group of heptanoate.

IdentifierValueSource
IUPAC Name This compound[3]
Synonyms Benzyl n-heptanoate, Heptanoic acid, phenylmethyl ester[2][3][6]
CAS Number 5454-21-7[2][3][4][6]
Canonical SMILES CCCCCCC(=O)OCC1=CC=CC=C1[2][4]
InChI InChI=1S/C14H20O2/c1-2-3-4-8-11-14(15)16-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3[3][4]
InChIKey UEDDAJQIHUEZCJ-UHFFFAOYSA-N[3][4]

Structural Diagram

G cluster_heptanoate Heptanoate Chain cluster_benzyl Benzyl Group CH3 CH3 CH2_1 CH2_1 CH3->CH2_1 CH2_2 CH2_2 CH2_1->CH2_2 CH2_3 CH2_3 CH2_2->CH2_3 CH2_4 CH2_4 CH2_3->CH2_4 CH2_5 CH2_5 CH2_4->CH2_5 C=O C=O CH2_5->C=O O_ester O C=O->O_ester Ester Linkage CH2_benzyl CH2_benzyl O_ester->CH2_benzyl Benzene CH2_benzyl->Benzene

Caption: Chemical structure of this compound.

Methodologies

Synthesis: Fischer Esterification

A common method for the synthesis of esters like this compound is the Fischer esterification of the parent carboxylic acid and alcohol.

Reaction Workflow

G Reactants Heptanoic Acid + Benzyl Alcohol Catalyst Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Addition Reflux Reflux Catalyst->Reflux Heating Workup Workup (Neutralization, Washing) Reflux->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product G Sample Sample Preparation (Dilution in Solvent) Injection GC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometer (Ionization) Separation->Ionization Detection Detection & Data Acquisition Ionization->Detection Analysis Data Analysis (Library Matching) Detection->Analysis

References

An In-depth Technical Guide to Benzyl Heptanoate (CAS 5454-21-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl (B1604629) heptanoate (B1214049) (CAS No. 5454-21-7), an organic ester recognized for its distinct aromatic properties. The document details its chemical and physical characteristics, spectroscopic data, a common synthesis route, and its primary applications, particularly within the flavor and fragrance industries. Safety information and generalized experimental protocols for its synthesis and analysis are also included to support laboratory and research applications. All quantitative data has been systematically organized into tables for clarity and comparative analysis.

Chemical Identification and Properties

Benzyl heptanoate, also known as benzyl enanthate, is the ester formed from benzyl alcohol and heptanoic acid.[1] It is a colorless liquid at room temperature and is primarily used as a fragrance and flavor agent due to its mild, fruity aroma reminiscent of apricot and sage.[2]

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification across various databases and regulatory frameworks.

IdentifierValueSource
CAS Number 5454-21-7[3][4][5][6][7]
Molecular Formula C₁₄H₂₀O₂[3][4][5][6][7][8]
IUPAC Name This compound[3]
Synonyms Heptanoic acid, phenylmethyl ester; Benzyl n-heptanoate; Phenylmethyl heptanoate[2][3][5][8]
EC Number 226-705-5[3][4][8]
PubChem CID 79554[3][7]
InChIKey UEDDAJQIHUEZCJ-UHFFFAOYSA-N[3][4][5][7]
Canonical SMILES CCCCCCC(=O)OCC1=CC=CC=C1[3][7][8][9]
Physicochemical Properties

The key physical and chemical properties of this compound are summarized in Table 2. These properties are essential for handling, storage, and application development.

PropertyValueUnitSource
Molecular Weight 220.31 g/mol [3][4][9]
Appearance Colorless clear liquid (est.)-[2]
Density 0.98g/cm³[4][6][8][10]
Boiling Point 295.3°C at 760 mmHg[6][8][10]
257.0°C at 760 mmHg[2][4]
Flash Point 107.1°C[4][6][8][10]
106.67°C (TCC)[2]
Vapor Pressure 0.00154mmHg at 25°C[6][8]
Refractive Index 1.493at 20°C[6][10]
1.4925at 25°C[2]
Water Solubility 4.582 (est.)mg/L at 25°C[2]
LogP (o/w) 4.1-[3][8][9]
3.7002-[8][10]
Hydrogen Bond Acceptor Count 2-[8]
Hydrogen Bond Donor Count 0-[8]
Rotatable Bond Count 8-[8]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. A summary of available spectral data is presented in Table 3.

Spectroscopy TypeData HighlightsSource
Mass Spectrometry (GC-MS) Major Fragments (m/z): 91 (base peak), 108, 43, 92, 41.[3]
¹³C NMR Data available from SpectraBase.[3]
Infrared (IR) Spectroscopy Vapor Phase IR Spectra available from SpectraBase.[3]
Kovats Retention Index Standard non-polar: 1606, 1620; Standard polar: 2158.[3]

Synthesis and Manufacturing

This compound is commercially produced, typically through the Fischer esterification of heptanoic acid (also known as enanthic acid) and benzyl alcohol.[8] This reaction is generally catalyzed by a strong acid. The process involves heating the reactants, often with a mechanism to remove the water formed during the reaction to drive the equilibrium towards the product side. A reported yield for this synthesis route is approximately 93.3%.[8]

G Logical Diagram for this compound Profile A This compound CAS: 5454-21-7 B Chemical Properties - C₁₄H₂₀O₂ - MW: 220.31 g/mol - Ester A->B exhibits C Physical Properties - Colorless Liquid - BP: ~295 °C - Density: 0.98 g/cm³ A->C exhibits D Sensory Profile - Fruity, Apricot, Herbal - Mild Odor A->D exhibits E Primary Applications D->E leads to F Fragrance Ingredient (Fine Perfumery) E->F G Flavoring Agent (Food & Beverage) E->G G Experimental Workflow: Synthesis of this compound A Reactant Charging B Combine: - Heptanoic Acid - Benzyl Alcohol - Acid Catalyst (e.g., H₂SO₄) - Toluene (for azeotropic removal of H₂O) A->B C Esterification Reaction B->C D Heat mixture under reflux with Dean-Stark trap. Monitor reaction progress (TLC/GC). C->D E Work-up & Neutralization D->E F 1. Cool reaction mixture. 2. Wash with NaHCO₃ (aq). 3. Wash with brine. 4. Dry organic layer (e.g., MgSO₄). E->F G Purification F->G H Vacuum Distillation G->H I Final Product (this compound) H->I G Workflow for Analytical Characterization A Synthesized Product (this compound) B Sample Preparation (Dilution/Dissolution) A->B C GC-MS NMR Spectroscopy IR Spectroscopy B->C D Data Interpretation C:f0->D C:f1->D C:f2->D E Purity Assessment (GC Peak Area %) D->E F Identity Confirmation (Mass Spectrum, NMR Shifts, IR Bands) D->F G Verified Compound E->G F->G

References

Benzyl heptanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for benzyl (B1604629) heptanoate (B1214049), a benzyl ester of heptanoic acid. The information is presented to support research and development activities where this chemical compound is of interest.

Physicochemical Data

The fundamental molecular properties of benzyl heptanoate are summarized below.

PropertyValueCitations
Molecular Formula C₁₄H₂₀O₂[1][2][3][4][5][6]
Molecular Weight 220.31 g/mol [2][4][5]
Alternate Molecular Weight 220.312 g/mol [1]
CAS Number 5454-21-7[1][2][3]

Logical Relationship of Molecular Components

The molecular formula C₁₄H₂₀O₂ represents the composition of this compound, which is formed from the esterification of heptanoic acid and benzyl alcohol. This relationship can be visualized as follows:

Heptanoic Acid Heptanoic Acid This compound This compound Heptanoic Acid->this compound + Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol Water Water This compound->Water Esterification

Caption: Esterification of Heptanoic Acid and Benzyl Alcohol.

References

Benzyl Heptanoate: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of benzyl (B1604629) heptanoate (B1214049), a significant compound in various research and development applications. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Physicochemical Data Summary

The quantitative data for benzyl heptanoate is summarized in the table below for ease of reference and comparison.

PropertyValueUnits
Boiling Point257 - 295.3°C
Density0.98g/cm³

Note: The range in boiling point reflects variations in reported values across different sources.

Experimental Protocols

Accurate determination of the physical properties of a compound is critical for its application in research and drug development. The following sections detail the methodologies for determining the boiling point and density of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1][2][3] The following capillary method provides a reliable means of determining the boiling point of a small liquid sample.

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Sample tube (e.g., a small test tube)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Liquid for the heating bath (e.g., paraffin (B1166041) oil)

Procedure:

  • A small amount of the this compound sample is placed into the sample tube.

  • The capillary tube, with its sealed end uppermost, is placed into the sample tube containing the liquid.

  • The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is then immersed in the heating bath (Thiele tube).

  • The bath is heated gently.[1]

  • As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

  • The heat source is removed when a continuous and rapid stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Density

The density of a substance is its mass per unit volume.[4] A straightforward and accurate method for determining the density of a liquid like this compound involves the use of a pycnometer or, more simply, a graduated cylinder and a balance.

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Electronic balance

  • Pipette

Procedure:

  • The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.

  • A known volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder using a pipette.

  • The mass of the graduated cylinder containing the this compound is then measured.

  • The mass of the this compound is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume.

  • For improved accuracy, the measurement should be repeated multiple times, and the average density calculated.[4][5]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

BoilingPointDetermination start Start prep Prepare Sample and Apparatus (Sample in tube, capillary inverted) start->prep setup Assemble Apparatus (Tube attached to thermometer, immersed in bath) prep->setup heat Gently Heat the Bath setup->heat observe Observe Bubble Stream from Capillary heat->observe stop_heat Remove Heat Source (When bubble stream is rapid and continuous) observe->stop_heat Continuous Stream record Record Temperature (When liquid enters capillary) stop_heat->record end End record->end

Caption: Experimental workflow for determining the boiling point.

DensityDetermination start Start mass_empty Measure Mass of Empty Graduated Cylinder (m1) start->mass_empty add_liquid Add Known Volume of this compound (V) mass_empty->add_liquid mass_full Measure Mass of Cylinder with Liquid (m2) add_liquid->mass_full calc_mass Calculate Mass of Liquid (m = m2 - m1) mass_full->calc_mass calc_density Calculate Density (ρ = m / V) calc_mass->calc_density end End calc_density->end

Caption: Experimental workflow for determining density.

References

An In-depth Technical Guide to the Solubility of Benzyl Heptanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of benzyl (B1604629) heptanoate (B1214049), a common fragrance and flavoring agent, in a wide range of organic solvents. The information contained herein is intended to support research, development, and formulation activities where benzyl heptanoate is a key component.

Core Solubility Data

The solubility of this compound is critical for its application in various formulations. The following table summarizes the quantitative solubility of this compound in numerous organic solvents at 25°C. This data provides a valuable resource for solvent selection and optimization of formulation processes.

SolventSolubility (g/L) at 25°C[1]
Dichloromethane10255.77
1,2-Dichloroethane8401.84
Chloroform7833.5
Transcutol7716.24
DMSO7505.89
Acetone7369.34
DMF6698.71
Acetonitrile6072.11
Ethyl acetate5906.76
Methanol5766.64
2-Butanone4701.46
Cyclohexanone4665.97
Propylene glycol461.04
Diethyl ether4168.81
DMAc4108.33
Ethanol3938.76
Methyl acetate3706.08
1,4-Dioxane3555.96
THF3376.59
2-Methoxyethanol3289.41
NMP3055.92
n-Propyl acetate2766.06
n-Butyl acetate2716.84
MTBE2645.23
n-Propanol2622.33
Isopropyl acetate2563.17
Chlorobenzene2479.08
Acetic acid2369.24
n-Butanol2094.1
Ethyl formate2074.82
2-Propoxyethanol1880.95
2-Ethoxyethanol1877.7
Propionic acid1798.03
Isopropanol1786.46
tert-Butanol1759.25
Toluene1675.97
MIBK1642.37
Isopentanol1638.62
Isobutanol1596.95
sec-Butanol1573.81
Isobutyl acetate1308.14
n-Pentanol1283.97
n-Pentyl acetate1085.33
Dimethyl carbonate1045.07
n-Hexanol1060.44
2-Butoxyethanol870.46
p-Xylene865.35
m-Xylene788.72
Ethylbenzene743.11
o-Xylene721.26
Formic acid647.71
Tetrachloromethane585.48
n-Heptanol346.29
n-Octanol321.97
Ethylene glycol279.27
Cyclohexane257.59
Water0.19
n-Hexane168.56
n-Heptane53.89
n-Octane22.3

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is widely regarded as the gold standard for obtaining thermodynamic equilibrium solubility data.[2][3][4] This method, coupled with a gravimetric quantification, provides a robust and reliable approach.

Protocol: Isothermal Shake-Flask Method with Gravimetric Analysis

1. Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

2. Materials:

  • This compound (solute)
  • Selected organic solvent
  • Conical flasks or vials with stoppers
  • Constant temperature shaker bath or incubator
  • Analytical balance
  • Filtration apparatus (e.g., syringe filters with appropriate membrane)
  • Pre-weighed evaporation dishes
  • Drying oven

3. Procedure:

  • Preparation: Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solute is essential to ensure saturation is reached.
  • Equilibration: Tightly seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). The flasks should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[1]
  • Sample Withdrawal and Filtration: After equilibration, allow the flasks to stand undisturbed at the constant temperature to permit the undissolved solute to settle. Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution to remove any undissolved microparticles.
  • Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed evaporation dish.[5][6] Record the exact weight of the solution.
  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Continue drying until a constant weight is achieved.
  • Calculation:
  • Determine the weight of the dissolved this compound by subtracting the initial weight of the evaporation dish from the final weight after drying.
  • Calculate the weight of the solvent by subtracting the weight of the dissolved this compound from the total weight of the saturated solution transferred to the dish.
  • Express the solubility in terms of grams of solute per liter of solvent, or other desired units.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G Experimental Workflow: Isothermal Shake-Flask Solubility Determination A Preparation: Add excess this compound to a known volume of solvent. B Equilibration: Shake at constant temperature (e.g., 24-72 hours). A->B Incubate C Settling & Sampling: Allow undissolved solute to settle. Withdraw a known volume of supernatant. B->C Reach Equilibrium D Filtration: Filter the supernatant to remove any undissolved particles. C->D Clarify E Gravimetric Analysis: Weigh a known volume of the filtered saturated solution. D->E Quantify F Solvent Evaporation: Evaporate the solvent in a drying oven until constant weight. E->F Isolate Solute G Calculation: Determine the weight of dissolved solute and express solubility. F->G Finalize

Caption: Workflow for Shake-Flask Solubility Measurement.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry of Benzyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for benzyl (B1604629) heptanoate (B1214049) (C14H20O2).[1][2][3][4] It includes a detailed presentation of its spectral data, experimental protocols for acquiring such data, and visualizations of the analytical workflow and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[5] For benzyl heptanoate, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the benzyl group and the heptanoate chain. The chemical shifts are influenced by the electron-withdrawing effect of the ester's carbonyl group and the aromatic ring. Protons closer to the ester functional group are typically shifted downfield (to a higher ppm value).[6]

Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Integration
Terminal Methyl (-CH₃)~ 0.9Triplet3H
Methylene Chain (-(CH₂)₄-)~ 1.3 - 1.6Multiplet8H
α-Methylene to Carbonyl (-CH₂-COO-)~ 2.3Triplet2H
Benzylic Protons (-O-CH₂-Ph)~ 5.1Singlet2H
Aromatic Protons (-C₆H₅)~ 7.3Multiplet5H
¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within this compound.

Assignment Chemical Shift (δ) ppm (Predicted)
Terminal Methyl (-C H₃)~ 14
Methylene Chain (-(C H₂)₄-)~ 22-32
α-Methylene to Carbonyl (-C H₂-COO-)~ 34
Benzylic Carbon (-O-C H₂-Ph)~ 66
Aromatic Carbons (-C ₆H₅)~ 128-136
Carbonyl Carbon (-C =O)~ 173

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.[7] For this compound, electron ionization (EI) is a common technique.

Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak (M+) and several characteristic fragment ions.[1]

m/z Relative Intensity Proposed Fragment
9199.99[C₇H₇]⁺ (Tropylium ion)
10845.54[C₇H₈O]⁺ (Protonated Benzaldehyde)
4329.10[C₃H₇]⁺ (Propyl cation)
9220.03[C₇H₈]⁺ (Toluene)
4117.79[C₃H₅]⁺ (Allyl cation)

The base peak at m/z 91 is characteristic of compounds containing a benzyl group and corresponds to the stable tropylium (B1234903) ion. The peak at m/z 108 is also a common fragment for benzyl esters.

Experimental Protocols

NMR Spectroscopy Protocol

High-quality NMR spectra are obtained through careful sample preparation and instrument setup.[5]

  • Sample Preparation : Dissolve approximately 5-25 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).[8] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing. Transfer the solution to a clean NMR tube.[5]

  • ¹H NMR Acquisition : A standard single-pulse experiment is typically used for ¹H NMR.[5] Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition : For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum and improve the signal-to-noise ratio.[5] Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a higher sample concentration may be required compared to ¹H NMR.

  • Data Processing : The acquired data (Free Induction Decay - FID) is processed by applying a Fourier transform. This is followed by phasing, baseline correction, and integration of the signals to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound.[9][10]

  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • GC Separation :

    • Injector : Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector, which is heated to vaporize the sample.[10]

    • Column : A non-polar capillary column (e.g., 30 m, 0.25 mm ID, 0.25 µm film thickness) is commonly used.[10]

    • Oven Program : A typical temperature program would be to start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up the temperature (e.g., at 10°C/min) to a final temperature (e.g., 280°C) and hold.[9]

  • MS Detection :

    • Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron ionization (EI) at 70 eV.[10]

    • Mass Analyzer : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Acquisition Mode : Data can be acquired in full scan mode to obtain the entire mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification.[9]

  • Data Analysis : The resulting mass spectra are compared to spectral libraries (e.g., NIST) for compound identification. The retention time from the GC also aids in identification.

Visualizations

Analytical_Workflow Analytical Workflow for this compound Characterization cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry (GC-MS) NMR_Sample_Prep Sample Preparation (Dissolve in CDCl3 with TMS) NMR_Acquisition 1D NMR Acquisition (¹H and ¹³C) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Spectral Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Structural Elucidation (Chemical Shift & Coupling Analysis) NMR_Processing->NMR_Analysis Final_Characterization Complete Structural Characterization NMR_Analysis->Final_Characterization MS_Sample_Prep Sample Preparation (Dilute in Volatile Solvent) GC_Separation GC Separation MS_Sample_Prep->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization Mass_Analysis Mass Analysis (m/z Separation) MS_Ionization->Mass_Analysis MS_Data_Analysis Data Analysis (Library Matching & Fragmentation) Mass_Analysis->MS_Data_Analysis MS_Data_Analysis->Final_Characterization Benzyl_Heptanoate This compound Sample Benzyl_Heptanoate->NMR_Sample_Prep Benzyl_Heptanoate->MS_Sample_Prep

Caption: Analytical workflow for the characterization of this compound.

Fragmentation_Pathway Proposed EI-MS Fragmentation of this compound Molecular_Ion This compound [C₁₄H₂₀O₂]⁺˙ m/z = 220 Fragment_91 Tropylium Ion [C₇H₇]⁺ m/z = 91 Molecular_Ion->Fragment_91 McLafferty Rearrangement & Benzyl Cleavage Fragment_108 [C₇H₈O]⁺˙ m/z = 108 Molecular_Ion->Fragment_108 Rearrangement Fragment_113 Heptanoyl Cation [C₇H₁₃O]⁺ m/z = 113 Molecular_Ion->Fragment_113 - •OCH₂Ph Fragment_43 Propyl Cation [C₃H₇]⁺ m/z = 43 Fragment_113->Fragment_43 - C₄H₈O

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Benzyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated. For professionals in chemical synthesis and drug development, IR spectroscopy is an indispensable tool for confirming the synthesis of esters like benzyl (B1604629) heptanoate (B1214049), monitoring reaction progress, and assessing the purity of the final product. This guide provides a detailed overview of the IR spectroscopy analysis of benzyl heptanoate, including expected absorption peaks, experimental protocols, and a logical workflow for the analysis.

This compound (C₁₄H₂₀O₂) is an ester with a characteristic fruity odor. Its molecular structure consists of a benzyl group attached to the oxygen of the heptanoate carboxyl group. This structure gives rise to a distinct IR spectrum with characteristic absorption bands corresponding to its various functional groups.

Data Presentation: Expected Infrared Absorption Peaks for this compound

The following table summarizes the expected characteristic infrared absorption peaks for this compound based on the functional groups present in its structure. The intensity of the peaks is described as strong (s), medium (m), or weak (w).

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~ 3065 - 3030mC-H (Aromatic)Stretching
~ 2955 - 2855sC-H (Aliphatic)Stretching
~ 1735 s C=O (Ester) Stretching
~ 1605, 1495, 1455m-wC=C (Aromatic)Ring Stretching
~ 1250 - 1150sC-O (Ester)Stretching (asymmetric)
~ 1100 - 1000sC-O (Ester)Stretching (symmetric)
~ 750 - 690sC-H (Aromatic)Out-of-plane Bending

Experimental Protocols

A detailed methodology for obtaining the IR spectrum of this compound, which is a liquid at room temperature, is provided below.

Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of liquid this compound.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Clean, dry salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • This compound sample

  • Volatile solvent for cleaning (e.g., hexane (B92381) or isopropanol)

  • Lens paper

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and the bench has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan (background spectrum) to record the spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Clean the salt plates thoroughly with a volatile solvent and lens paper. Handle the plates by the edges to avoid transferring moisture and oils from your fingers.

    • Using a clean Pasteur pipette, place a single drop of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid the formation of air bubbles.

  • Spectrum Acquisition:

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum of the sample. Typical parameters include a scan range of 4000 cm⁻¹ to 400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Label the significant peaks in the spectrum and compare them to the expected absorption frequencies for the functional groups in this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of an IR spectroscopy analysis and the key structural features of this compound leading to its characteristic IR spectrum.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Obtain this compound Sample prep_sample Prepare Neat Liquid Film on Salt Plates start->prep_sample background Acquire Background Spectrum prep_sample->background Place in Spectrometer sample_spec Acquire Sample Spectrum background->sample_spec process_data Process Spectrum (Background Correction) sample_spec->process_data identify_peaks Identify Key Absorption Peaks process_data->identify_peaks assign_peaks Assign Peaks to Functional Groups identify_peaks->assign_peaks interpret Interpret Spectrum and Confirm Structure assign_peaks->interpret

Caption: Workflow for the IR Spectroscopy Analysis of this compound.

Benzyl_Heptanoate_IR_Features cluster_functional_groups Key Functional Groups & Vibrations compound This compound Structure carbonyl C=O (Ester) ~1735 cm⁻¹ (strong) compound->carbonyl leads to co_stretch C-O (Ester) ~1250-1000 cm⁻¹ (strong) compound->co_stretch leads to arom_ch Aromatic C-H ~3065-3030 cm⁻¹ (medium) compound->arom_ch leads to aliph_ch Aliphatic C-H ~2955-2855 cm⁻¹ (strong) compound->aliph_ch leads to

Caption: Correlation of this compound's Functional Groups to IR Peaks.

The Enigmatic Presence of Benzyl Heptanoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) heptanoate (B1214049), a benzyl ester characterized by its fruity, apricot-like, and slightly herbal aroma, is a volatile organic compound that has been identified in the complex bouquet of secondary metabolites in a select number of plant species. While its documented natural occurrence is not as extensive as other floral esters, its presence suggests intriguing possibilities for chemo-ecological interactions, novel biosynthetic pathways, and potential applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of benzyl heptanoate in plants, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway based on analogous compounds.

Natural Occurrence of this compound

The identification of this compound in the plant kingdom has been reported in a limited number of species. Its presence has been noted in the floral scents of Rosa davurica and Embreea rodigasiana, as well as in the plant Cryptocaryo massoia. However, the scientific literature currently lacks specific quantitative data on the concentration of this compound in the essential oils or floral headspace of these plants.

Quantitative Data on Benzyl Esters in Plants

Plant SpeciesPlant PartCompoundConcentration (% of essential oil)Method of AnalysisReference
Cryptocarya massoyFruitBenzyl Benzoate (B1203000)68.3GC-MS[1][2]
Rosa davuricaFlowerThis compoundNot Reported-
Embreea rodigasianaFlowerThis compoundNot Reported-
Cryptocaryo massoia-This compoundNot Reported-

Experimental Protocols

The analysis of this compound and other volatile esters from plant matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Extraction of Volatile Compounds

Two common methods for extracting volatile compounds from plant material are headspace collection and solvent extraction.

a) Headspace Volatile Collection

This non-destructive method is ideal for analyzing the scent of living flowers.[3]

  • Materials: Portable charcoal air filter and vacuum, oven bags, polypropylene (B1209903) bulkhead unions, glass filter cartridge with a porous polymer adsorbent (e.g., Tenax®), 75% ethanol (B145695).

  • Procedure:

    • Prepare the oven bags by boiling in water for 30 minutes and then drying in an oven at 175°C for 60 minutes to remove residual plastic compounds.[4]

    • Attach polypropylene bulkhead unions to the corners of the closed end of the oven bag.[4]

    • Rinse all equipment that will come into contact with the sample with 75% ethanol and allow to air dry.[4]

    • Enclose the flower (still attached to the plant) within the oven bag.

    • Connect the bag to a portable air pump and a vacuum through a glass filter cartridge containing the adsorbent.[4]

    • Draw air from the bag through the filter for a set period (e.g., 10 minutes to 3 hours) to trap the floral volatiles.[3][4]

    • After collection, seal the filter cartridge for subsequent analysis.[4]

b) Solvent Extraction

This method is suitable for extracting volatiles from harvested plant tissues.

  • Materials: n-pentane or ethanol, mortar and pestle or homogenizer, reflux apparatus, Vigreux column, rotary evaporator, Büchner funnel, filter paper, vacuum flask.[5][6]

  • Procedure (using n-pentane):

    • Grind the plant material (e.g., leaves, flowers) in n-pentane.[5]

    • Reflux the tissue in pentane (B18724) in a water bath.[5]

    • Perform a quick distillation at a moderate temperature. Volatile compounds will distill into a receiving flask.[5]

    • Concentrate the volatiles in the receiving flask using a Vigreux column prior to GC-MS analysis.[5]

  • Procedure (using ethanol):

    • Submerge the plant material completely in high-proof ethanol and soak for 24 hours at a low temperature (e.g., in an ultralow temperature freezer).[6]

    • Filter the mixture using a Büchner funnel and vacuum flask to remove solid plant material.[6]

    • Separate the extract from the ethanol using a rotary evaporator, which lowers the boiling point of ethanol under vacuum. The ethanol can be recovered for reuse.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Procedure:

    • Sample Introduction:

      • For headspace samples, the trapped volatiles are thermally desorbed from the adsorbent and introduced into the GC injector.[4]

      • For solvent extracts, a small volume of the concentrated extract is injected into the GC.

    • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a BPX-5 or similar non-polar column).[1]

    • Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries (e.g., NIST, Wiley) for compound identification.[7][8] The identity of compounds can be further confirmed by comparing their retention indices with those of authentic standards.

Proposed Biosynthesis of this compound

A specific biosynthetic pathway for this compound has not been experimentally elucidated. However, a plausible pathway can be proposed based on the well-characterized biosynthesis of other benzyl esters, such as benzyl benzoate in Clarkia breweri.[9][10][11] This proposed pathway involves the convergence of the shikimate pathway, which produces aromatic precursors, and fatty acid biosynthesis, which provides the acyl donor. The final esterification step is likely catalyzed by an enzyme from the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases.[12]

The proposed biosynthetic pathway is as follows:

  • Shikimate Pathway: The aromatic amino acid L-phenylalanine is synthesized via the shikimate pathway.

  • Formation of Benzoic Acid: L-phenylalanine is converted to benzoic acid through a series of enzymatic steps.

  • Formation of Benzyl Alcohol: Benzoic acid can be reduced to benzaldehyde (B42025) and subsequently to benzyl alcohol.[13]

  • Formation of Heptanoyl-CoA: Heptanoic acid, a medium-chain fatty acid, is synthesized and then activated to its coenzyme A thioester, heptanoyl-CoA.

  • Esterification: A BAHD acyltransferase catalyzes the transfer of the heptanoyl group from heptanoyl-CoA to benzyl alcohol, forming this compound. Many BAHD acyltransferases exhibit substrate promiscuity, meaning an enzyme primarily involved in the synthesis of other esters could also catalyze this reaction.[14]

This compound Biosynthesis cluster_shikimate Shikimate Pathway cluster_fatty_acid Fatty Acid Biosynthesis L-Phenylalanine L-Phenylalanine Benzoic Acid Benzoic Acid L-Phenylalanine->Benzoic Acid Multiple Steps Heptanoic Acid Heptanoic Acid Heptanoyl-CoA Heptanoyl-CoA Heptanoic Acid->Heptanoyl-CoA Activation Benzaldehyde Benzaldehyde Benzoic Acid->Benzaldehyde Reduction Benzyl Alcohol Benzyl Alcohol Benzaldehyde->Benzyl Alcohol Reduction Esterification BAHD Acyltransferase Benzyl Alcohol->Esterification Heptanoyl-CoA->Esterification This compound This compound Esterification->this compound Formation Experimental Workflow Plant_Material Plant Material (e.g., Flowers, Leaves) Extraction Extraction Plant_Material->Extraction Headspace Headspace Collection Extraction->Headspace Solvent Solvent Extraction Extraction->Solvent GCMS GC-MS Analysis Headspace->GCMS Solvent->GCMS Separation Separation GCMS->Separation Identification Identification Separation->Identification Quantification Quantification Identification->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

References

Benzyl Heptanoate: A Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for benzyl (B1604629) heptanoate (B1214049) is limited in publicly available literature. The following information is primarily based on a read-across approach from structurally similar compounds, including benzyl benzoate (B1203000) and benzyl acetate (B1210297). This guide is intended for informational purposes and should not be considered a comprehensive safety assessment.

Chemical and Physical Properties

Benzyl heptanoate is an aromatic ester of benzyl alcohol and heptanoic acid, primarily used as a fragrance and flavor ingredient.[1] It presents as a colorless liquid with a fruity, sweet, and floral odor.[1]

PropertyValueReference
CAS Number 5454-21-7[2][3]
Molecular Formula C14H20O2[2][3]
Molecular Weight 220.31 g/mol [1][2]
Boiling Point 295.3°C at 760 mmHg[2][3]
Flash Point 107.1°C[2][3]
Density 0.98 g/cm³[2]
Water Solubility 4.582 mg/L @ 25°C (estimated)[4]
logP (o/w) 4.545 (estimated)[4]

Toxicological Data (Read-Across Approach)

Due to the scarcity of direct toxicological data for this compound, a read-across approach from structurally related compounds is utilized to provide an initial toxicological profile. The primary surrogates used are benzyl benzoate and benzyl acetate.

Acute Toxicity
EndpointSpeciesRouteValueSurrogateReference
LD50RatOral2490 mg/kgBenzyl acetate[5]
LD50RatOral1850 mg/kgBenzyl butyrate[6]
LD50RabbitDermal> 5000 mg/kgBenzyl acetate[5]
Skin and Eye Irritation

Benzyl alcohol, a related compound, can cause skin irritation, redness, itching, and dryness.[7] In some individuals, it may trigger allergic contact dermatitis.[7] Benzyl benzoate is reported to cause skin irritation, which can manifest as redness, itching, or a burning sensation.[8]

Skin Sensitization

Benzyl benzoate is considered an extremely weak skin sensitizer (B1316253).[9] A Human Repeat Insult Patch Test (HRIPT) with benzyl benzoate showed no reactions indicative of sensitization in 108 volunteers.[9]

AssayResultSurrogateReference
Human Repeat Insult Patch Test (HRIPT)Not a sensitizerBenzyl benzoate[9]
Murine Local Lymph Node Assay (LLNA)Non-sensitizing up to 50%Benzyl benzoate[9]
Mutagenicity

Both benzyl benzoate and benzyl acetate have been evaluated for genotoxicity. Benzyl benzoate was found to be negative for unscheduled DNA synthesis in rat hepatocyte cultures and was not clastogenic.[10] Benzyl acetate was not mutagenic in Salmonella typhimurium and did not induce sex-linked recessive lethal mutations in Drosophila melanogaster.[11]

AssayResultSurrogateReference
Ames TestNegativeBenzyl benzoate[9]
Unscheduled DNA Synthesis (UDS)NegativeBenzyl benzoate[10]
in vitro Mammalian Chromosomal Aberration AssayNegativeBenzyl benzoate[10]
Ames TestNegativeBenzyl acetate[12]
Repeated Dose Toxicity

In a 13-week study, decreased body weight and mortality were observed in rats and mice administered benzyl benzoate at doses of 800 mg/kg/day or higher.[10] A 90-day dermal toxicity study with benzyl benzoate resulted in no systemic toxicity up to the limit dose of 1000 mg/kg/day.[10] For benzyl acetate, a 2-year chronic study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 260 mg/kg/day.[12]

DurationSpeciesRouteNOAELSurrogateReference
90 daysRatDermal1000 mg/kg/dayBenzyl benzoate[10]
13 weeksRat/MouseOral< 800 mg/kg/day (LOAEL)Benzyl benzoate[10]
2 yearsRatOral260 mg/kg/dayBenzyl acetate[12]

Experimental Protocols

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This protocol is a generalized representation based on standard OECD guidelines.

  • Test System: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive).

  • Housing: Animals are housed individually in environmentally controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study.

  • Dosing: A single dose of the test substance is administered by gavage using a stomach tube. The initial dose is selected based on available data. Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Skin Sensitization - Murine Local Lymph Node Assay (LLNA)

This protocol is a generalized representation based on standard OECD guidelines.

  • Test System: CBA/J or CBA/Ca mice.

  • Procedure:

    • A solution of the test substance in a suitable vehicle (e.g., acetone/olive oil) is applied to the dorsum of both ears of the mice for three consecutive days.

    • On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

    • Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised and weighed.

    • The lymph nodes are processed to prepare a single-cell suspension, and the incorporation of ³H-methyl thymidine is measured by scintillation counting.

  • Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

Visualizations

Experimental_Workflow_Acute_Oral_Toxicity cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase animal_acclimatization Animal Acclimatization (min. 5 days) dose_selection Dose Range Finding animal_acclimatization->dose_selection dosing Single Oral Gavage dose_selection->dosing observation Observation Period (14 days) dosing->observation clinical_signs Record Clinical Signs observation->clinical_signs body_weight Measure Body Weight observation->body_weight necropsy Gross Necropsy observation->necropsy data_analysis LD50 Calculation necropsy->data_analysis

Caption: Workflow for an acute oral toxicity study.

Experimental_Workflow_LLNA cluster_treatment Treatment Phase cluster_proliferation Proliferation Assay cluster_analysis Analysis Phase day1_3 Topical Application (Days 1-3) day6_thymidine ³H-methyl thymidine Injection (Day 6) day1_3->day6_thymidine day6_euthanasia Euthanasia & Lymph Node Excision day6_thymidine->day6_euthanasia scintillation Scintillation Counting day6_euthanasia->scintillation si_calculation Stimulation Index (SI) Calculation scintillation->si_calculation

Caption: Workflow for the Murine Local Lymph Node Assay.

References

An In-depth Technical Guide to the Safety and Handling of Benzyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for benzyl (B1604629) heptanoate (B1214049). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely.

Chemical and Physical Properties

Benzyl heptanoate is a fatty acid ester with a fruity odor. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C14H20O2[1]
Molecular Weight 220.31 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 295.3°C at 760 mmHg[1]
Flash Point 107.1°C[1]
Density 0.98 g/cm³[1]
Vapor Pressure 0.00154 mmHg at 25°C[1]
Water Solubility Insoluble[2]
Solubility in Organic Solvents Soluble in alcohol[2]
logP (Octanol/Water Partition Coefficient) 3.7 - 4.5[1][2]

Toxicological Data

EndpointTest SpeciesRoute of AdministrationValueRelated CompoundReference(s)
Acute Oral Toxicity (LD50) RatOral2490 mg/kgBenzyl Acetate (B1210297)[3]
RatOral1700 mg/kgBenzyl Benzoate (B1203000)[4]
MouseOral1400 µL/kgBenzyl Benzoate[4]
Acute Dermal Toxicity (LD50) RabbitDermal>5000 mg/kgBenzyl Acetate[3]
RabbitDermal4 g/kgBenzyl Benzoate[4]
Acute Inhalation Toxicity (LC50) Data Not Available----

Based on the available data for analogous compounds, this compound is expected to have low acute toxicity.

Hazard Identification and GHS Classification

A definitive, harmonized GHS classification for this compound is not consistently reported in regulatory databases. Some sources indicate that no classification is available.[2] However, based on the properties of similar benzyl esters, a potential, non-binding classification can be inferred. For instance, benzyl benzoate is classified as Harmful if swallowed and Toxic to aquatic life with long-lasting effects.[5]

The logical relationship of potential GHS hazard statements for a substance like this compound is illustrated in the diagram below.

GHS_Hazard_Relationship cluster_physical Physical Hazards cluster_health Health Hazards cluster_environmental Environmental Hazards Flammable Liquid Flammable Liquid Acute_Toxicity_Oral Acute Toxicity (Oral) Skin_Irritation Skin Irritation Eye_Irritation Eye Irritation Aspiration_Hazard Aspiration Hazard Aquatic_Acute Hazardous to the Aquatic Environment (Acute) Aquatic_Chronic Hazardous to the Aquatic Environment (Chronic) This compound This compound This compound->Flammable Liquid High Flash Point This compound->Acute_Toxicity_Oral Potential if Swallowed This compound->Skin_Irritation Possible This compound->Eye_Irritation Possible This compound->Aquatic_Chronic Potential based on logP

GHS Hazard Relationship Diagram for this compound.

Safety and Handling Precautions

Engineering Controls
  • Work in a well-ventilated area.[6] The use of a chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or glasses.[7] A face shield may be necessary if there is a splash hazard.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[7][8] Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[8] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[9]

  • Respiratory Protection: Under normal conditions of use with adequate ventilation, respiratory protection is not typically required. If vapors or mists are generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[10]

General Hygiene Practices
  • Avoid contact with eyes, skin, and clothing.[6]

  • Do not eat, drink, or smoke in areas where chemicals are handled.

  • Wash hands thoroughly after handling.[6]

  • Remove contaminated clothing and wash it before reuse.[6]

Storage Requirements

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[6]

  • Keep containers tightly closed when not in use.[6]

  • Protect from light.[11][12]

  • Store away from strong oxidizing agents, acids, and bases.[4]

First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] Seek medical attention.[13]

  • In case of skin contact: Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[6][13] If irritation persists, seek medical attention.

  • If inhaled: Move the person to fresh air.[13] If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration.[13] Seek medical attention.[13]

  • If swallowed: Do NOT induce vomiting.[6] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[13]

Accidental Release and Fire-Fighting Measures

Spill Cleanup

In the event of a chemical spill, follow a structured procedure to ensure safety and minimize environmental contamination. The general workflow for handling a chemical spill is outlined below.

Spill_Workflow start Spill Occurs alert Alert personnel and assess the situation start->alert evacuate Evacuate immediate area if necessary alert->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat) alert->ppe If safe to proceed contain Contain the spill with absorbent material ppe->contain absorb Absorb the spilled material contain->absorb collect Collect absorbed material into a sealed container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose end Spill Cleanup Complete dispose->end

General Workflow for Chemical Spill Cleanup.

For a this compound spill, use an inert absorbent material such as vermiculite, sand, or earth.[15] Do not use combustible materials like paper towels to absorb the spill.[16] Collect the absorbed material into a suitable, closed container for disposal.[15] Wash the spill area with soap and water.[15]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17]

  • Specific Hazards: Thermal decomposition may produce carbon monoxide and carbon dioxide.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[17][18]

Experimental Protocols for Safety Assessment

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the safety of chemicals. The following are summaries of relevant protocols for skin and eye irritation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.[19]

  • Principle: The test chemical is applied topically to the RhE tissue. Irritant chemicals cause a decrease in cell viability, which is measured by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt by the mitochondria of viable cells.

  • Methodology:

    • Tissue Preparation: The RhE tissues are pre-incubated in a multi-well plate.

    • Chemical Application: A small amount of the test chemical is applied to the surface of the tissue.

    • Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) and then rinsed.[19] A post-exposure incubation period follows.

    • Viability Assessment: The tissues are incubated with MTT solution. The formazan dye is then extracted from the tissues, and the optical density is measured using a spectrophotometer.

    • Data Interpretation: The percentage of viable cells is calculated relative to a negative control. A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion. It is typically performed on albino rabbits.

  • Principle: A single dose of the test substance is applied to one eye of an animal, with the other eye serving as a control. The eyes are then examined for signs of irritation or damage at specific time points.

  • Methodology:

    • Animal Selection: Healthy, young adult albino rabbits are used.

    • Substance Instillation: A small volume (e.g., 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye.

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are scored for the severity of any lesions.

    • Data Interpretation: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the irritancy potential of the substance.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains or waterways.[3]

Transport Information

While specific transport regulations for this compound were not found, similar benzyl esters are often not regulated for transport. However, it is crucial to consult the latest regulations from transport authorities like the IATA for air transport and the IMDG code for sea transport before shipping. If classified as an environmentally hazardous substance, it would be transported under UN numbers such as UN 3082 for liquids.[19]

References

Unveiling Benzyl Heptanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of benzyl (B1604629) heptanoate (B1214049), a versatile ester with applications in various scientific domains. This document elucidates its chemical identity through a comprehensive list of synonyms and presents its physicochemical properties in a structured format. Furthermore, it offers a detailed experimental protocol for its synthesis and purification, accompanied by a visual workflow diagram to facilitate understanding and replication in a laboratory setting.

Chemical Identity: Synonyms and Nomenclature

Benzyl heptanoate is known by a variety of names in chemical literature and databases, which is crucial for comprehensive literature searches and unambiguous identification. Its formal IUPAC name is This compound . Other commonly used synonyms include:

  • Heptanoic acid, phenylmethyl ester[1][2]

  • Benzyl n-heptanoate[1]

  • Phenylmethyl heptanoate[2]

  • Heptanoic acid benzyl ester[3]

  • Benzyl oenanthate

  • NSC 23059[1]

  • EINECS 226-705-5[1]

  • AI3-30742[1]

Its unique Chemical Abstracts Service (CAS) registry number is 5454-21-7 .[1][3]

Physicochemical Properties of this compound

A summary of the key quantitative physical and chemical properties of this compound is presented in the table below, providing a quick reference for experimental design and analysis.

PropertyValueReference
Molecular Formula C₁₄H₂₀O₂[1][2][3]
Molecular Weight 220.31 g/mol [2][3]
Appearance Colorless clear liquid (est.)[4]
Boiling Point 257.00 °C at 760.00 mm Hg[3][4]
Flash Point 107.1 °C (224.8 °F)[1][3]
Density 0.980 g/cm³ at 25.00 °C[1][3][4]
Refractive Index 1.49250 at 25.00 °C[4]
Vapor Pressure 0.002000 mmHg at 25.00 °C (est.)[4]
Solubility Insoluble in water[4]
LogP (Octanol-Water Partition Coefficient) 3.70020[1][5]
CAS Registry Number 5454-21-7[1][3]

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be effectively achieved via Fischer esterification, a classic method involving the acid-catalyzed reaction between a carboxylic acid (heptanoic acid) and an alcohol (benzyl alcohol).

Materials:

  • Heptanoic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether (extraction solvent)

  • 5% aqueous sodium bicarbonate solution (neutralizing agent)

  • Anhydrous sodium sulfate (B86663) (drying agent)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine heptanoic acid and a molar excess of benzyl alcohol (e.g., 1:3 molar ratio).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Neutralization: Wash the organic layer sequentially with water and 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst. Vent the separatory funnel frequently to release any pressure generated from carbon dioxide evolution.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental Workflow for this compound Synthesis

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Heptanoic Acid & Benzyl Alcohol Catalyst Conc. H₂SO₄ Reactants->Catalyst Add Reflux Reflux (2-4h) Catalyst->Reflux Heat Extraction Extraction with Diethyl Ether Reflux->Extraction Neutralization Wash with NaHCO₃ (aq) Extraction->Neutralization Drying Dry with Na₂SO₄ Neutralization->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Purification Vacuum Distillation Pure_Product Pure this compound Purification->Pure_Product Crude_Product->Purification

Caption: Workflow for the synthesis and purification of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl Heptanoate from Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) heptanoate (B1214049) is an ester with a characteristic fruity, apricot-like aroma, finding applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis from benzyl alcohol is a fundamental esterification reaction. This document provides detailed protocols for the chemical and enzymatic synthesis of benzyl heptanoate, a summary of relevant quantitative data, and visual representations of the experimental workflows.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a classic method for producing esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This reversible reaction is typically driven to completion by using an excess of one reactant or by removing the water formed during the reaction.[1][3]

Experimental Protocol

Materials:

  • Benzyl alcohol

  • Heptanoic acid (Oenanthic acid)[4]

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (B28343) or Hexane (B92381) (optional, for azeotropic removal of water)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus (optional)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine benzyl alcohol and heptanoic acid. A molar excess of one of the reactants (typically the less expensive one) can be used to shift the equilibrium towards the product. For this protocol, a 1.2:1 molar ratio of benzyl alcohol to heptanoic acid is recommended. If using a Dean-Stark apparatus for water removal, add a solvent such as toluene or hexane.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture with gentle swirling. The typical catalyst loading is 1-2% of the total mass of the reactants.

  • Reflux: Attach the reflux condenser (and Dean-Stark trap if used) to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC or after the theoretical amount of water has been collected in the Dean-Stark trap), allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water to remove the excess alcohol and some of the acid catalyst.

    • 5% sodium bicarbonate solution to neutralize the remaining acid catalyst. Continue washing until no more effervescence is observed.

    • Saturated sodium chloride (brine) solution to facilitate layer separation and remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent (if used) and any unreacted volatiles using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product. This compound has a boiling point of 295.3°C at 760 mmHg.[4]

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, operating under milder reaction conditions.[5] Lipases are commonly used enzymes for esterification reactions.[6]

Experimental Protocol

Materials:

  • Benzyl alcohol

  • Heptanoic acid

  • Immobilized lipase (B570770) (e.g., Novozym 435, Lipozyme RM IM)

  • Organic solvent (e.g., hexane, isooctane) (optional, can be performed solvent-free)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine benzyl alcohol and heptanoic acid in a desired molar ratio (e.g., 1:1 or with a slight excess of one reactant). A solvent-free system can be employed, or an organic solvent like hexane can be added to reduce viscosity.

  • Enzyme and Water Removal: Add the immobilized lipase to the mixture (typically 5-10% by weight of the substrates). If not performing the reaction under vacuum, add activated molecular sieves to adsorb the water produced.

  • Reaction: Place the reaction vessel in a shaking incubator or on a heated magnetic stirrer and maintain the desired temperature (typically 40-60°C). The reaction is usually run for 24-72 hours.[1]

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.

  • Purification: The product can be purified from the unreacted starting materials by vacuum distillation.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound and related benzyl esters to provide a comparative overview of different synthetic methodologies.

ProductReactantsCatalystReaction ConditionsYield (%)Reference
This compound Benzyl alcohol, Heptanoic acidC₂₆H₃₂N₄O₆S₂²⁺·2HSO₄⁻49.84 °C, 0.75 h, Neat93.3[4]
Benzyl acetate (B1210297)Benzyl alcohol, Acetic acidStrong acid cation exchange resin100 °C, 10 h84.23[7]
Benzyl acetateBenzyl alcohol, Acetic acidPhosphotungstic acid2 h90.0[7]
Benzyl acetateBenzyl alcohol, Vinyl acetateLipozyme RM IMRoom temp, 10 min, Solvent-free100[8]
Benzyl benzoateBenzyl alcohol, Benzoic anhydrideNovozym® 43560 °C, 24 h, tert-butanol32[9]
Benzyl benzoateMethyl benzoate, Benzyl alcoholLipozyme 43573 °C, Solvent-free>90[9]

Mandatory Visualizations

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Mix Benzyl Alcohol & Heptanoic Acid Catalyst 2. Add Acid Catalyst (H₂SO₄ or p-TsOH) Reactants->Catalyst Reflux 3. Heat to Reflux (2-4 hours) Catalyst->Reflux Cooling 4. Cool to Room Temperature Reflux->Cooling Wash_H2O 5. Wash with Water Cooling->Wash_H2O Wash_Bicarb 6. Neutralize with NaHCO₃ Solution Wash_H2O->Wash_Bicarb Wash_Brine 7. Wash with Brine Wash_Bicarb->Wash_Brine Drying 8. Dry with Na₂SO₄ Wash_Brine->Drying Evaporation 9. Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification 10. Vacuum Distillation Evaporation->Purification

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Logical Relationships in Enzymatic Synthesis

Enzymatic_Synthesis_Relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_purification Purification Substrates Substrates (Benzyl Alcohol, Heptanoic Acid) Reaction Esterification Reaction (40-60°C, 24-72h) Substrates->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Product Crude this compound Reaction->Product Byproduct Water Reaction->Byproduct Recovered_Enzyme Recovered Lipase Reaction->Recovered_Enzyme Purification Vacuum Distillation Product->Purification Final_Product Pure this compound Purification->Final_Product

References

Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Heptanoate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of benzyl (B1604629) heptanoate (B1214049), a valuable flavor and fragrance compound. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis, operating under mild conditions with high specificity. This document outlines the underlying enzymatic mechanism, summarizes key reaction parameters, and provides step-by-step experimental protocols.

Introduction

Benzyl heptanoate is an ester known for its fruity and floral aroma, making it a desirable ingredient in the food, cosmetic, and pharmaceutical industries. Enzymatic synthesis, primarily through esterification or transesterification catalyzed by lipases, presents a sustainable method for its production. Lipases, particularly immobilized forms like Novozym® 435 (Candida antarctica Lipase (B570770) B), are widely used due to their broad substrate specificity, high stability, and reusability.[1][2]

Enzymatic Reaction Pathway: The Ping-Pong Bi-Bi Mechanism

The lipase-catalyzed synthesis of esters, such as this compound, typically follows a Ping-Pong Bi-Bi kinetic mechanism.[3][4][5][6][7][8] This two-substrate, two-product reaction involves the formation of a covalent acyl-enzyme intermediate.

The process can be summarized in the following steps:

  • Acylation: The first substrate, heptanoic acid (A), binds to the active site of the lipase (E). The catalytic triad (B1167595) (serine, histidine, and aspartate) of the lipase facilitates the formation of a tetrahedral intermediate. This is followed by the release of the first product, water (P), and the formation of an acyl-enzyme complex (E-Ac).

  • Deacylation: The second substrate, benzyl alcohol (B), then binds to the acyl-enzyme complex. A nucleophilic attack by the alcohol on the acyl group leads to the formation of a second tetrahedral intermediate.

  • Product Release: This intermediate collapses, releasing the final ester product, this compound (Q), and regenerating the free enzyme (E), which is then ready to start a new catalytic cycle.

PingPong_BiBi_Mechanism cluster_acylation Acylation Step cluster_deacylation Deacylation Step E Lipase (E) EA E-Heptanoic Acid Complex E->EA + Heptanoic Acid (A) EAc Acyl-Enzyme Intermediate (E-Ac) EA->EAc - Water (P) EAcB E-Ac-Benzyl Alcohol Complex EAc->EAcB + Benzyl Alcohol (B) EQ E-Benzyl Heptanoate Complex EAcB->EQ EQ->E - this compound (Q)

Figure 1: Lipase-Catalyzed Ping-Pong Bi-Bi Mechanism.

Data Presentation: Optimization of Reaction Parameters

The yield and reaction rate of the enzymatic synthesis of this compound are influenced by several factors. The following tables summarize the effects of key parameters, with data extrapolated from studies on similar medium-chain fatty acid esters.

Table 1: Effect of Lipase Type on Ester Synthesis

Lipase SourceImmobilization SupportSubstratesConversion/YieldReference
Candida antarctica Lipase B (Novozym® 435)Macroporous acrylic resinBenzyl alcohol and various fatty acidsHigh (>90%)[1][9]
Thermomyces lanuginosus Lipase (Lipozyme® TL IM)Silica gelBenzyl alcohol and cinnamic acidHigh (97.3%)[10]
Rhizomucor miehei Lipase (Lipozyme® RM IM)Macroporous anion exchange resinOctanol (B41247) and free fatty acids~95% conversion[4][11]
Aspergillus niger Lipase- (Free enzyme)Ethanol and caprylic acid24.7% yield[12]

Table 2: Effect of Reaction Temperature on Benzyl Ester Synthesis using Novozym® 435

Temperature (°C)SubstratesConversion/YieldReaction Time (h)Reference
30Perillyl alcohol and octanoic acid~90%24[13]
45Propanol and oleic acid88.7%24[14]
50Eugenol (B1671780) and acetic anhydride99%6[15]
60Octanol and free fatty acids~100%7[4][11]

Table 3: Effect of Substrate Molar Ratio (Alcohol:Acid) on Ester Synthesis

Molar Ratio (Alcohol:Acid)LipaseSubstratesConversion/YieldReference
1:1Novozym® 435Benzyl alcohol and butyric acid80%[9]
2:1Novozym® 435Propanol and oleic acid88.7%[14]
3:1Novozym® 435Eugenol and acetic anhydride99%[15]
4:1Novozym® 435Perillyl alcohol and octanoic acid~90%[13]

Experimental Protocols

The following protocols are generalized for the synthesis of this compound using immobilized lipase in a solvent-free system. These should be optimized for specific laboratory conditions.

Materials and Equipment
  • Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Substrates: Benzyl alcohol (analytical grade), Heptanoic acid (analytical grade)

  • Equipment:

    • Reaction vessel (e.g., screw-capped flasks)

    • Orbital shaker incubator or magnetic stirrer with heating

    • Apparatus for titration (for determining acid value)

    • Gas chromatograph (GC) for reaction monitoring and product quantification

    • Vacuum filtration setup for enzyme recovery

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Weigh Substrates (Benzyl Alcohol & Heptanoic Acid) B Add to Reaction Vessel A->B C Add Immobilized Lipase B->C D Incubate with Shaking at Desired Temperature C->D E Monitor Reaction Progress (e.g., GC analysis) D->E F Reaction Completion E->F G Separate Enzyme (Filtration) F->G H Wash and Dry Enzyme for Reuse G->H I Product Purification (e.g., Distillation) G->I J Product Characterization (GC-MS, NMR) I->J

Figure 2: General Experimental Workflow for Enzymatic Synthesis.
Protocol for Direct Esterification in a Solvent-Free System

This protocol is adapted from procedures for similar flavor esters.[12][15][16][17][18][19]

  • Reactant Preparation: In a screw-capped flask, combine heptanoic acid and benzyl alcohol. A typical starting molar ratio is 1:1 to 1:3 (acid:alcohol). For example, for a 1:2 molar ratio, use X mmol of heptanoic acid and 2X mmol of benzyl alcohol. The excess alcohol can also serve as the solvent.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435). A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates.

  • Reaction Incubation: Place the sealed flask in an orbital shaker incubator set to a desired temperature (e.g., 50-60°C) and agitation speed (e.g., 150-200 rpm).

  • Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture. The progress of the reaction can be monitored by determining the decrease in the acid value via titration or by quantifying the formation of this compound using Gas Chromatography (GC).

  • Reaction Termination: Once the reaction reaches the desired conversion or equilibrium (typically after 6-24 hours), stop the reaction by cooling the mixture to room temperature.

  • Enzyme Recovery and Reuse: Separate the immobilized enzyme from the reaction mixture by vacuum filtration. Wash the recovered enzyme with a suitable solvent (e.g., hexane (B92381) or isopropanol) to remove any adsorbed substrates and products. Dry the enzyme under vacuum or in a desiccator at room temperature. The recovered lipase can be reused for subsequent batches. Studies have shown that Novozym® 435 can be reused for multiple cycles (5-10 times) with only a slight loss of activity.[11][13][14]

  • Product Purification: The liquid phase containing the product, unreacted substrates, and by-products can be purified, for example, by vacuum distillation to isolate the this compound.

  • Product Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The enzymatic synthesis of this compound using lipases, particularly immobilized Candida antarctica Lipase B, is a highly efficient and environmentally friendly method. By optimizing key parameters such as temperature, substrate molar ratio, and enzyme loading, high conversion yields can be achieved. The reusability of the immobilized enzyme further enhances the economic viability of this biocatalytic process. The provided protocols offer a solid foundation for researchers to develop and scale up the production of this valuable flavor and fragrance compound.

References

Application Notes and Protocols: Synthesis of Benzyl Heptanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) heptanoate (B1214049) is an ester characterized by a fruity, floral aroma, making it a valuable compound in the fragrance and flavor industries. It is synthesized via the Fischer esterification of heptanoic acid and benzyl alcohol. This process involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is reversible, and to achieve a high yield, the equilibrium is shifted towards the product by using an excess of one of the reactants or by removing water as it is formed. This document provides a comprehensive protocol for the synthesis, purification, and characterization of benzyl heptanoate for researchers, scientists, and professionals in drug development and chemical synthesis.

Data Presentation

The quantitative data for a typical laboratory-scale synthesis of this compound are summarized in the table below.

Parameter Heptanoic Acid Benzyl Alcohol Sulfuric Acid (conc.) This compound
Molar Mass ( g/mol ) 130.18108.1498.08220.31
Amount (mmol) 5060~1Theoretical: 50
Mass (g) 6.516.49~0.1Theoretical: 11.02
Volume (mL) 7.16.2~0.05-
Density (g/mL) 0.9171.0441.840.98
Boiling Point (°C) 223205337295.3[1]
Expected Yield ---~93%[1]

Experimental Protocol

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add heptanoic acid (6.51 g, 50 mmol) and benzyl alcohol (6.49 g, 60 mmol).

  • While stirring, slowly add concentrated sulfuric acid (approximately 0.1 g, ~0.05 mL) to the mixture.

  • Attach a reflux condenser to the flask and place the setup in a heating mantle.

2. Reflux:

  • Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up and Extraction:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Add 50 mL of diethyl ether and 50 mL of deionized water. Shake the funnel gently and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted heptanoic acid. Be sure to vent the separatory funnel frequently to release the pressure from the carbon dioxide gas evolved.

  • Wash the organic layer with 50 mL of brine (saturated NaCl solution).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

4. Isolation and Purification:

  • Filter the dried organic solution to remove the sodium sulfate.

  • Remove the diethyl ether using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at approximately 135-137 °C at 10 mmHg.

5. Characterization:

  • The purified this compound should be a colorless liquid with a characteristic fruity odor.

  • Boiling Point: 295.3 °C at 760 mmHg.[1]

  • Density: 0.98 g/cm³.[1]

  • Spectroscopic Analysis: The structure and purity can be confirmed using NMR and IR spectroscopy.

    • ¹H NMR (CDCl₃): Expected signals include those for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the aliphatic protons of the heptanoate chain.

    • ¹³C NMR (CDCl₃): Expected signals include those for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon of the benzyl group, and the aliphatic carbons of the heptanoate chain.

    • IR (neat): A strong absorption band is expected around 1735 cm⁻¹ corresponding to the C=O stretching of the ester.

Experimental Workflow

Fischer_Esterification_Workflow Reactants 1. Reactants Heptanoic Acid Benzyl Alcohol Sulfuric Acid Reaction_Setup 2. Reaction Setup Combine in Round-Bottom Flask Reactants->Reaction_Setup Reflux 3. Reflux Heat for 4-6 hours Reaction_Setup->Reflux Workup 4. Work-up - Diethyl Ether/Water Extraction - NaHCO3 Wash - Brine Wash Reflux->Workup Drying 5. Drying Dry organic layer with Na2SO4 Workup->Drying Isolation 6. Isolation - Filter - Rotary Evaporation Drying->Isolation Purification 7. Purification Vacuum Distillation Isolation->Purification Characterization 8. Characterization - Boiling Point - Density - NMR, IR Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Figure 1. Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of Benzyl Heptanoate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the purification of benzyl (B1604629) heptanoate (B1214049), a common fragrance and flavor ingredient, by fractional distillation. The focus is on separating the ester from potential impurities such as unreacted starting materials, specifically benzyl alcohol and heptanoic acid.

Data Presentation

A summary of the physical properties of benzyl heptanoate and its likely impurities is presented in Table 1. This data is essential for planning the fractional distillation process, as the separation is based on the differences in boiling points.

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/cm³)Refractive Index
This compound C₁₄H₂₀O₂220.31~257 - 295.3[1][2][3][4][5]0.98[1][3][4]1.493[5][6]
Benzyl AlcoholC₇H₈O108.14205.3[4][7][8][9][10]1.0441.540
Heptanoic AcidC₇H₁₄O₂130.18223[11][12][13][14]0.9181.422

Note: The boiling point of this compound is high at atmospheric pressure, which can lead to decomposition. Therefore, vacuum distillation is highly recommended.

Experimental Protocols

Principle of Separation:

Fractional distillation separates compounds based on their differences in volatility (boiling points). In the case of this compound purification, the crude product is heated, and the vapor phase becomes enriched in the more volatile components (lower boiling point impurities like benzyl alcohol and heptanoic acid). As the vapor rises through a fractionating column, it undergoes multiple condensation and vaporization cycles. With each cycle, the vapor becomes progressively more enriched in the most volatile component. By carefully controlling the temperature at the top of the column, fractions of different purities can be collected. This compound, having the highest boiling point, will remain in the distillation flask or be collected as the last fraction.

Apparatus Setup:

A standard laboratory fractional distillation apparatus is required. For the purification of this compound, a vacuum distillation setup is recommended to lower the boiling points and prevent thermal decomposition.

Materials:

  • Round-bottom flask (distillation flask)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks (multiple, for collecting different fractions)

  • Vacuum adapter

  • Vacuum source (e.g., vacuum pump)

  • Manometer (to monitor pressure)

  • Cold water source for the condenser

  • Clamps and stands to secure the apparatus

  • Glass wool or aluminum foil for insulation (optional)

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a magnetic stir bar to the flask to ensure smooth boiling.

  • Assembly:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Secure all joints with clamps.

    • Lightly grease the ground glass joints to ensure a good seal for the vacuum.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Attach the vacuum adapter and connect it to the vacuum source via a trap.

    • If necessary, wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.[15][16]

  • Distillation Process:

    • Turn on the cooling water to the condenser and begin stirring the crude this compound.

    • Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer. A typical starting pressure for vacuum distillation is in the range of 1-10 mmHg.

    • Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

    • Observe the mixture for boiling and the condensation ring rising slowly up the fractionating column. A slow and steady rise is crucial for good separation.[15]

    • The temperature at the distillation head will initially rise and then stabilize as the first, most volatile fraction (likely residual solvents or low-boiling impurities) begins to distill.

  • Fraction Collection:

    • Collect the first fraction in a receiving flask. This fraction will be enriched in the lower-boiling point impurities. The temperature should remain relatively constant during the collection of a pure fraction.

    • Once the first fraction has been collected, the temperature at the distillation head may drop slightly. Increase the heating mantle temperature gradually to distill the next fraction.

    • As the temperature rises and stabilizes at a higher point, change the receiving flask to collect the intermediate fraction. This fraction will contain a mixture of impurities and the desired product.

    • Finally, as the temperature stabilizes at the boiling point of this compound at the given pressure, change to a clean receiving flask to collect the purified product.

    • Continue collecting the pure this compound fraction until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool down.

    • Once the apparatus is at room temperature, slowly and carefully release the vacuum.

    • Turn off the cooling water.

    • Disassemble the apparatus and analyze the purity of the collected fractions (e.g., by gas chromatography or NMR spectroscopy).

Mandatory Visualizations

G Experimental Workflow for this compound Purification cluster_prep Preparation cluster_assembly Apparatus Assembly cluster_distillation Distillation Process cluster_collection Fraction Collection cluster_shutdown Shutdown & Analysis start Start: Crude this compound load Load Crude Product into Distillation Flask start->load stir Add Magnetic Stir Bar load->stir assemble Assemble Fractional Distillation Apparatus stir->assemble vacuum Connect to Vacuum Source assemble->vacuum water Connect Condenser to Cooling Water vacuum->water apply_vacuum Apply Vacuum and Start Stirring water->apply_vacuum heat Gently Heat the Flask apply_vacuum->heat observe Observe Vapor Rise and Temperature heat->observe collect1 Collect First Fraction (Low BP Impurities) observe->collect1 collect2 Collect Intermediate Fraction collect1->collect2 collect3 Collect Pure this compound Fraction collect2->collect3 cool Cool the System collect3->cool release_vacuum Release Vacuum cool->release_vacuum analyze Analyze Purity of Fractions release_vacuum->analyze end End: Purified this compound analyze->end

Caption: Workflow for the purification of this compound.

G Principle of Separation by Fractional Distillation cluster_flask Distillation Flask cluster_column Fractionating Column cluster_collection Collection crude Crude this compound (Mixture of this compound, Benzyl Alcohol, Heptanoic Acid) vaporization Heating & Vaporization crude->vaporization Heat separation Multiple Condensation/ Vaporization Cycles vaporization->separation enrichment Vapor Enriched in More Volatile Components separation->enrichment residue Residue: High BP Impurities & Non-volatile substances separation->residue Condenses and falls back fraction1 Fraction 1: Low BP Impurities (Benzyl Alcohol, Heptanoic Acid) enrichment->fraction1 Lower Temp fraction2 Fraction 2: Purified this compound enrichment->fraction2 Higher Temp

Caption: Principle of fractional distillation separation.

References

Application Note: Determination of Benzyl Heptanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl (B1604629) heptanoate (B1214049) is an ester known for its fruity, wine-like aroma, making it a significant compound in the flavor, fragrance, and food industries.[1] Accurate and reliable quantification of benzyl heptanoate is essential for quality control and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.[2] This application note details a comprehensive GC-MS method for the identification and quantification of this compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 5454-21-7[3][4]
Molecular Formula C₁₄H₂₀O₂[3][4]
Molecular Weight 220.31 g/mol [3]
Boiling Point 295.3°C at 760 mmHg[5]
Density 0.98 g/cm³[5][6]
Canonical SMILES CCCCCCC(=O)OCC1=CC=CC=C1[3][7]

Experimental Protocols

1. Sample Preparation

The choice of sample preparation is dependent on the sample matrix. Common techniques include direct liquid injection, headspace sampling, and solid-phase microextraction (SPME).[1]

1.1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable volatile solvent such as hexane (B92381) or dichloromethane (B109758) in a volumetric flask.[1]

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve the desired concentration range for calibration (e.g., 0.1 - 50 µg/mL).[1]

1.2. Sample Preparation from a Liquid Matrix (e.g., beverages, perfumes)

  • Direct Dilution: If the sample is a clear liquid and the concentration of this compound is expected to be high, dilute the sample with a suitable solvent (e.g., ethanol, hexane) to bring the concentration within the calibration range.[8]

  • Liquid-Liquid Extraction (LLE): For aqueous samples, mix the sample with an immiscible organic solvent (e.g., dichloromethane, hexane). The this compound will partition into the organic layer, which can then be collected for analysis.[2]

  • Solid-Phase Microextraction (SPME): Expose a SPME fiber to the headspace of the sample or immerse it directly in the liquid. The analytes will adsorb to the fiber, which is then introduced into the GC injector for thermal desorption.[9]

1.3. Sample Preparation from a Solid or Semi-Solid Matrix (e.g., food products, creams)

  • Headspace Analysis: Place the sample in a sealed headspace vial and heat to allow volatile compounds to partition into the gas phase. A sample of the headspace is then injected into the GC.[1]

2. GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Table 2: Recommended GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 70°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-350 amu
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The expected mass spectrum is summarized in Table 3.

Table 3: Key Mass Fragments of this compound

m/zRelative IntensityIon Fragment
91100[C₇H₇]⁺ (Tropylium ion)
10845[C₇H₈O]⁺ (Benzyl alcohol ion)
4329[C₃H₇]⁺
9220[C₇H₈]⁺
4118[C₃H₅]⁺

Data is based on the NIST Mass Spectrometry Data Center.[3]

Quantitative Analysis

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. The most abundant and specific ions should be chosen for quantification and qualification.

Table 4: Recommended Ions for SIM Analysis

Ion Typem/z
Quantifier Ion 91
Qualifier Ions 108, 43

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) Injection GC Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Dilution, LLE, or SPME) Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Mass Spectrum Library) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting Identification->Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

Benzyl_Heptanoate_Fragmentation Parent This compound (m/z 220) Frag1 Tropylium Ion [C₇H₇]⁺ (m/z 91) Parent->Frag1 Major Frag2 Benzyl Alcohol Ion [C₇H₈O]⁺ (m/z 108) Parent->Frag2 Significant Frag3 Heptanoyl Cation [C₇H₁₃O]⁺ (m/z 113) Parent->Frag3 Minor

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of benzyl (B1604629) heptanoate (B1214049). The described protocol is suitable for the determination of benzyl heptanoate in various sample matrices, providing high sensitivity and reproducibility. This document provides comprehensive experimental protocols, data presentation, and system suitability parameters to ensure accurate and consistent results.

Introduction

This compound is an ester commonly utilized as a fragrance and flavoring agent. Its accurate quantification is crucial for quality control in the food, cosmetic, and pharmaceutical industries. High-performance liquid chromatography with ultraviolet (UV) detection offers a specific and sensitive method for the analysis of such compounds. This application note presents a validated isocratic RP-HPLC method for the determination of this compound, outlining the chromatographic conditions, sample preparation, and validation parameters.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this analysis.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: Phosphoric acid (analytical grade).

  • Standard: this compound reference standard of known purity.

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of this compound is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (75:25, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 750 mL of acetonitrile with 250 mL of water. Add 1 mL of phosphoric acid and degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation: Samples should be dissolved in the mobile phase to an expected concentration within the calibration range.[1] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances. All sample solutions should be filtered through a 0.45 µm syringe filter prior to injection.

Data Presentation

The quantitative performance of this method was evaluated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

Table 1: System Suitability
ParameterAcceptance CriteriaObserved Value
Retention Time (min) CV ≤ 1.0%~5.8
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 2000> 5000
Table 2: Method Validation Summary
ParameterResult
Linearity Range (µg/mL) 1 - 100
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 98.0% - 102.0%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_standard Standard Preparation (1-100 µg/mL) node_injection Inject 10 µL node_standard->node_injection node_sample Sample Preparation (Dissolution & Filtration) node_sample->node_injection node_mobile Mobile Phase Preparation (ACN:H2O, 75:25 + 0.1% H3PO4) node_hplc HPLC System (C18 Column, 30°C) node_mobile->node_hplc node_detection UV Detection (220 nm) node_hplc->node_detection node_injection->node_hplc Flow Rate 1.0 mL/min node_chromatogram Obtain Chromatogram node_detection->node_chromatogram node_integration Peak Integration node_chromatogram->node_integration node_quantification Quantification (Calibration Curve) node_integration->node_quantification node_report Generate Report node_quantification->node_report

Caption: Workflow for the HPLC analysis of this compound.

Discussion

The developed RP-HPLC method provides a straightforward and efficient means for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase of acetonitrile and water with a phosphoric acid modifier allows for good peak shape and resolution.[2] The chosen UV detection wavelength of 220 nm provides adequate sensitivity for the analyte. The validation data demonstrates excellent linearity over the specified concentration range, with a correlation coefficient exceeding 0.999. The low LOD and LOQ values indicate high sensitivity, making the method suitable for trace analysis. The precision and accuracy of the method are within acceptable limits for routine quality control applications.

Conclusion

The HPLC method described in this application note is validated, reliable, and suitable for the routine quantitative determination of this compound. The protocol is easy to follow and can be readily implemented in a quality control or research laboratory setting with standard HPLC instrumentation.

References

Application Notes and Protocols for Benzyl Heptanoate as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of benzyl (B1604629) heptanoate (B1214049) being used as an internal or external standard in published analytical methods. Its primary application is as a fragrance and flavor ingredient.[1][2] The following application notes and protocols are theoretical, based on the physicochemical properties of benzyl heptanoate and established principles of analytical chemistry, particularly gas chromatography.

Introduction to this compound and its Potential as an Analytical Standard

This compound (CAS No. 5454-21-7) is an ester with a characteristic fruity and floral aroma.[1] In analytical chemistry, an ideal standard is a substance of known purity and concentration used to quantify other compounds. An internal standard, which is added to both the sample and calibration standards, is a compound that is chemically similar to the analyte(s) but is not naturally present in the sample. Its purpose is to correct for variations in sample preparation and instrument response.

Given its properties—a stable ester with a relatively high boiling point and good solubility in organic solvents—this compound possesses characteristics that make it a plausible candidate as an internal standard for the analysis of other volatile and semi-volatile esters, particularly in the fragrance, flavor, and food industries.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for developing analytical methods, such as predicting its elution behavior in chromatography and selecting appropriate solvents.

PropertyValue
CAS Number 5454-21-7
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Appearance Colorless liquid
Boiling Point 257 °C at 760 mmHg
Density 0.980 g/cm³ at 25 °C
Refractive Index 1.4925 at 25 °C
Flash Point 106.67 °C
Solubility Soluble in ethanol, methanol (B129727), acetone, and other organic solvents; sparingly soluble in water (0.19 g/L).

Data compiled from multiple sources.

Theoretical Application Note

Title: Use of this compound as an Internal Standard for the Quantification of Volatile Esters in Fragrance Formulations by Gas Chromatography with Flame Ionization Detection (GC-FID)

Audience: Analytical chemists, quality control scientists, and researchers in the fragrance and essential oil industries.

Objective: To provide a theoretical framework for the use of this compound as an internal standard to accurately quantify selected volatile ester compounds in a complex fragrance matrix.

Principle: Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[3] A flame ionization detector (FID) provides a response that is proportional to the mass of carbon atoms, making it suitable for quantification.[3] By adding a known amount of this compound (the internal standard) to all samples and calibration standards, the ratio of the analyte peak area to the internal standard peak area can be used to construct a calibration curve and determine the concentration of the analytes, compensating for injection volume variations and other potential errors.

Rationale for Selection: this compound is selected as a potential internal standard because:

  • It is an ester, making it chemically similar to many common fragrance components like benzyl acetate (B1210297) and ethyl heptanoate.

  • It is not expected to be a primary component in many common fragrance formulations, reducing the likelihood of co-elution or interference.

  • Its boiling point suggests a retention time that would likely place it in a suitable, interference-free region of the chromatogram for many analyses of fragrance volatiles.

Hypothetical Experimental Protocols

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 100 mg of high-purity (>99%) this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. This results in a concentration of approximately 1 mg/mL.

  • Analyte Stock Solution:

    • Accurately weigh approximately 100 mg each of the target analytes (e.g., benzyl acetate, ethyl heptanoate, linalyl acetate) into a separate 100 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol to create individual stock solutions of approximately 1 mg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by adding varying volumes of the analyte stock solutions to 10 mL volumetric flasks.

    • To each flask, add a constant volume (e.g., 1 mL) of the IS Stock solution.

    • Dilute to the mark with methanol. This will create a set of standards with varying analyte concentrations and a constant internal standard concentration.

Sample Preparation
  • Accurately weigh approximately 100 mg of the fragrance oil sample into a 10 mL volumetric flask.

  • Add 1.0 mL of the IS Stock solution (this compound, ~1 mg/mL).

  • Dilute to the mark with methanol.

  • Mix thoroughly and filter through a 0.45 µm syringe filter into a GC vial.

G cluster_prep Solution Preparation cluster_sample Sample Preparation IS_Stock Internal Standard Stock (this compound) Cal_Stds Calibration Standards (Analytes + IS) IS_Stock->Cal_Stds Analyte_Stock Analyte Stock Solutions Analyte_Stock->Cal_Stds GC_Analysis GC-FID Analysis Cal_Stds->GC_Analysis Sample Weigh Fragrance Sample Add_IS Add Internal Standard Sample->Add_IS Dilute Dilute with Methanol Add_IS->Dilute Filter Filter into GC Vial Dilute->Filter Filter->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing

Experimental Workflow Diagram
GC-FID Instrumentation and Conditions

The following table outlines a hypothetical set of GC-FID conditions suitable for the analysis of volatile esters using this compound as an internal standard.

ParameterCondition
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Split/Splitless, 250 °C
Injection Mode Split (50:1 ratio)
Injection Vol. 1 µL
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Makeup Gas Nitrogen
Calibration and Quantification
  • Inject the series of calibration standards into the GC-FID system.

  • For each standard, calculate the ratio of the peak area of each analyte to the peak area of the internal standard (this compound).

  • Plot a calibration curve of (Analyte Area / IS Area) versus the known concentration of the analyte.

  • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Inject the prepared sample solution.

  • Calculate the (Analyte Area / IS Area) ratio from the sample chromatogram.

  • Use the calibration curve equation to determine the concentration of the analyte in the sample.

G cluster_calibration Calibration Phase cluster_quantification Quantification Phase A1 Measure Peak Areas (Analyte & IS) in Standards A2 Calculate Area Ratios (Area_Analyte / Area_IS) A1->A2 A3 Plot Area Ratio vs. Analyte Concentration A2->A3 A4 Generate Calibration Curve (y = mx + c) A3->A4 B3 Calculate Analyte Concentration using Calibration Curve A4->B3 Use Equation B1 Measure Peak Areas (Analyte & IS) in Sample B2 Calculate Area Ratio for Sample B1->B2 B2->B3

Internal Standard Calibration Logic

Data Presentation (Hypothetical)

The following tables represent the kind of data that would be generated in such an analysis.

Table 2: Hypothetical GC-FID Retention Times

CompoundRetention Time (min)
Benzyl Acetate12.5
Linalyl Acetate13.8
Ethyl Heptanoate10.2
This compound (IS) 18.5
Analyte X15.1

Table 3: Hypothetical Calibration Data for Benzyl Acetate

Concentration (µg/mL)Benzyl Acetate AreaThis compound AreaArea Ratio (Analyte/IS)
1050,500250,1000.202
25126,000251,5000.501
50252,500250,8001.007
100501,000249,9002.005
2001,005,000250,5004.012
Linear Regression \multicolumn{3}{l}{y = 0.020x + 0.0015; R² = 0.9998}

Conclusion

While this compound is not commonly documented as an analytical standard, its chemical and physical properties make it a theoretically suitable internal standard for the GC-based quantification of other ester-based flavor and fragrance compounds. The provided protocols are intended as a foundational guide for method development. Any such method would require rigorous validation, including assessments of linearity, accuracy, precision, and specificity, to ensure it is fit for its intended purpose in a research or quality control setting.

References

Application of Benzyl Heptanoate in Fragrance Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) heptanoate (B1214049) (CAS No. 5454-21-7) is a versatile aromatic ester widely utilized in the fragrance industry. It is formed from the esterification of benzyl alcohol and heptanoic acid. Its characteristic odor profile, blending fruity, floral, and waxy notes, makes it a valuable component in a diverse range of scented products. This document provides detailed application notes and experimental protocols for the effective use of benzyl heptanoate in fragrance formulations, intended for professionals in research, development, and quality control.

Physicochemical and Olfactory Properties

This compound possesses a unique combination of physical and sensory characteristics that dictate its application in perfumery. It is a colorless liquid with a complex odor profile.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C14H20O2[2]
Molecular Weight 220.31 g/mol
CAS Number 5454-21-7[2]
Appearance Colorless clear liquid (est.)[1]
Boiling Point 257.00 °C @ 760.00 mm Hg[1]
Vapor Pressure 0.002000 mmHg @ 25.00 °C (est.)[1]
Flash Point 224.00 °F (106.67 °C) (TCC)[1]
Specific Gravity 0.98000 @ 25.00 °C[1]
Refractive Index 1.49250 @ 25.00 °C[1]
Solubility Soluble in alcohol; Insoluble in water (4.582 mg/L @ 25 °C est.)[1]
logP (o/w) 4.545 (est.)[1]

Table 2: Olfactory Profile of this compound

Odor TypeDescription
Primary Fruity
Secondary Sweet, Floral, Green
Nuances Herbal, Winey, Oily, Waxy, Apricot, Balsamic

Applications in Fragrance Formulations

This compound is a valuable modifier and blender in a variety of fragrance applications, from fine perfumery to functional products. Its primary role is to impart a natural, fruity-floral character and to enhance the overall complexity and diffusion of a scent.

Fine Fragrances

In fine fragrances, this compound is used to introduce a sophisticated fruity note, often reminiscent of apricot or other stone fruits. It can be used to:

  • Add a juicy, ripe quality to fruity and floral compositions.

  • Bridge the top and heart notes, providing a smooth transition.

  • Enhance the richness of white floral accords, such as jasmine and tuberose.

  • Provide a subtle, sweet, and slightly waxy background note that adds depth and tenacity.

The recommended usage level in a fragrance concentrate for fine perfumery is typically up to 2.0%.[1]

Functional Perfumery

This compound's stability and pleasant odor profile make it suitable for a wide range of functional products:

  • Personal Care Products (Soaps, Lotions, Shampoos): It imparts a clean, fresh, and subtly fruity aroma that is well-perceived in these applications. Its good performance in various bases ensures the fragrance remains true throughout the product's shelf life.

  • Household Products (Cleaners, Air Fresheners): It can be used to create pleasant and welcoming scents, masking malodors and providing a long-lasting freshness.

Experimental Protocols

Stability Testing of this compound in a Cosmetic Formulation

Objective: To evaluate the stability of a fragrance formulation containing this compound in a cosmetic base (e.g., lotion) under accelerated aging conditions.

Materials:

  • This compound

  • Fragrance formulation containing a known concentration of this compound

  • Cosmetic base (lotion)

  • Glass vials with airtight seals

  • Oven/Incubator

  • pH meter

  • Viscometer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Protocol:

  • Sample Preparation:

    • Prepare a batch of the cosmetic base.

    • Incorporate the fragrance formulation containing this compound into the base at a predetermined concentration (e.g., 0.5% w/w).

    • Homogenize the mixture thoroughly.

    • Fill the glass vials with the fragranced lotion, leaving minimal headspace, and seal them tightly.

    • Prepare a control sample of the unfragranced lotion base.

  • Accelerated Aging:

    • Place a set of samples in an oven maintained at a constant elevated temperature (e.g., 40°C or 45°C).

    • Store another set of samples at room temperature (20-25°C) as a control.

    • Store a third set in a refrigerator (4°C) to observe potential crystallization or separation at low temperatures.

  • Evaluation:

    • Evaluate the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

    • Visual Assessment: Observe any changes in color, clarity, and phase separation.

    • Odor Evaluation: A trained sensory panel should evaluate the odor of the samples, noting any changes in the fragrance profile, intensity, or the emergence of any off-odors.

    • Physicochemical Analysis:

      • Measure the pH of the lotion.

      • Measure the viscosity of the lotion.

    • GC-MS Analysis:

      • Extract the fragrance from the lotion using a suitable solvent (e.g., dichloromethane (B109758) or methyl tert-butyl ether).

      • Analyze the extract by GC-MS to quantify the concentration of this compound and other key fragrance components. Compare the results with the initial concentration to determine any degradation.

Sensory Evaluation: Odor Profile and Intensity of this compound

Objective: To characterize the odor profile and determine the perceived intensity of this compound at different concentrations.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass smelling strips (mouillettes)

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation booths with controlled ventilation and lighting

Protocol:

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, 1%, 0.5%, and 0.1% v/v).

  • Sensory Evaluation:

    • Dip a smelling strip into each dilution for a standardized amount of time (e.g., 2 seconds) and to a standardized depth (e.g., 1 cm).

    • Allow the solvent to evaporate for a set period (e.g., 10-15 seconds).

    • Present the smelling strips to the panelists in a randomized order.

    • Panelists should evaluate the odor of each strip and record their perceptions.

    • Odor Profile: Panelists describe the odor using a standardized lexicon of fragrance descriptors (e.g., fruity, floral, sweet, waxy, etc.).

    • Intensity Rating: Panelists rate the perceived odor intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Data Analysis:

    • Compile the odor descriptors to create a sensory profile of this compound at different concentrations.

    • Calculate the mean intensity ratings for each concentration and analyze the data for statistically significant differences.

GC-MS Analysis of this compound in a Fragrance Mixture

Objective: To identify and quantify this compound in a complex fragrance mixture.

Materials:

  • Fragrance sample containing this compound

  • This compound reference standard (high purity)

  • Internal standard (e.g., 1,4-dibromobenzene (B42075) or a suitable deuterated compound)

  • Solvent (e.g., hexane (B92381) or dichloromethane)

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • Add a constant concentration of the internal standard to each calibration standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the fragrance sample and dissolve it in a known volume of the solvent.

    • Add the same constant concentration of the internal standard to the sample solution.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp to 230°C at 7°C/min

      • Ramp to 300°C at 20°C/min, hold for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, comparing it to the reference standard.

    • Quantify the amount of this compound in the sample by constructing a calibration curve of the peak area ratio (this compound/internal standard) versus concentration for the calibration standards.

Visualizations

Olfactory_Signaling_Pathway Odorant Odorant Molecule (this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Fragrance_Development_Workflow cluster_0 Phase 1: Conception & Formulation cluster_1 Phase 2: Evaluation & Refinement cluster_2 Phase 3: Finalization & Production Brief Fragrance Brief (Concept, Target Audience) Formulation Formulation Development (Selection of Ingredients, including this compound) Brief->Formulation Creation Creation of Fragrance Concentrate Formulation->Creation Sensory_Eval Sensory Evaluation (Odor Profile, Intensity) Creation->Sensory_Eval Stability_Testing Stability & Performance Testing (in Product Base) Creation->Stability_Testing Modification Modification & Refinement Sensory_Eval->Modification Stability_Testing->Modification Modification->Creation Iteration Final_Formula Final Formulation Approval Modification->Final_Formula Scale_Up Scale-Up & Manufacturing Final_Formula->Scale_Up QC Quality Control (GC-MS Analysis) Scale_Up->QC Launch Product Launch QC->Launch

References

Application Notes and Protocols for Benzyl Heptanoate in Environmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a framework for the study of benzyl (B1604629) heptanoate (B1214049) as a volatile organic compound (VOC) in environmental matrices. Due to a lack of specific published methods for this compound in environmental analysis, the following protocols are based on established methods for VOCs and related esters.

Physicochemical Properties of Benzyl Heptanoate

Understanding the physicochemical properties of this compound is crucial for developing sampling and analytical methods, as well as for predicting its environmental fate and transport.

PropertyValueReference
Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
Boiling Point 295.3 °C at 760 mmHg
Vapor Pressure 0.00154 mmHg at 25°C
Water Solubility 4.582 mg/L at 25 °C (estimated)
LogP (o/w) 4.545 (estimated)
Henry's Law Constant Not available
Appearance Colorless clear liquid (estimated)

Application Note 1: Analysis of this compound in Air

This protocol outlines a general procedure for the sampling and analysis of this compound in ambient or indoor air. The method is based on active sampling using sorbent tubes followed by thermal desorption and gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Air Sampling and Analysis

2.1.1. Materials and Reagents

  • Sorbent tubes packed with a suitable sorbent (e.g., Tenax® TA, Chromosorb®)

  • Personal or area air sampling pump capable of low flow rates (20-200 mL/min)

  • Calibrated flowmeter

  • Thermal desorber interfaced with a GC-MS system

  • Helium (carrier gas), high purity

  • This compound standard (high purity)

  • Methanol (purge and trap grade or equivalent)

2.1.2. Sampling Procedure

  • Calibrate the air sampling pump to a known flow rate (e.g., 100 mL/min) using a calibrated flowmeter.

  • Break the ends of a new sorbent tube immediately before sampling.

  • Connect the sorbent tube to the sampling pump with the arrow on the tube pointing towards the pump.

  • Position the sorbent tube in the breathing zone for personal sampling or at a fixed location for area sampling.

  • Sample a known volume of air (e.g., 10-100 L). The optimal volume will depend on the expected concentration of this compound.

  • After sampling, disconnect the sorbent tube and cap both ends securely.

  • Record the sampling duration, flow rate, and ambient temperature and pressure.

  • Prepare a field blank by handling a sorbent tube in the same manner as the samples, but without drawing air through it.

  • Store the samples and field blank at 4°C until analysis.

2.1.3. Sample Analysis by Thermal Desorption-GC-MS

  • Thermal Desorption:

    • Place the sorbent tube in the thermal desorber.

    • Purge the tube with an inert gas (e.g., helium) to remove any residual air and water.

    • Heat the tube to a temperature sufficient to desorb the this compound (e.g., 250-300°C) and transfer the analytes to a cold trap.

    • Rapidly heat the cold trap to inject the analytes into the GC-MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

    • Scan Range: 40-400 m/z.

    • Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum.

    • Quantification: Quantify using a calibration curve prepared from external standards.

Visualization: Air Sampling and Analysis Workflow

Air_Sampling_Workflow cluster_sampling Air Sampling cluster_analysis Sample Analysis Pump_Calibration Pump Calibration Air_Sampling Active Air Sampling Pump_Calibration->Air_Sampling Sorbent_Tube_Prep Sorbent Tube Preparation Sorbent_Tube_Prep->Air_Sampling Sample_Storage Sample Storage (4°C) Air_Sampling->Sample_Storage Thermal_Desorption Thermal Desorption Sample_Storage->Thermal_Desorption GC_MS_Analysis GC-MS Analysis Thermal_Desorption->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: Workflow for air sampling and analysis of this compound.

Application Note 2: Analysis of this compound in Water

This protocol provides a general method for the determination of this compound in water samples. The procedure involves liquid-liquid extraction (LLE) followed by GC-MS analysis.

Experimental Protocol: Water Sampling and Analysis

3.1.1. Materials and Reagents

  • Amber glass bottles (1 L) with PTFE-lined caps

  • Separatory funnel (2 L)

  • Dichloromethane (B109758) (DCM), pesticide grade or equivalent

  • Sodium sulfate (B86663) (anhydrous, granular)

  • Rotary evaporator

  • GC-MS system

  • Helium (carrier gas), high purity

  • This compound standard (high purity)

3.1.2. Sampling Procedure

  • Rinse the amber glass bottle three times with the sample water.

  • Collect a 1 L grab sample, leaving a small headspace to allow for thermal expansion.

  • Cap the bottle tightly.

  • Store the sample at 4°C and protect it from light until extraction.

  • Extract the sample within 7 days of collection.

3.1.3. Sample Extraction by Liquid-Liquid Extraction (LLE)

  • Transfer the 1 L water sample to a 2 L separatory funnel.

  • Add 60 mL of dichloromethane (DCM) to the funnel.

  • Shake the funnel vigorously for 2 minutes, venting frequently to release pressure.

  • Allow the layers to separate.

  • Drain the lower organic layer (DCM) into a flask.

  • Repeat the extraction two more times with fresh 60 mL portions of DCM, combining the extracts.

  • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator.

3.1.4. Sample Analysis by GC-MS

  • GC-MS conditions: Use the same GC-MS conditions as described in section 2.1.3.

  • Injection: Inject 1 µL of the concentrated extract into the GC-MS.

  • Identification and Quantification: Identify and quantify this compound as described in section 2.1.3.

Visualization: Water Sampling and Analysis Workflow

Water_Sampling_Workflow cluster_sampling Water Sampling cluster_extraction Sample Extraction cluster_analysis Sample Analysis Bottle_Prep Bottle Preparation Grab_Sampling Grab Sampling (1 L) Bottle_Prep->Grab_Sampling Sample_Storage Sample Storage (4°C) Grab_Sampling->Sample_Storage LLE Liquid-Liquid Extraction (DCM) Sample_Storage->LLE Drying Drying (Na2SO4) LLE->Drying Concentration Concentration Drying->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: Workflow for water sampling and analysis of this compound.

Environmental Fate and Transport

The environmental fate and transport of this compound are governed by its physicochemical properties.

  • Atmospheric Fate: With a moderate vapor pressure, this compound can exist in the atmosphere in the gas phase. It is likely to be degraded by reaction with photochemically produced hydroxyl radicals.

  • Aquatic Fate: Due to its low water solubility and high LogP, this compound is expected to adsorb to suspended solids and sediment in aquatic environments. Volatilization from water surfaces may also be a significant removal mechanism.

  • Terrestrial Fate: If released to soil, this compound is expected to have low mobility due to its high LogP, indicating strong adsorption to soil organic matter. Biodegradation may be a significant degradation pathway in both soil and water.

Visualization: Environmental Fate and Transport Pathways

Environmental_Fate Source Source (e.g., Industrial Discharge, Consumer Products) Atmosphere Atmosphere Source->Atmosphere Emission Water Water Source->Water Discharge Soil Soil Source->Soil Disposal Atmosphere->Water Wet/Dry Deposition Atmosphere->Soil Wet/Dry Deposition Photodegradation Photodegradation Atmosphere->Photodegradation Water->Atmosphere Volatilization Sediment Sediment Water->Sediment Adsorption Biota Biota Water->Biota Uptake Biodegradation Biodegradation Water->Biodegradation Soil->Atmosphere Volatilization Soil->Water Runoff/Leaching Soil->Biodegradation Bioaccumulation Bioaccumulation Biota->Bioaccumulation Volatilization Volatilization Deposition Deposition Adsorption Adsorption Biodegradation_Pathway Benzyl_Heptanoate This compound Hydrolysis Ester Hydrolysis (Esterase) Benzyl_Heptanoate->Hydrolysis Benzyl_Alcohol Benzyl Alcohol Hydrolysis->Benzyl_Alcohol Heptanoic_Acid Heptanoic Acid Hydrolysis->Heptanoic_Acid Further_Metabolism Further Metabolism (e.g., Beta-oxidation) Benzyl_Alcohol->Further_Metabolism Heptanoic_Acid->Further_Metabolism CO2_H2O CO2 + H2O Further_Metabolism->CO2_H2O

Application Notes and Protocols: Investigating Benzyl Heptanoate as an Insect Attractant or Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) heptanoate (B1214049) (C₁₄H₂₀O₂) is a fruity, floral-scented ester that, while utilized in the fragrance and flavor industries, remains largely unexplored for its potential role as an insect semiochemical. Semiochemicals are chemical signals that mediate interactions between organisms and are broadly categorized into pheromones (intraspecific communication) and allelochemicals (interspecific communication), which include kairomones that benefit the receiver.[1] Many structurally similar compounds, such as benzyl acetate (B1210297) and other benzyl esters, are known components of floral scents that attract a variety of insect pollinators and herbivores.[2][3] For instance, benzyl acetate is a known attractant for several moth species and fruit flies.[2][4][5][6] This document provides detailed application notes and protocols for researchers to systematically investigate the potential of benzyl heptanoate as an insect attractant or pheromone.

While direct experimental data on this compound's bioactivity with insects is scarce in publicly available literature, the protocols outlined below are based on established methodologies for evaluating insect responses to volatile organic compounds. These methods will enable researchers to generate robust quantitative data on the electrophysiological and behavioral effects of this compound on target insect species.

Quantitative Data Presentation

The following tables are templates designed to structure the quantitative data obtained from the experimental protocols detailed in this document. They provide a clear format for comparing the effects of this compound with positive and negative controls.

Table 1: Electroantennography (EAG) Response Data

Insect SpeciesSexCompound TestedConcentration (µg/µL)Mean EAG Response (mV) ± SDNormalized Response (%)
Heliothis virescensMaleThis compound10Data to be generatedData to be generated
100Data to be generatedData to be generated
Phenylacetaldehyde (B1677652) (Positive Control)10Data to be generated100
Hexane (Negative Control)-Data to be generated0
Drosophila melanogasterFemaleThis compound10Data to be generatedData to be generated
100Data to be generatedData to be generated
Benzyl Acetate (Positive Control)10Data to be generated100
Hexane (Negative Control)-Data to be generated0

Table 2: Olfactometer Bioassay Behavioral Response Data

Insect SpeciesSexTreatment ArmControl ArmNumber of Responding InsectsPercentage Attraction Index (%)Statistical Significance (p-value)
Spodoptera littoralisLarvaThis compound (10 µg)HexaneData to be generatedData to be generatedData to be generated
This compound (100 µg)HexaneData to be generatedData to be generatedData to be generated
Benzyl Alcohol (Positive Control)HexaneData to be generatedData to be generatedData to be generated
Bactrocera dorsalisMaleThis compound (10 µg)HexaneData to be generatedData to be generatedData to be generated
This compound (100 µg)HexaneData to be generatedData to be generatedData to be generated
Benzyl Acetate (Positive Control)HexaneData to be generatedData to be generatedData to be generated

Table 3: Field Trapping Trial Data

LocationDate RangeTrap TypeLureTotal Insects CapturedMean Capture per Trap ± SD
Field AYYYY-MM-DD to YYYY-MM-DDDelta TrapThis compoundData to be generatedData to be generated
Phenylacetaldehyde (Positive Control)Data to be generatedData to be generated
Unbaited (Negative Control)Data to be generatedData to be generated
Field BYYYY-MM-DD to YYYY-MM-DDMcPhail TrapThis compoundData to be generatedData to be generated
Benzyl Acetate (Positive Control)Data to be generatedData to be generated
Unbaited (Negative Control)Data to be generatedData to be generated

Experimental Protocols

Protocol 1: Electroantennography (EAG) Bioassay

This protocol is for measuring the electrical response of an insect's antenna to this compound, providing an indication of olfactory receptor sensitivity.

Materials:

  • Live insects (e.g., moths, flies)

  • This compound (high purity)

  • Positive control compound (known attractant for the test species, e.g., phenylacetaldehyde for moths)

  • Solvent (e.g., hexane, paraffin (B1166041) oil)

  • Micropipettes

  • Filter paper strips

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Dissecting microscope

  • Saline solution (e.g., Ringer's solution)

Procedure:

  • Preparation of Test Solutions: Prepare serial dilutions of this compound and the positive control in the chosen solvent (e.g., 1, 10, 100 µg/µL).

  • Antennal Preparation: Immobilize an insect and carefully excise one antenna at the base under the dissecting microscope. Mount the antenna between two electrodes filled with saline solution.

  • Stimulus Delivery: Apply a known volume (e.g., 10 µL) of a test solution onto a filter paper strip and insert it into a Pasteur pipette. The pipette is connected to an air stimulus controller.

  • Data Recording: Deliver a puff of air through the pipette over the antennal preparation. The resulting depolarization of the antennal receptors is recorded as a negative voltage deflection (the EAG response).

  • Controls: Use a solvent-only puff as a negative control and a known attractant as a positive control.

  • Data Analysis: Measure the amplitude of the EAG response in millivolts (mV). Normalize the responses to the positive control to allow for comparisons across different preparations.

Protocol 2: Olfactometer Behavioral Bioassay

This protocol assesses the behavioral response (attraction or repulsion) of insects to this compound in a controlled environment. A four-arm olfactometer is described here, but Y-tube or T-tube olfactometers are also suitable for binary choice assays.[7][8]

Materials:

  • Four-arm olfactometer

  • Air pump and flow meters

  • Charcoal-filtered and humidified air source

  • Test insects (acclimatized to experimental conditions)

  • This compound solutions

  • Control solutions (solvent and positive control)

  • Odor sources (e.g., filter paper, cotton wicks)

  • Video recording equipment and tracking software (optional)

Procedure:

  • Olfactometer Setup: Connect the olfactometer arms to the air source, ensuring a constant and equal airflow through each arm.

  • Odor Application: Place a filter paper with the test compound (this compound) in one arm, a positive control in another, and solvent controls in the remaining two arms.

  • Insect Introduction: Release a single insect at the center of the olfactometer.

  • Behavioral Observation: Record the time the insect spends in each arm of the olfactometer over a set period (e.g., 10-15 minutes). An insect is considered to have made a choice if it crosses a defined line into one of the arms.

  • Replication and Rotation: Replicate the experiment multiple times with new insects. Rotate the position of the treatment and control arms between trials to avoid positional bias.

  • Data Analysis: Calculate an attraction index, for example: (Number of insects choosing treatment arm - Number of insects choosing control arm) / Total number of responding insects. Statistical tests (e.g., Chi-square test) can be used to determine if the observed choices are significantly different from a random distribution.

Protocol 3: Field Trapping Bioassay

This protocol evaluates the effectiveness of this compound as a lure under natural conditions.

Materials:

  • Insect traps appropriate for the target species (e.g., Delta traps for moths, McPhail traps for fruit flies)

  • Lure dispensers (e.g., rubber septa, cotton wicks)

  • This compound

  • Positive control lure

  • Solvent/carrier for the lure

  • Sticky inserts or killing agent for traps

Procedure:

  • Lure Preparation: Load dispensers with a precise amount of this compound or the positive control compound. Prepare unbaited dispensers as a negative control.

  • Trap Deployment: Place traps in the field in a randomized block design to account for environmental variability. Ensure sufficient distance between traps to avoid interference.

  • Insect Collection: Collect and count the number of target insects captured in each trap at regular intervals.

  • Lure Replacement: Replace lures as needed based on their release longevity.

  • Data Analysis: Compare the mean number of insects captured in traps baited with this compound to the positive and negative controls using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Behavioral Validation cluster_2 Phase 3: Field Evaluation Compound Preparation Compound Preparation EAG Bioassay EAG Bioassay Compound Preparation->EAG Bioassay Test Solutions Olfactometer Bioassay Olfactometer Bioassay EAG Bioassay->Olfactometer Bioassay Active Compounds Lure Formulation Lure Formulation Olfactometer Bioassay->Lure Formulation Attractive Compounds Field Trapping Field Trapping Lure Formulation->Field Trapping Baited Traps

Caption: Workflow for investigating this compound as an insect attractant.

Olfactory_Signaling_Pathway cluster_0 External Environment cluster_1 Insect Antenna cluster_2 Insect Brain Benzyl_Heptanoate This compound Molecules Odorant_Binding_Protein Odorant Binding Protein (OBP) Benzyl_Heptanoate->Odorant_Binding_Protein Binding Olfactory_Receptor Olfactory Receptor (OR) Odorant_Binding_Protein->Olfactory_Receptor Transport & Delivery Olfactory_Receptor_Neuron Olfactory Receptor Neuron (ORN) Olfactory_Receptor->Olfactory_Receptor_Neuron Activation Antennal_Lobe Antennal Lobe Olfactory_Receptor_Neuron->Antennal_Lobe Signal Transduction Behavioral_Response Behavioral Response (Attraction) Antennal_Lobe->Behavioral_Response Signal Processing

Caption: Putative olfactory signaling pathway for this compound in insects.

References

Benzyl Heptanoate: A Comprehensive Guide for Flavor Science Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) heptanoate (B1214049), a fruity and floral ester, offers a unique aromatic profile for the development of innovative flavor formulations. This document provides detailed application notes, experimental protocols, and safety information to guide researchers and scientists in the effective use of benzyl heptanoate as a flavoring agent in food science and related industries.

Introduction

This compound (C₁₄H₂₀O₂) is an organic ester formed from benzyl alcohol and heptanoic acid. It is recognized for its characteristic fruity, sweet, and slightly waxy aroma with nuances of apricot and green florals.[1][2] Its versatile flavor profile makes it a valuable component in a wide range of food and beverage applications. This document outlines its sensory properties, applications, regulatory status, and provides detailed protocols for its analysis and use.

Sensory Profile & Characteristics

This compound possesses a complex and desirable sensory profile, making it a versatile ingredient for flavor creation. Its primary characteristics include:

  • Aroma: A dominant fruity note, often described as apricot-like, complemented by sweet, floral, green, herbal, and winey undertones.[1] It can also present subtle oily and waxy nuances.

  • Flavor: Contributes a sweet, fruity flavor that enhances and rounds out fruit profiles in various food matrices.

  • Appearance: Typically a colorless to pale yellow liquid.[2]

  • Solubility: Soluble in alcohol and practically insoluble in water.[2]

A detailed breakdown of its odor profile is presented in the table below:

Odor Descriptor Percentage Contribution (Scent AI)
Fruity85.57%
Sweet61.49%
Floral60.22%
Green58.18%
Herbal54.33%
Winey51.86%
Oily45.66%
Waxy44.80%
Apricot43.72%
Balsamic43.04%

Regulatory & Safety Information

Table of Physical and Regulatory Data

Parameter Value Reference
CAS Number 5454-21-7[1][2]
Molecular Formula C₁₄H₂₀O₂[1][3]
Molecular Weight 220.31 g/mol [1][3]
Boiling Point 290 °C (estimated)[1]
Flash Point 136.56 °C (estimated)[1]
JECFA Number Not individually assigned; evaluated as part of the benzyl derivatives group.
FEMA Number Not explicitly assigned.

Applications in Food & Beverages

This compound's fruity and floral character lends itself to a variety of food and beverage applications. Recommended starting usage levels are provided below, though optimization will be necessary for specific product matrices.

Table of Recommended Usage Levels

Food Category Typical Starting Level (ppm) Flavor Contribution
Beverages (non-alcoholic) 1 - 5Enhances fruit notes (e.g., apricot, peach, tropical) in juices, soft drinks, and flavored waters.
Alcoholic Beverages 2 - 10Adds complexity and fruity esters to spirits, liqueurs, and wine coolers.
Confectionery 5 - 20Provides a distinct fruity character to hard candies, gummies, and chewing gum.
Baked Goods 10 - 30Imparts a baked-fruit note to cakes, cookies, and pastries.
Dairy Products 2 - 8Enhances fruit flavors in yogurt, ice cream, and flavored milk.
Desserts & Puddings 5 - 15Contributes to the overall fruity profile of gelatins and puddings.

Experimental Protocols

Sensory Evaluation Protocol: Triangle Test for Fruit-Flavored Beverage

This protocol outlines a triangle test to determine if a perceptible difference exists between a standard fruit-flavored beverage and one containing this compound.

Objective: To determine if the addition of this compound at a specific concentration creates a sensorially perceptible difference in a model beverage.

Materials:

  • Control beverage (without this compound)

  • Test beverage (with a specified concentration of this compound, e.g., 3 ppm)

  • Sensory booths with controlled lighting and ventilation

  • Identical, odor-free tasting cups labeled with random 3-digit codes

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

  • Ballot sheets for data collection

Procedure:

  • Panelist Selection: Recruit a panel of 20-30 individuals with demonstrated sensory acuity.

  • Sample Preparation: Prepare the control and test beverages. For each panelist, present three coded samples: two of the control and one of the test, or two of the test and one of the control. The order of presentation should be randomized.

  • Instructions to Panelists:

    • Instruct panelists to cleanse their palate with water and a cracker before starting.

    • Explain that they will be presented with three samples, two of which are identical and one is different.

    • Ask them to taste each sample from left to right and identify the sample they believe is the odd one out.

    • Provide space on the ballot for comments on the perceived differences.

  • Data Analysis:

    • Tally the number of correct and incorrect identifications.

    • Use a statistical table for triangle tests to determine if the number of correct identifications is significant at a chosen confidence level (e.g., p < 0.05).

Workflow for Sensory Evaluation

sensory_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Define Objective panel Select & Train Panel start->panel sample_prep Prepare Control & Test Samples panel->sample_prep present Present Coded Samples sample_prep->present taste Panelists Taste & Evaluate present->taste collect Collect Data taste->collect analyze Statistical Analysis collect->analyze report Interpret & Report Results analyze->report end Conclusion report->end

Caption: Workflow for a triangle test sensory evaluation.

GC-MS Protocol for Quantification in a Beverage Matrix

This protocol provides a method for the quantitative analysis of this compound in a beverage using gas chromatography-mass spectrometry (GC-MS).

Objective: To accurately quantify the concentration of this compound in a beverage sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME (Solid Phase Microextraction) device with a suitable fiber (e.g., PDMS/DVB)

  • Autosampler vials with septa

  • Beverage sample containing this compound

  • Internal standard (e.g., benzyl isobutyrate)

  • Sodium chloride

  • Deionized water

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in ethanol. Create a series of calibration standards by spiking a control beverage matrix with known concentrations of this compound and a fixed concentration of the internal standard.

  • Sample Preparation:

    • Pipette 5 mL of the beverage sample into a 20 mL autosampler vial.

    • Add a precise amount of the internal standard solution.

    • Add 1 g of NaCl to enhance the release of volatile compounds.

    • Seal the vial with a septum cap.

  • SPME Extraction:

    • Place the vial in a heating block at a controlled temperature (e.g., 60°C).

    • Expose the SPME fiber to the headspace of the sample for a fixed time (e.g., 30 minutes) with agitation.

  • GC-MS Analysis:

    • Inject the SPME fiber into the GC inlet for thermal desorption.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

      • Inlet Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of this compound and the internal standard.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample using the calibration curve.

Workflow for GC-MS Analysis

gcms_workflow start Sample Preparation spme SPME Headspace Extraction start->spme gc_ms GC-MS Analysis spme->gc_ms data_proc Data Processing gc_ms->data_proc quant Quantification data_proc->quant report Reporting quant->report

Caption: Workflow for GC-MS quantification of this compound.

Laboratory-Scale Synthesis of this compound

This protocol describes the Fischer esterification of benzyl alcohol and heptanoic acid to synthesize this compound. Note: This synthesis should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound for research and development purposes.

Materials:

  • Benzyl alcohol

  • Heptanoic acid

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of benzyl alcohol and heptanoic acid.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Relationship in Synthesis

synthesis_logic Reactants Benzyl Alcohol + Heptanoic Acid Reaction Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Crude Crude this compound Reaction->Crude Neutralization Neutralization (NaHCO₃ wash) Crude->Neutralization Drying Drying (MgSO₄) Neutralization->Drying Purification Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

References

Application Notes and Protocols for the Extraction of Benzyl Heptanoate and Related Fragrant Esters from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl (B1604629) heptanoate (B1214049) is an ester known for its pleasant, fruity, and floral aroma, making it a valuable compound in the fragrance, flavor, and cosmetic industries. While benzyl heptanoate has been identified as a volatile component in the flowers of species such as Embreea rodigasiana and Rosa davurica, detailed, publicly available protocols for its specific extraction from these or other natural sources are scarce. However, the principles and methods for extracting similar fragrant esters are well-established. This document provides a comprehensive overview of the primary extraction techniques and detailed protocols using Cananga odorata (ylang-ylang) as a representative source of fragrant esters like benzyl acetate (B1210297) and benzyl benzoate. These protocols can be adapted for the targeted extraction of this compound from other botanical matrices.

The primary methods for extracting volatile esters from plant materials include steam distillation, solvent extraction, and supercritical fluid extraction (SFE). The choice of method depends on the thermal stability and volatility of the target compound, the desired purity of the extract, and the scalability of the process.

Key Extraction Methodologies

  • Steam Distillation: This is the most common method for extracting essential oils from plant materials.[1] It involves passing steam through the plant matrix to vaporize the volatile compounds, which are then condensed and collected.[1] This method is suitable for thermally stable and volatile compounds like many esters.

  • Solvent Extraction: This technique uses organic solvents (e.g., hexane (B92381), ethanol) to dissolve the aromatic compounds from the plant material. The solvent is later removed by evaporation to yield a concentrated extract known as a "concrete," which can be further processed to produce an "absolute." This method is advantageous for less volatile or heat-sensitive compounds.

  • Supercritical Fluid Extraction (SFE): This is a more advanced "green" technique that uses a supercritical fluid, typically carbon dioxide (CO2), as the solvent.[2] SFE is highly selective and yields pure extracts without residual organic solvents. It is particularly suitable for high-value and thermally labile compounds.

Experimental Protocols: Extraction of Fragrant Esters from Cananga odorata

The following protocols describe the extraction of essential oil rich in fragrant esters from the flowers of Cananga odorata. These can serve as a basis for the extraction of this compound from other floral sources.

Protocol 1: Steam Distillation

This protocol is adapted from standard steam distillation procedures for ylang-ylang flowers.[1][3]

Materials and Equipment:

  • Freshly harvested Cananga odorata flowers

  • Steam distillation apparatus (including a boiling flask, a still pot with a plant material basket, a condenser, and a collection vessel/separatory funnel)

  • Heating mantle

  • Anhydrous sodium sulfate (B86663)

  • Glassware for storage

Procedure:

  • Preparation of Plant Material:

    • Freshly picked, fully mature ylang-ylang flowers should be used for optimal yield.[4]

    • The flowers (e.g., 30 g) can be lightly ground to increase the surface area.[3]

  • Apparatus Setup:

    • Assemble the steam distillation unit. Place the ground flowers into the still pot.

    • Fill the boiling flask with distilled water to about two-thirds of its volume.

  • Distillation:

    • Heat the water in the boiling flask to generate steam.

    • Allow the steam to pass through the plant material, carrying the volatile esters with it.

    • The steam and volatile compound mixture will then travel to the condenser.

    • Cool the condenser with a continuous flow of cold water to liquefy the vapor.

  • Collection and Separation:

    • Collect the distillate, which will consist of the essential oil and hydrosol (floral water), in a separatory funnel.

    • Allow the mixture to stand until the oil and water phases have clearly separated.

    • Carefully drain the lower aqueous layer (hydrosol) to isolate the essential oil.

  • Drying and Storage:

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Decant the dry oil into a clean, airtight, amber glass vial.

    • Store the essential oil at 4°C in the dark.

Protocol 2: Solvent Extraction

This protocol describes a typical solvent extraction process to obtain concrete and absolute oil.

Materials and Equipment:

  • Fresh Cananga odorata flowers

  • n-Hexane (food grade)

  • Absolute ethanol (B145695)

  • Rotary evaporator

  • Filtration apparatus

  • Extraction vessel with a stirrer

  • Beakers and flasks

Procedure:

  • Extraction:

    • Place the fresh flowers in the extraction vessel and cover them with n-hexane.

    • Agitate the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow the solvent to dissolve the aromatic compounds.

    • Filter the hexane extract to remove the solid plant material. Repeat the extraction on the plant residue to ensure maximum yield.

  • Solvent Removal (Concrete Production):

    • Combine the hexane extracts and concentrate them using a rotary evaporator under reduced pressure to remove the n-hexane.

    • The resulting waxy, semi-solid residue is the "concrete."

  • Absolute Production:

    • Wash the concrete with warm absolute ethanol to dissolve the fragrant oil, leaving behind the waxes and other non-polar compounds.

    • Chill the ethanolic solution to precipitate any remaining waxes.

    • Filter the cold solution to remove the precipitated waxes.

    • Remove the ethanol from the filtrate using a rotary evaporator to obtain the "absolute," which is a highly concentrated form of the essential oil.

  • Storage:

    • Store the absolute in an airtight, amber glass container at a cool temperature.

Data Presentation

The yield of essential oil can vary significantly based on the extraction method, the maturity of the flowers, and the time of harvest.[4][5] The following table summarizes representative quantitative data for essential oil extraction from Cananga odorata.

Extraction MethodPlant MaterialKey ParametersEssential Oil Yield (% w/w)Reference
Steam DistillationFresh FlowersDistillation time: 191 min; Material/solvent ratio: 1:16 g/mL0.072 mL/g (dry matter)[3]
Water-Steam DistillationFresh FlowersPressure: 1.5 bar0.936
HydrodistillationFresh FlowersHarvest time: 9:00 am (following day)0.67[4]
HydrodistillationMature greenish-yellow flowers-0.41[4][6]
Supercritical CO2 ExtractionFresh FlowersPressure: 120 bar; Temperature: 50°C; with ethanol as co-solvent1.164[2]
Microwave-Assisted (SFME)Fresh FlowersExtraction time: 40 min0.956[7]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the extraction and analysis processes.

Workflow for Extraction and Analysis of this compound A Plant Material Collection (e.g., Cananga odorata flowers) B Sample Preparation (Grinding/Shredding) A->B C1 Steam Distillation B->C1 C2 Solvent Extraction (e.g., with n-Hexane) B->C2 C3 Supercritical Fluid Extraction (with CO2) B->C3 D1 Condensation & Separation C1->D1 D2 Solvent Evaporation (Rotary Evaporator) C2->D2 D3 CO2 Depressurization C3->D3 E1 Essential Oil D1->E1 E2 Concrete D2->E2 E3 Crude Extract D3->E3 H Drying of Oil (Anhydrous Na2SO4) E1->H F Purification of Concrete (Ethanol Wash & Filtration) E2->F E3->H G Absolute Oil F->G G->H I GC-MS Analysis H->I J Data Interpretation (Compound Identification & Quantification) I->J Steam Distillation Protocol Flow start Start prep Prepare Plant Material (Fresh Flowers) start->prep setup Assemble Distillation Apparatus prep->setup distill Heat Water to Generate Steam setup->distill pass_steam Pass Steam Through Flowers distill->pass_steam condense Condense Vapor Mixture pass_steam->condense collect Collect Distillate (Oil + Hydrosol) condense->collect separate Separate Oil and Water (Separatory Funnel) collect->separate dry Dry Essential Oil (Anhydrous Na2SO4) separate->dry store Store Purified Oil dry->store finish End store->finish

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzyl Heptanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of benzyl (B1604629) heptanoate (B1214049).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzyl heptanoate?

A1: The primary methods for synthesizing this compound include:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between heptanoic acid and benzyl alcohol. To achieve high yields, water, a byproduct of the reaction, must be removed.[1]

  • Reaction with Benzyl Halides: This method involves reacting a salt of heptanoic acid (a carboxylate anion) with a benzyl halide, such as benzyl bromide, often in the presence of a base like sodium bicarbonate.[2]

  • Transesterification: This process involves converting a different ester of heptanoic acid (e.g., methyl heptanoate) into this compound by reacting it with benzyl alcohol in the presence of an acid or base catalyst.[3][4][5]

  • Enzymatic Catalysis: Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB, often sold as Novozym 435), are used as biocatalysts for the esterification or transesterification under milder conditions, offering high selectivity and minimizing byproducts.[6][7][8]

Q2: What is a typical yield for this compound synthesis?

A2: Yields are highly dependent on the chosen method and optimization of reaction conditions. With proper optimization, yields can be quite high. For instance, direct esterification of heptanoic acid and benzyl alcohol can achieve yields of up to 93.3%.[9] Enzymatic methods for similar esters have reported yields as high as 98%.[6]

Q3: Why is removing water crucial in Fischer esterification?

A3: Fischer esterification is an equilibrium-limited process.[1] The reaction produces one molecule of water for every molecule of ester formed. According to Le Châtelier's principle, removing this water shifts the equilibrium towards the products, thereby increasing the conversion of reactants and the final yield of this compound.

Q4: What are the main advantages of using enzymatic catalysis for this synthesis?

A4: Enzymatic catalysis using lipases offers several advantages:

  • High Selectivity: Enzymes are highly specific, which reduces the formation of unwanted byproducts.[7]

  • Mild Reaction Conditions: Reactions can be run at lower temperatures, which prevents the degradation of sensitive substrates and reduces energy consumption.[10]

  • Environmental Friendliness: Enzymes are biodegradable and often used in solvent-free systems or with greener solvents.[8]

  • Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, which can lower costs.[8][11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem: Low or No Product Yield

Low yields can result from several factors, from incomplete reactions to product loss during purification.[12][13] The following logical diagram and table can help diagnose the issue.

low_yield_troubleshooting start Low Yield Observed check_tlc Is Starting Material Consumed? (Check TLC/GC) start->check_tlc incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction No side_products Are Significant Side Products Observed? check_tlc->side_products Yes cause1 Cause: - Equilibrium Not Shifted - Inactive/Insufficient Catalyst - Low Temperature - Impure Reagents incomplete_reaction->cause1 workup_loss Product Loss During Workup/Purification side_products->workup_loss No cause2 Cause: - Dibenzyl Ether Formation - Polymerization of Benzyl Alcohol - Other Side Reactions side_products->cause2 Yes cause3 Cause: - Emulsion during extraction - Inefficient extraction - Loss during distillation - Co-elution in chromatography workup_loss->cause3 solution1 Solution: - Remove water (Dean-Stark) - Use excess reagent - Check catalyst purity/amount - Increase temperature gradually - Purify starting materials cause1->solution1 solution2 Solution: - Maintain strict temperature control - Use minimal acid catalyst - Consider a milder method (e.g., enzymatic) cause2->solution2 solution3 Solution: - Add brine to break emulsions - Increase number of extractions - Use vacuum distillation - Optimize chromatography solvent cause3->solution3

Caption: Troubleshooting logic for diagnosing low yield.

Potential CauseSuggested Solutions & Optimizations
Incomplete Deprotonation (Base-catalyzed methods) The chosen base may be too weak. Solution: Switch to a stronger, non-nucleophilic base (e.g., from K₂CO₃ to NaH) and ensure anhydrous conditions.[14]
Inefficient Water Removal (Fischer Esterification) Water byproduct is inhibiting the forward reaction. Solution: Use a Dean-Stark apparatus, add molecular sieves, or use a large excess of one reactant (typically the less expensive one).[1][15]
Side Reaction: Dibenzyl Ether Formation Self-condensation of benzyl alcohol can occur, especially at high temperatures with an acid catalyst.[16][17] Solution: Maintain strict temperature control, avoid overheating, and use the minimum effective amount of catalyst.[17][18]
Impure Starting Materials Contaminants in benzyl alcohol (e.g., benzaldehyde) or heptanoic acid can interfere with the reaction.[16] Solution: Purify starting materials before use. Benzyl alcohol can be distilled; heptanoic acid can be purified by distillation or crystallization.
Loss During Aqueous Workup Emulsions can form during extraction, trapping the product.[14] Solution: Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. Perform multiple extractions with the organic solvent to ensure complete recovery.[14]

Data on Synthesis Optimization

Optimizing reaction parameters is critical for maximizing yield. The tables below summarize key data for different synthetic approaches.

Table 1: Comparison of Catalysts for Ester Synthesis

CatalystMethodTypical ConditionsAdvantagesPotential Issues
H₂SO₄ Fischer Esterification0.5-5 mol%, reflux with water removal.[15]Inexpensive, effective.Can cause charring or side reactions like dibenzyl ether formation if used in excess or at too high a temperature.[16][18]
p-Toluenesulfonic acid (PTSA) Fischer Esterification1-5 mol%, reflux with water removal.[15]Solid, easier to handle than H₂SO₄, generally causes fewer side reactions.More expensive than sulfuric acid.
Niobium(V) chloride (NbCl₅) Lewis Acid CatalysisStoichiometric or catalytic amounts, often solvent-free.[19]Highly efficient, even with less reactive alcohols like benzyl alcohol.[19]Moisture-sensitive, requires anhydrous conditions.
Immobilized Lipase (e.g., Novozym 435) Enzymatic Catalysis25-60°C, often solvent-free or in a nonpolar organic solvent.[6][8][10]High selectivity, mild conditions, reusable catalyst, minimal byproducts.[7][10]Higher initial catalyst cost, slower reaction times compared to traditional methods.

Table 2: Effect of Reactant Molar Ratio on Enzymatic Esterification Yield

Molar Ratio (Acid:Alcohol)Reaction Time (h)Conversion Yield (%)
1:124~75%
1:324~88%
1:524~95%
1:724>96%
3:124~85%
Note: Data is generalized based on typical lipase-catalyzed esterifications of fatty acids. For octyl formate (B1220265) synthesis, a 1:7 ratio was optimal.[8]

Experimental Protocols & Workflows

General Synthesis Workflow

The diagram below illustrates the general workflow for the synthesis and purification of this compound.

synthesis_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants 1. Combine Reactants (Heptanoic Acid, Benzyl Alcohol, Catalyst) reaction 2. Heat & Stir (e.g., Reflux with Dean-Stark Trap) reactants->reaction monitoring 3. Monitor Progress (TLC / GC) reaction->monitoring quench 4. Cool & Quench (Neutralize Catalyst) monitoring->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate 7. Concentrate (Rotary Evaporation) dry->concentrate purify 8. Purify Crude Product (Vacuum Distillation) concentrate->purify product Final Product: This compound purify->product

Caption: General workflow for this compound synthesis.

Protocol 1: Fischer Esterification using a Dean-Stark Trap

This protocol describes a typical lab-scale synthesis of this compound.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[15]

  • Reagent Charging: To the flask, add heptanoic acid (1.0 eq), benzyl alcohol (1.2 eq), a suitable solvent like toluene (B28343) (approx. 2 mL per gram of heptanoic acid), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).[15]

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water collecting at the bottom and the toluene overflowing back into the flask. Continue refluxing until no more water is collected (typically 4-8 hours).[20]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize the acid catalyst), water, and finally, a saturated brine solution.[15]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[15]

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound (b.p. ~106-108 °C at 1 mmHg).

Protocol 2: Lipase-Catalyzed Synthesis (Solvent-Free)

This protocol outlines an environmentally friendly enzymatic approach.

  • Reactant Charging: In a clean, dry flask, combine heptanoic acid (1.0 eq) and benzyl alcohol (1.5 eq). Using an excess of the alcohol can help drive the reaction forward.

  • Catalyst Addition: Add immobilized lipase (e.g., Novozym 435) to the mixture (typically 5-10% by weight of the limiting reagent).

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 40-60°C). The reaction can be performed under a slight vacuum to help remove the water byproduct, or by adding 3Å molecular sieves.

  • Monitoring: Monitor the formation of the ester over time (24-48 hours) using TLC or GC.

  • Catalyst Recovery: Once the reaction reaches the desired conversion, recover the immobilized enzyme by simple filtration. The catalyst can be washed with a nonpolar solvent (e.g., hexane), dried, and stored for reuse.[11]

  • Purification: The remaining reaction mixture contains the product and excess benzyl alcohol. Purify by vacuum distillation to remove the unreacted alcohol and isolate the this compound.

References

Technical Support Center: Synthesis of Benzyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzyl (B1604629) heptanoate (B1214049).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzyl heptanoate?

A1: The most prevalent laboratory method for synthesizing this compound is the Fischer esterification of heptanoic acid and benzyl alcohol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and strategies are often employed to drive the equilibrium towards the formation of the ester.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions of concern are the formation of dibenzyl ether and the polymerization of benzyl alcohol. Dibenzyl ether formation is favored at higher temperatures, while polymerization of benzyl alcohol can be initiated by using an excessive amount of strong acid catalyst.[1]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction. To improve the yield, consider the following:

  • Use an excess of one reactant: Typically, the less expensive reactant, in this case, benzyl alcohol, is used in excess to shift the equilibrium towards the product.

  • Remove water: The water produced during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Incomplete reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product spot. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative concentrations of reactants and products in aliquots taken from the reaction mixture over time.[2][3]

Q5: What is the best method for purifying the crude this compound?

A5: The most common method for purifying this compound is vacuum distillation. This is effective for separating the ester from less volatile impurities. Before distillation, it is crucial to perform an aqueous work-up to remove the acid catalyst and any unreacted heptanoic acid. This typically involves washing the organic layer with a weak base solution, such as sodium bicarbonate, followed by water and brine.[4]

Troubleshooting Guides

Problem 1: Presence of a significant amount of high-boiling point impurity.
  • Symptom: During purification by distillation, a fraction is collected at a temperature significantly higher than the boiling point of this compound. GC-MS analysis of this fraction shows a major peak corresponding to dibenzyl ether.

  • Cause: The self-condensation of benzyl alcohol to form dibenzyl ether is a common side reaction, especially at elevated temperatures.

  • Solution:

    • Reaction Temperature: Carefully control the reaction temperature. Avoid excessive heating during the esterification reaction.

    • Catalyst Concentration: The amount of acid catalyst can influence the rate of dibenzyl ether formation. Higher catalyst concentrations can lead to increased side product formation.

Problem 2: Formation of a dark, tar-like substance in the reaction mixture.
  • Symptom: The reaction mixture becomes dark and viscous, and a significant amount of insoluble, tarry material is observed.

  • Cause: Polymerization of benzyl alcohol can occur in the presence of a strong acid catalyst, especially at high concentrations or temperatures.[1]

  • Solution:

    • Catalyst Amount: Use a catalytic amount of the acid. For benzyl esters, a molar ratio of 0.05 of sulfuric acid to the limiting alcohol has been shown to be effective while minimizing polymerization.[1]

    • Temperature Control: Maintain a moderate reaction temperature.

Problem 3: Difficulty in separating the product from unreacted starting materials.
  • Symptom: After the work-up, GC-MS analysis of the crude product shows significant amounts of unreacted benzyl alcohol and heptanoic acid.

  • Cause: Incomplete reaction due to equilibrium limitations.

  • Solution:

    • Drive the Equilibrium: As mentioned in the FAQs, use a large excess of benzyl alcohol or remove water as it is formed using a Dean-Stark trap.

    • Reaction Time: Increase the reaction time to allow the reaction to proceed further towards completion.

    • Purification: Unreacted heptanoic acid can be removed by washing the organic layer with a solution of sodium bicarbonate. Unreacted benzyl alcohol can be removed by careful vacuum distillation, as its boiling point is lower than that of this compound.

Data Presentation

Table 1: Effect of Sulfonated Silica Catalyst Concentration on Benzyl Benzoate (B1203000) and Dibenzyl Ether Yield (Analogous System)

Catalyst Concentration (% w/w)Benzyl Benzoate Yield (%)Dibenzyl Ether Yield (%)
6.093.61-
7.098.971.03
20.0-~100

This data from the synthesis of benzyl benzoate illustrates a common trend in the synthesis of benzyl esters where higher acid catalyst concentrations can lead to increased formation of dibenzyl ether.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol is adapted from established procedures for Fischer esterification of similar esters.[5]

Materials:

  • Heptanoic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (or magnesium sulfate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Apparatus for simple or vacuum distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine heptanoic acid and a molar excess (e.g., 3 equivalents) of benzyl alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 molar equivalents relative to the heptanoic acid) to the mixture.

  • Reaction: Heat the mixture to reflux with stirring for a recommended period (e.g., 2-4 hours), or until monitoring (e.g., by TLC) indicates the consumption of the limiting reactant.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted heptanoic acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction that distills at the appropriate temperature and pressure. This compound has a boiling point of 257°C at atmospheric pressure.[6]

Mandatory Visualization

FischerEsterification_SideReactions cluster_main Main Reaction: Fischer Esterification cluster_side1 Side Reaction 1: Ether Formation cluster_side2 Side Reaction 2: Polymerization Heptanoic Acid Heptanoic Acid This compound This compound Heptanoic Acid->this compound + Benzyl Alcohol (H+ catalyst) Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->this compound Water Water Benzyl Alcohol_side1 Benzyl Alcohol Dibenzyl Ether Dibenzyl Ether Benzyl Alcohol_side1->Dibenzyl Ether + Benzyl Alcohol (High Temp, H+) Water_side1 Water Benzyl Alcohol_side2 Benzyl Alcohol Polybenzyl Polymerization Product Benzyl Alcohol_side2->Polybenzyl (Excess H+) ExperimentalWorkflow start Start: Reactants reaction Fischer Esterification (Heptanoic Acid + Benzyl Alcohol + H+) start->reaction workup Aqueous Work-up (Wash with NaHCO3, H2O, Brine) reaction->workup drying Drying (Anhydrous Na2SO4) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Vacuum Distillation) solvent_removal->purification product Final Product: This compound purification->product

References

Technical Support Center: Purification of Crude Benzyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of impurities from crude benzyl (B1604629) heptanoate (B1214049), a common fragrance and flavor agent synthesized via Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude benzyl heptanoate?

If you've synthesized this compound via Fischer esterification of benzyl alcohol and heptanoic acid with an acid catalyst (like sulfuric acid), the primary impurities are typically:

  • Unreacted Starting Materials: Benzyl alcohol and heptanoic acid.[1][2]

  • Acid Catalyst: The strong acid used to catalyze the reaction (e.g., sulfuric acid).[3]

  • Water: A byproduct of the esterification reaction.[1][2]

  • Side-Reaction Products: Dibenzyl ether can form if the reaction temperature is too high, leading to the dehydration of benzyl alcohol.[4]

Q2: My crude product is a dark orange/brown color. What does this indicate and how can I fix it?

A dark color in the crude product often suggests degradation or side reactions, which can be caused by using a strong acid catalyst like sulfuric acid at elevated temperatures. To mitigate this, consider using a milder catalyst such as p-toluenesulfonic acid. The color can typically be removed during the purification process, particularly through distillation.

Q3: I performed a water wash, but my product is still acidic. Why?

A single water wash may not be sufficient to remove all acidic components, especially the unreacted heptanoic acid and the strong acid catalyst. It is crucial to perform a wash with a weak base to neutralize these acidic impurities.

Q4: After washing with sodium bicarbonate solution, I'm seeing a lot of emulsion. How can I break it?

Emulsions can form during the aqueous wash, especially if the mixture is shaken too vigorously. To break an emulsion, you can:

  • Add a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and helps force the separation of the organic and aqueous phases.[5]

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the mixture instead of shaking it vigorously.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound The Fischer esterification is a reversible reaction.Use a large excess of one reactant (typically the less expensive one) or remove water as it forms using a Dean-Stark apparatus to drive the equilibrium towards the product side.[2][6]
Product is Contaminated with Benzyl Alcohol Incomplete reaction or insufficient purification.The boiling points of benzyl alcohol and this compound are significantly different, making fractional distillation an effective separation method.[7]
Product is Contaminated with Heptanoic Acid Inadequate neutralization during the workup.Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the cessation of CO₂ evolution.[1][3] This converts the carboxylic acid into its water-soluble salt.
Polymerization During Distillation Presence of acidic impurities at high temperatures.Ensure all acidic residues are removed by thorough washing with a basic solution before attempting distillation.[5]
Water is Present in the Final Product Insufficient drying of the organic layer before distillation.Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate for at least 30 minutes before filtering and distilling.[5]

Purification Workflow

The following diagram illustrates a standard workflow for the purification of crude this compound.

G crude Crude this compound (Ester, Benzyl Alcohol, Heptanoic Acid, H₂SO₄, H₂O) wash Aqueous Workup (Wash with NaHCO₃ solution) crude->wash separate1 Separatory Funnel wash->separate1 organic_layer1 Organic Layer (Ester, Benzyl Alcohol) separate1->organic_layer1 Organic Phase aqueous_layer1 Aqueous Layer (Sodium Heptanoate, Na₂SO₄, H₂O) separate1->aqueous_layer1 Aqueous Phase (Discard) wash_brine Wash with Brine organic_layer1->wash_brine separate2 Separatory Funnel wash_brine->separate2 organic_layer2 Organic Layer separate2->organic_layer2 Organic Phase aqueous_layer2 Aqueous Layer (Brine) separate2->aqueous_layer2 Aqueous Phase (Discard) dry Dry with Anhydrous MgSO₄ organic_layer2->dry filter Filter dry->filter distill Fractional Vacuum Distillation filter->distill pure_product Pure this compound distill->pure_product Collect Fractions impurities Impurities (Benzyl Alcohol, etc.) distill->impurities Separate Fractions

Caption: General workflow for the purification of crude this compound.

Experimental Protocols

Protocol 1: Purification by Aqueous Workup and Distillation

This protocol is the most common method for purifying esters like this compound.

  • Aqueous Wash:

    • Transfer the cooled crude reaction mixture to a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[5]

    • Gently swirl and vent the funnel frequently to release any CO₂ gas produced.

    • Shake the funnel for 2-3 minutes, then allow the layers to separate.

    • Drain and discard the lower aqueous layer.[5]

    • Repeat the wash with deionized water, followed by a wash with brine (saturated NaCl solution).[5]

  • Drying the Organic Layer:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and swirl.[8]

    • Allow the mixture to stand for at least 30 minutes to ensure all water is absorbed.[5]

  • Fractional Vacuum Distillation:

    • Filter the dried organic layer into a round-bottom flask suitable for distillation.

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Slowly reduce the pressure and begin heating the flask.

    • Collect the different fractions as they distill. The first fraction will likely contain any remaining low-boiling point impurities. The main product, this compound, will distill at a higher temperature.

Protocol 2: Purification by Flash Column Chromatography

If distillation does not provide sufficient purity, or if the product is heat-sensitive, flash column chromatography can be employed.

  • Slurry Preparation:

    • In a beaker, mix silica (B1680970) gel with a non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing:

    • Pour the silica gel slurry into a chromatography column.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography eluent.

    • Carefully add the sample to the top of the silica gel.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

    • Gradually increase the polarity of the eluent to separate the components. This compound, being an ester, will be more polar than any ether impurities but less polar than the unreacted benzyl alcohol.

    • Collect the fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[9]

Data Presentation

The significant difference in boiling points between this compound and its common impurities allows for effective separation by fractional distillation.

Compound Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg)
Benzyl Alcohol108.14~205
Heptanoic Acid130.18~223
This compound 220.31 ~257-295 [10]
Dibenzyl Ether198.26~298

Note: Boiling points are approximate and can vary with pressure.

Purity Analysis

References

Technical Support Center: Overcoming Co-elution in Benzyl Heptanoate GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the Gas Chromatography (GC) analysis of benzyl (B1604629) heptanoate (B1214049).

Troubleshooting Guides

Issue 1: Poor resolution between benzyl heptanoate and a suspected co-eluting peak.

Question: My chromatogram shows a broad or shouldered peak for this compound, suggesting co-elution. How can I confirm and resolve this?

Answer:

Co-elution, where two or more compounds elute from the GC column at the same time, is a common challenge in the analysis of complex matrices like fragrances and flavors.[1] To confirm and resolve co-elution with this compound, follow this troubleshooting workflow:

Step 1: Confirm Co-elution with GC-MS

If you are using a Flame Ionization Detector (FID), it can be difficult to confirm co-elution based on peak shape alone. Utilizing a Mass Spectrometer (MS) as a detector is highly recommended.

  • Action: Analyze the sample using GC-MS and examine the mass spectrum across the peak of interest.

  • Interpretation: If the mass spectrum is consistent across the entire peak and matches the library spectrum for this compound, the peak is likely pure. If the mass spectrum changes from the leading edge to the tailing edge, it indicates the presence of a co-eluting compound.

Step 2: Method Optimization to Improve Resolution

If co-elution is confirmed, the next step is to modify your GC method to separate the compounds. The primary parameters to adjust are the temperature program and the carrier gas flow rate.

  • Temperature Program Adjustment: A slower temperature ramp rate increases the interaction of the analytes with the stationary phase, often leading to better separation of closely eluting compounds.[2][3]

    • Initial Action: Reduce the temperature ramp rate (e.g., from 10°C/min to 5°C/min) in the region where this compound elutes.

    • Further Optimization: If needed, introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair to maximize separation.[4]

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency and, consequently, resolution.

Step 3: Change Column Selectivity

If method optimization does not provide adequate resolution, the co-eluting compounds may have very similar boiling points and polarities. In this case, changing the GC column to one with a different stationary phase is the most effective solution.

  • Action: Switch to a column with a different polarity. For example, if you are using a non-polar column (like a DB-5ms), change to a polar column (like a DB-WAX).

  • Rationale: A different stationary phase will have different interactions with the analytes, altering their elution order and improving the chances of separation.

Issue 2: Inability to achieve baseline separation despite method optimization.

Question: I've tried adjusting my temperature program and flow rate, but I still can't get baseline separation of this compound from an impurity. What are my options?

Answer:

When chromatographic optimization is insufficient, you can utilize the selectivity of a mass spectrometer to quantify this compound even in the presence of a co-eluting compound.

Solution: Selective Ion Monitoring (SIM) with GC-MS

  • Principle: In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of your target analyte, rather than scanning the entire mass range. This significantly enhances sensitivity and selectivity.

  • Procedure:

    • Identify Unique Ions: Analyze a pure standard of this compound in full scan mode to identify its major fragment ions. The most abundant and unique ions should be chosen for SIM analysis. For this compound, characteristic ions include m/z 91 (tropylium ion), 108, and 43.[5]

    • Select Quantitation and Qualifier Ions: Choose a primary ion for quantitation (quant ion) and one or two secondary ions as qualifiers to confirm the identity of the peak.

    • Develop SIM Method: Create a SIM method that monitors these selected ions during the expected retention time window of this compound.

By using SIM, you can selectively measure the signal of this compound without interference from the co-eluting compound, provided the co-eluent does not share the same characteristic ions at the same retention time.

Frequently Asked Questions (FAQs)

Q1: What are some common compounds that may co-elute with this compound?

A1: this compound is often found in complex fragrance and flavor mixtures. Potential co-eluting compounds can include other esters with similar boiling points and polarities, as well as structurally related compounds. Examples include:

  • Other benzyl esters (e.g., benzyl hexanoate, benzyl octanoate)

  • Isomers of this compound

  • Phenethyl esters (e.g., phenethyl heptanoate)

  • Terpenes and their derivatives, which are common in essential oils.

Q2: What type of GC column is best for analyzing this compound?

A2: The choice of GC column depends on the sample matrix and potential co-eluents.

  • Non-polar columns (e.g., DB-5ms, HP-5ms): These columns separate compounds primarily based on their boiling points. They are a good starting point for general-purpose analysis of fragrance compounds.

  • Polar columns (e.g., DB-WAX, HP-INNOWax): These polyethylene (B3416737) glycol (PEG) columns offer different selectivity based on compound polarity. They are particularly useful for separating polar compounds and can resolve isomers that co-elute on non-polar columns.[6]

Q3: How can I prepare my sample to minimize the chances of co-elution?

A3: Proper sample preparation can significantly reduce matrix interference and the likelihood of co-elution.

  • Headspace Analysis (HS-GC): For volatile compounds in a complex, non-volatile matrix (e.g., food, beverages), headspace sampling is an excellent technique to introduce only the volatile analytes into the GC system, leaving the non-volatile matrix components behind.[7][8][9]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that can be used to concentrate volatile and semi-volatile analytes from a sample before GC analysis. The choice of fiber coating can add a degree of selectivity to the extraction.

Q4: Can derivatization help in resolving co-elution with this compound?

A4: Derivatization is typically used for compounds that are not suitable for direct GC analysis due to low volatility or high polarity (e.g., carboxylic acids). This compound itself is sufficiently volatile and thermally stable for direct GC analysis. However, if co-elution with a polar compound containing an active hydrogen (e.g., an alcohol or a carboxylic acid) is an issue, derivatizing the entire sample could alter the retention time of the interfering compound and achieve separation.

Data Presentation

Table 1: GC-MS Quantitation Ions for this compound

CompoundQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound9110843

Table 2: Example GC Method Parameters for this compound Analysis

ParameterMethod 1 (Non-polar Column)Method 2 (Polar Column)
GC System Gas Chromatograph with Mass Spectrometer (GC-MS)Gas Chromatograph with Mass Spectrometer (GC-MS)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)DB-WAX (30 m x 0.25 mm, 0.25 µm)
Injector Split/Splitless, 250°CSplit/Splitless, 250°C
Injection Volume 1 µL1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant flow of 1.0 mL/min
Oven Program Initial: 60°C, hold 2 min. Ramp: 10°C/min to 280°C, hold 5 min.Initial: 80°C, hold 2 min. Ramp: 8°C/min to 240°C, hold 10 min.
MS Source Temp. 230°C230°C
MS Quad Temp. 150°C150°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) or SIMFull Scan (m/z 40-400) or SIM

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound on a Non-Polar Column

This protocol is a starting point for the analysis of this compound in a relatively clean matrix.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

  • Column Installation: Install a DB-5ms column (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • GC Conditions:

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60°C and hold for 2 minutes. Increase the temperature at a rate of 10°C/min to 280°C and hold for 5 minutes.

  • MSD Conditions:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full scan mode from m/z 40 to 400.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration within the linear range of the instrument.

  • Injection: Inject 1 µL of the prepared sample.

Protocol 2: Optimization for Co-elution - Slowing the Temperature Ramp

This protocol demonstrates how to modify the temperature program to improve the separation of this compound from a closely eluting peak.

  • Instrumentation and Column: Same as Protocol 1.

  • GC Conditions:

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Optimized Oven Program: Start at 60°C and hold for 2 minutes. Increase the temperature at a rate of 5°C/min to 280°C and hold for 5 minutes.

  • MSD Conditions: Same as Protocol 1.

  • Sample Preparation and Injection: Same as Protocol 1.

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor Peak Shape (Broadening/Shoulder) confirm_ms Confirm Co-elution with GC-MS start->confirm_ms is_coelution Is Co-elution Confirmed? confirm_ms->is_coelution optimize_method Optimize GC Method (Temperature Program, Flow Rate) is_coelution->optimize_method Yes no_coelution End: Peak is Pure (Investigate Other Issues) is_coelution->no_coelution No is_resolved Is Resolution Acceptable? optimize_method->is_resolved change_column Change Column (Different Polarity) is_resolved->change_column No use_sim Use GC-MS SIM for Quantitation is_resolved->use_sim If Baseline Still Not Achieved end_resolved End: Baseline Resolution Achieved is_resolved->end_resolved Yes change_column->is_resolved Re-evaluate end_quantified End: Analyte Quantified use_sim->end_quantified

Caption: Troubleshooting workflow for addressing co-elution in GC analysis.

GC_Method_Development_Logic start Start: Develop GC Method for this compound column_selection Select GC Column (e.g., DB-5ms or DB-WAX) start->column_selection scouting_gradient Run a Scouting Gradient (e.g., 10°C/min) column_selection->scouting_gradient evaluate_resolution Evaluate Resolution of This compound scouting_gradient->evaluate_resolution optimize_temp Optimize Temperature Program (Slower Ramp Rate, Isothermal Holds) evaluate_resolution->optimize_temp Poor Resolution method_validated End: Method Validated evaluate_resolution->method_validated Good Resolution optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow optimize_flow->evaluate_resolution Re-evaluate

Caption: Logical workflow for GC method development for this compound.

References

Technical Support Center: Optimizing Benzyl Heptanoate Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of benzyl (B1604629) heptanoate (B1214049) during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Improving Peak Resolution

Poor peak resolution in the HPLC analysis of benzyl heptanoate can manifest as broad, tailing, or co-eluting peaks. This guide provides a systematic approach to diagnosing and resolving these common issues.

Problem: Overlapping or Poorly Resolved Peaks

When the peaks of this compound and other components in a sample are not well separated (Resolution (Rs) < 1.5), it can lead to inaccurate quantification. The resolution is influenced by three key factors: efficiency (N), selectivity (α), and retention factor (k).

Troubleshooting Workflow

Troubleshooting_Peak_Resolution start Poor Peak Resolution (Rs < 1.5) check_k Is Retention Factor (k') Optimal? (2 < k' < 10) start->check_k adjust_mobile_phase Adjust Mobile Phase Strength (% Organic Solvent) check_k->adjust_mobile_phase No check_alpha Is Selectivity (α) the Issue? check_k->check_alpha Yes adjust_mobile_phase->check_k change_mobile_phase Change Organic Modifier (e.g., Acetonitrile (B52724) to Methanol) or Stationary Phase check_alpha->change_mobile_phase Yes check_N Is Efficiency (N) Low? check_alpha->check_N No change_mobile_phase->check_k optimize_N Optimize Efficiency - Decrease particle size - Increase column length - Lower flow rate check_N->optimize_N Yes end Achieved Baseline Resolution (Rs ≥ 1.5) check_N->end No optimize_N->check_k

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Detailed Troubleshooting Steps

Parameter Potential Issue Recommended Action
Mobile Phase Composition Suboptimal retention factor (k') leading to early or late elution.For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention or increase it to decrease retention. Aim for a k' between 2 and 10 for optimal resolution.
Poor selectivity (α) between this compound and interfering peaks.Change the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase if ionizable impurities are present. For MS compatibility, use volatile acids like formic acid instead of phosphoric acid.[1]
Stationary Phase Inadequate separation due to similar interactions with the stationary phase.Consider a different column chemistry. For aromatic compounds like this compound, a phenyl-based stationary phase can offer different selectivity due to π-π interactions compared to standard C8 or C18 columns.[2]
Flow Rate High flow rates can decrease efficiency and resolution.Reduce the flow rate. Lowering the flow rate generally increases column efficiency, leading to sharper peaks and better resolution, although it will increase the analysis time.[3]
Column Temperature Suboptimal temperature can affect viscosity and mass transfer.Increasing the column temperature can decrease mobile phase viscosity, which may improve peak shape. However, for some compounds, lower temperatures can enhance resolution. Experiment with temperatures between 30°C and 50°C.
Injection Volume & Sample Concentration Column overload can lead to peak fronting or broadening.Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase to prevent peak distortion.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound analysis?

A1: A good starting point for analyzing this compound is a reversed-phase HPLC method.[1] A C18 or C8 column is a common choice.[4] The mobile phase can consist of a mixture of acetonitrile (MeCN) and water.[1] A gradient elution is often preferred for complex samples, starting with a higher aqueous composition and gradually increasing the organic solvent. For example, a linear gradient from 60% acetonitrile to 95% acetonitrile over 15-20 minutes can be a good initial run.

Q2: My this compound peak is tailing. What are the common causes and solutions?

A2: Peak tailing for a neutral compound like this compound can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte. Using a modern, well-end-capped column can minimize these interactions.

  • Column Contamination: Impurities from previous injections accumulating on the column can cause peak tailing. Flushing the column with a strong solvent may resolve this issue.

  • Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing. Ensure all connections are secure and use tubing with a narrow internal diameter.[3]

Q3: How can I improve the separation of this compound from other non-polar impurities?

A3: To improve the separation of non-polar compounds, focus on optimizing the selectivity (α). This can be achieved by:

  • Changing the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter the elution order of closely eluting peaks.

  • Trying a Different Stationary Phase: A phenyl column can provide unique selectivity for aromatic compounds.[2] Alternatively, a column with a different carbon load (e.g., C30) or a different bonding chemistry might be effective.

  • Fine-tuning the Gradient: A shallower gradient around the elution time of the peaks of interest can improve their separation.

Q4: Should I use an isocratic or gradient elution for this compound analysis?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all components elute with good resolution in a reasonable time.

  • Gradient elution (mobile phase composition changes over time) is generally preferred for complex samples containing compounds with a wide range of polarities. It helps to elute late-eluting peaks more quickly and with better peak shape. For method development, starting with a broad gradient is recommended to determine the retention behavior of all components.

Experimental Protocols

Protocol 1: General Method Development for this compound

This protocol outlines a systematic approach to developing a robust HPLC method for the analysis of this compound.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.[1]
  • Mobile Phase B: Acetonitrile with 0.1% of the corresponding acid.
  • Detector: UV at 254 nm.

2. Scouting Gradient:

  • Run a broad linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
  • This will help determine the approximate elution time of this compound and any impurities.

3. Gradient Optimization:

  • Based on the scouting run, create a shallower gradient around the elution time of the target analyte to improve resolution. For example, if this compound elutes at 60% B, you could try a gradient from 50% to 70% B over 15 minutes.

4. Further Optimization (if needed):

  • If resolution is still insufficient, consider the troubleshooting steps outlined above, such as changing the organic modifier to methanol or trying a phenyl column.

Workflow for HPLC Method Development

Method_Development_Workflow start Define Analytical Goal select_column Select Initial Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (e.g., ACN/Water + Acid) select_column->select_mobile_phase scouting_gradient Run Broad Scouting Gradient select_mobile_phase->scouting_gradient evaluate_results Evaluate Resolution, Peak Shape, and Retention Time scouting_gradient->evaluate_results optimize_gradient Optimize Gradient Slope evaluate_results->optimize_gradient Resolution Needs Improvement further_optimization Further Optimization? (Change Mobile Phase/Column) evaluate_results->further_optimization Resolution Still Poor validate_method Validate Method evaluate_results->validate_method Resolution Acceptable optimize_gradient->evaluate_results further_optimization->select_column Yes further_optimization->validate_method No end Routine Analysis validate_method->end

Caption: A stepwise workflow for developing an HPLC method for this compound.

References

Technical Support Center: Preventing Degradation of Benzyl Heptanoate During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing benzyl (B1604629) heptanoate (B1214049), ensuring its stability during storage is paramount to the integrity and reproducibility of experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the degradation of benzyl heptanoate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Change in Odor (less fruity, more acidic or almond-like) Hydrolysis or Oxidation: The ester may be degrading into heptanoic acid (acidic odor) and benzyl alcohol, which can then oxidize to benzaldehyde (B42025) (almond-like odor).1. Verify storage conditions: Ensure the container is tightly sealed and stored in a cool, dark, and dry place. 2. Inert Atmosphere: For long-term storage, purge the container with an inert gas like nitrogen or argon before sealing. 3. Analyze for Degradation Products: Use GC-MS or HPLC to identify and quantify degradation products such as heptanoic acid, benzyl alcohol, and benzaldehyde.
Appearance of Precipitate or Cloudiness Water Contamination leading to Hydrolysis: The presence of water can cause the hydrolysis of this compound, and the resulting heptanoic acid may have limited solubility, leading to precipitation.1. Check for Moisture Ingress: Inspect the container seal for any breaches. 2. Use of Desiccants: Store the container in a desiccator to minimize exposure to humidity. 3. Solubility Test: Attempt to dissolve a small amount of the product in a non-polar solvent. If a precipitate remains, it is likely a degradation product or contaminant.
Inconsistent Experimental Results Degradation of this compound: The presence of degradation products can interfere with reactions or alter the physicochemical properties of the compound.1. Purity Analysis: Perform a quantitative analysis (e.g., HPLC or GC-MS) to determine the purity of the stored this compound before use. 2. Implement Stability-Indicating Methods: Develop and use analytical methods that can separate and quantify this compound from its potential degradation products. 3. Review Storage Protocol: Ensure that the storage protocol is being strictly followed by all lab personnel.
Discoloration (e.g., yellowing) Oxidative Degradation or Contamination: Exposure to air and light can lead to oxidative side reactions, and impurities can also cause discoloration.1. Minimize Air and Light Exposure: Store in an amber or opaque container, and minimize the headspace in the container. 2. Consider Antioxidants: For long-term storage or use in formulations, the addition of a suitable antioxidant such as butylated hydroxytoluene (BHT) may be beneficial.[1][2][3] 3. Inert Gas Blanket: For highly sensitive applications, storing under an inert gas is recommended.[4][5][6]

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: In the presence of moisture, this compound can hydrolyze to form benzyl alcohol and heptanoic acid. This reaction can be catalyzed by acidic or basic conditions.[7]

  • Oxidation: The benzyl alcohol formed from hydrolysis can be further oxidized to benzaldehyde and then to benzoic acid. Direct oxidation of the benzylic position of the ester is also possible.

Degradation Pathways of this compound

Caption: Primary degradation pathways of this compound.

2. What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. A tightly sealed container is crucial to prevent moisture and air from entering. For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Parameter Recommendation
Temperature Cool (refrigerated if possible, but check for potential solidification)
Atmosphere Inert gas (Nitrogen or Argon) is ideal; otherwise, minimize headspace
Light Protect from light (use amber or opaque containers)
Container Tightly sealed, chemically inert material (e.g., glass)

3. How can I detect and quantify the degradation of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the recommended analytical techniques for detecting and quantifying this compound and its degradation products.

Experimental Workflow for Degradation Analysis

Caption: Workflow for analyzing this compound degradation.

4. Are there any chemical stabilizers that can be added to prevent degradation?

Yes, for formulations containing this compound, certain stabilizers can be added:

  • Antioxidants: To prevent oxidative degradation, antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be effective.[1][3] The appropriate concentration would need to be determined based on the specific application.

  • Carbodiimides: For applications where hydrolysis is a major concern and the presence of small amounts of water is unavoidable, carbodiimides can act as acid scavengers, reacting with the carboxylic acid formed during hydrolysis and thus shifting the equilibrium away from further degradation.

5. How does pH affect the stability of this compound?

Esters like this compound are generally most stable in a neutral to slightly acidic pH range. Under strongly acidic or basic conditions, the rate of hydrolysis is significantly accelerated.[7] If this compound is to be used in an aqueous formulation, a pH stability study is recommended to determine the optimal pH for maximum stability.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and its Degradation Products

This method is suitable for the identification and quantification of this compound and its volatile degradation products.

Parameter Condition
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 20:1) or splitless for trace analysis
MS Detector Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Sample Preparation Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 100 µg/mL.

Expected Retention Times (Approximate):

  • Benzaldehyde: ~7 min

  • Benzyl Alcohol: ~8 min

  • Heptanoic Acid: ~11 min

  • This compound: ~16 min

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This method is suitable for the quantitative analysis of this compound purity and the determination of its degradation products.

Parameter Condition
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid for improved peak shape). A typical starting condition could be 60:40 Acetonitrile:Water.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL and filter through a 0.45 µm syringe filter.

Expected Elution Order:

  • Heptanoic Acid

  • Benzyl Alcohol

  • Benzaldehyde

  • This compound

References

Technical Support Center: Troubleshooting Low Yield in Enzymatic Esterification of Benzyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enzymatic synthesis of benzyl (B1604629) heptanoate (B1214049). The following sections are structured in a question-and-answer format to directly address common challenges encountered during this esterification process.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for benzyl heptanoate is consistently low. What are the most common causes?

Low conversion rates in enzymatic esterification are typically multifactorial. The most common culprits include:

  • Excess Water: The presence of excess water shifts the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, which breaks down the newly formed ester.[1]

  • Substrate Inhibition: High concentrations of either benzyl alcohol or heptanoic acid can inhibit or even deactivate the lipase (B570770) enzyme.[2][3][4]

  • Suboptimal Temperature: Every enzyme has an optimal temperature range for activity. Temperatures that are too high can cause denaturation, while low temperatures result in slow reaction rates.[5]

  • Improper pH: The microenvironment of the enzyme is critical. An unsuitable pH can lead to a significant loss of catalytic activity.

  • Byproduct/Product Inhibition: The accumulation of water (a byproduct) or this compound (the product) can inhibit the enzyme or unfavorably shift the reaction equilibrium.[1]

  • Mass Transfer Limitations: Inadequate mixing can prevent the substrates from efficiently reaching the active sites of the enzyme, a common issue with immobilized biocatalysts.

  • Low Enzyme Activity or Concentration: The enzyme itself may be denatured, expired, or simply used in an insufficient quantity.[6]

Q2: How does water activity (a_w) impact the reaction, and how can I control it?

Water activity is a critical parameter. While a minimal amount of water is essential to maintain the enzyme's conformational flexibility and catalytic activity, esterification is a reversible reaction.[1] As water is produced as a byproduct, its accumulation in the reactor increases the local water activity, shifting the equilibrium to favor the hydrolysis of the ester back to acid and alcohol.[1][7] This is a frequent cause for reactions that start well but plateau at a low yield.[8]

Troubleshooting Steps:

  • In-situ Water Removal: The most effective strategy is to continuously remove water as it is formed. This can be achieved by adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture or by conducting the reaction under a vacuum.[9]

  • Control Initial Water Content: Ensure that reactants and solvents are anhydrous to the extent possible to maintain a low initial water activity. The optimal a_w is enzyme-dependent but often very low for ester synthesis.[1]

Q3: Could the substrates (benzyl alcohol or heptanoic acid) be inhibiting the enzyme?

Yes, substrate inhibition is a well-documented phenomenon. Both alcohols and carboxylic acids can act as competitive inhibitors for lipases.[2][3] Higher concentrations of benzyl alcohol can compete with the acyl-enzyme intermediate, while short- to medium-chain fatty acids like heptanoic acid can also cause enzyme inhibition or deactivation, especially at high concentrations.[3][4]

Troubleshooting Steps:

  • Optimize Molar Ratio: An excess of one substrate is often used to drive the reaction, but a very large excess can be counterproductive. Experiment with different molar ratios to find a balance between shifting the equilibrium and avoiding inhibition.

  • Fed-Batch Strategy: Instead of adding all of a potentially inhibitory substrate at the beginning, add it gradually over the course of the reaction. This maintains a low, non-inhibitory concentration in the reactor.[6]

Q4: The reaction starts but then plateaus at a low conversion. What's happening?

This is a classic sign that the reaction has reached equilibrium prematurely or that inhibition is occurring. The primary cause is often the accumulation of the water byproduct, which drives the reverse reaction (hydrolysis).[1][10] As the concentration of this compound and water increases, the rate of hydrolysis eventually matches the rate of esterification, leading to a net conversion that does not improve over time.

Troubleshooting Steps:

  • Implement Water Removal: As detailed in Q2, use molecular sieves or a vacuum to remove water and shift the equilibrium toward product formation.[9]

  • Consider Product Inhibition: Although less common than water-related issues, the ester product itself can sometimes inhibit the enzyme at high concentrations. If water removal does not solve the issue, consider strategies for in-situ product removal.

Q5: My reaction is very slow. How can I increase the rate to improve the yield within a practical timeframe?

A slow reaction rate can prevent the synthesis from reaching a high yield in a reasonable amount of time. Several factors can be optimized to increase the rate:

  • Increase Temperature: Raise the reaction temperature incrementally towards the enzyme's optimum. For many common lipases, this is in the 40°C to 60°C range.[11][12] Be cautious not to exceed the thermal stability limit, which would cause irreversible denaturation.[5]

  • Increase Enzyme Concentration: A higher concentration of the biocatalyst will provide more active sites for the reaction, thereby increasing the overall rate.[13]

  • Improve Agitation: Increase the stirring speed to overcome mass transfer limitations, ensuring that substrates and products are efficiently transported to and from the enzyme's surface.

  • Solvent Choice: The choice of organic solvent can significantly impact lipase activity. Hydrophobic solvents (those with a high log P value) generally result in higher reaction rates than hydrophilic solvents.[14]

Data Presentation: Key Parameter Optimization

Optimizing reaction conditions is crucial for maximizing yield. The following tables provide recommended starting points and ranges based on literature for similar enzymatic esterifications.

Table 1: Recommended Reaction Parameters for this compound Synthesis

ParameterRecommended RangeRationale & Citation
Temperature 40°C - 60°CBalances reaction rate and enzyme thermal stability.[11][12]
Substrate Molar Ratio 1:1 to 1:5 (Acid:Alcohol)An excess of alcohol can help shift the equilibrium but a large excess may cause inhibition.[12]
Enzyme Loading 1% - 10% (w/w of total substrates)Higher loading increases rate but also cost. Optimization is key.[13]
Water Activity (a_w) < 0.5Crucial to minimize the reverse hydrolysis reaction.[1]
Agitation Speed 200 - 400 rpmSufficient to ensure a homogenous suspension and minimize mass transfer limitations.[11]

Table 2: Influence of Solvent Polarity on Lipase Activity

Solvent TypeLog P RangeEffect on Lipase ActivityExample Solvents
Hydrophobic > 4Generally high; preserves the essential water layer around the enzyme.[14]Hexane, Heptane, Isooctane
Intermediate 2 - 4Unpredictable; may or may not support high activity.[14]Toluene, Diisopropyl ether
Hydrophilic < 2Generally low; can strip essential water from the enzyme, leading to inactivation.[14]Acetone, Tetrahydrofuran (THF)

Mandatory Visualizations

The following diagrams illustrate key concepts in troubleshooting low yield.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low this compound Yield q_water Is water being removed in-situ? start->q_water s_water ACTION: Add activated molecular sieves or apply vacuum. q_water->s_water No q_ratio Is the substrate molar ratio optimized? q_water->q_ratio Yes s_water->q_ratio s_ratio ACTION: Test various acid:alcohol ratios (e.g., 1:1 to 1:5). Consider a fed-batch approach for the inhibitory substrate. q_ratio->s_ratio No q_temp Is the temperature optimal? q_ratio->q_temp Yes s_ratio->q_temp s_temp ACTION: Screen temperatures (e.g., 40°C to 60°C). q_temp->s_temp No q_enzyme Is enzyme concentration /activity sufficient? q_temp->q_enzyme Yes s_temp->q_enzyme s_enzyme ACTION: Increase enzyme loading. Verify enzyme activity with a control reaction. q_enzyme->s_enzyme No end_node Yield Improved q_enzyme->end_node Yes s_enzyme->end_node

Caption: A logical workflow for diagnosing and resolving common causes of low ester yield.

ReactionEquilibrium Impact of Water on Reaction Equilibrium sub Benzyl Alcohol + Heptanoic Acid enzyme Lipase sub->enzyme Esterification prod This compound + Water prod->sub      Hydrolysis (Reverse Reaction) enzyme->prod (Forward Reaction) water EXCESS WATER water->prod Shifts Equilibrium

References

Minimizing water content in benzyl heptanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl (B1604629) Heptanoate (B1214049) Synthesis

Welcome to the technical support center for the synthesis of benzyl heptanoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to minimizing water content and improving reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing water content so critical in the synthesis of this compound?

A1: The synthesis of this compound from benzyl alcohol and heptanoic acid is a reversible reaction known as Fischer esterification.[1][2] Water is a byproduct of this reaction. According to Le Châtelier's principle, the presence of a product (water) in the reaction mixture will shift the chemical equilibrium back towards the reactants, thereby decreasing the overall yield of the desired ester.[2][3][4] Furthermore, excess water can inhibit the activity of acid catalysts like sulfuric acid.[5] Therefore, actively removing water is essential to drive the reaction to completion and maximize the yield of this compound.[1][6]

Q2: What are the most effective methods for removing water during the reaction?

A2: The two most common and effective laboratory-scale methods are:

  • Azeotropic Distillation: This technique involves using a solvent (e.g., toluene (B28343) or cyclohexane) that forms a low-boiling azeotrope with water.[7] The reaction is heated to reflux, and the water-solvent azeotrope vaporizes and is collected in a Dean-Stark apparatus.[8] Upon condensation, the water separates from the immiscible solvent and is trapped, while the solvent overflows back into the reaction flask. This continuously removes water, driving the equilibrium forward.[8]

  • Use of Desiccants: Chemical drying agents like molecular sieves can be added to the reaction mixture to adsorb the water as it is formed.[1] For acid-catalyzed reactions, it is often best to place the molecular sieves in a Soxhlet extractor to prevent their degradation by the strong acid catalyst.[9][10]

Q3: Can I just use a large excess of one of the reactants instead of actively removing water?

A3: Yes, using a large excess of one reactant, typically the less expensive alcohol (benzyl alcohol in this case), can also shift the equilibrium towards the product side to improve the yield.[1][4][6] Studies have shown that using a 10-fold excess of alcohol can increase yields significantly.[4] However, this strategy can make product purification more challenging due to the need to remove the large excess of the starting material. For optimal results, combining the use of excess reactant with active water removal is a highly effective strategy.

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Recommended Solution(s)
Low Ester Yield 1. Incomplete Reaction: The reaction has not reached completion due to the presence of water, which shifts the equilibrium back to the starting materials.[3]1a. Implement Water Removal: If not already in use, employ a Dean-Stark apparatus for azeotropic distillation or add activated 3Å or 4Å molecular sieves.[1][11] 1b. Increase Reactant Excess: Increase the molar ratio of the alcohol reactant.[4] 1c. Increase Reaction Time: Fischer esterification can be slow; ensure the reaction has been refluxed for a sufficient duration (typically several hours).[1]
2. Catalyst Deactivation: Water produced during the reaction can inhibit the catalytic activity of the acid catalyst.[5]2a. Ensure Anhydrous Conditions: Start with dry reagents and solvents. 2b. Use Sufficient Catalyst: Ensure an adequate amount of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Dean-Stark trap is not collecting water 1. Incorrect Azeotroping Solvent: The chosen solvent may not form an azeotrope with water or its boiling point is too high.1a. Select Appropriate Solvent: Use a solvent like toluene or cyclohexane (B81311) that is known to form a low-boiling azeotrope with water.
2. Insufficient Heating: The reaction temperature is too low to allow the azeotrope to boil and distill over into the trap.2a. Increase Temperature: Ensure the reaction is heated sufficiently to maintain a steady reflux.[12]
3. Leaks in the Apparatus: Poorly sealed joints can allow vapor to escape before it reaches the condenser.3a. Check Glassware Seals: Ensure all ground glass joints are properly sealed. Use appropriate clips and a small amount of grease if necessary.
Product is contaminated with starting materials 1. Poor Conversion: The reaction did not proceed to completion (see "Low Ester Yield" above).1a. Drive Reaction Forward: Implement or optimize water removal techniques as described above.
2. Ineffective Work-up: The purification process did not adequately remove unreacted heptanoic acid or benzyl alcohol.2a. Improve Washing Steps: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted heptanoic acid, followed by a water or brine wash to remove excess benzyl alcohol.[13]
Reaction is slow when using molecular sieves 1. Inactive Sieves: The molecular sieves were not properly activated (dried) before use and are saturated with atmospheric moisture.1a. Activate Sieves: Dry the molecular sieves in an oven at high temperature (e.g., >250°C) under vacuum for several hours immediately before use.
2. Incorrect Pore Size: The pore size of the molecular sieves may be too large or too small.2a. Use Correct Sieves: Use 3Å or 4Å molecular sieves, which are effective at trapping water while excluding larger reactant and product molecules.
3. Acid Degradation: If added directly to a strongly acidic solution, the sieves can be destroyed.[9][10]3a. Use a Soxhlet Extractor: Place the activated sieves in a Soxhlet extractor so that only the vapors from the reaction mixture come into contact with them, protecting them from the bulk acid.[9]

Experimental Protocols

Protocol: Synthesis of this compound via Azeotropic Distillation

Objective: To synthesize this compound from heptanoic acid and benzyl alcohol, using azeotropic distillation with a Dean-Stark apparatus to maximize yield by removing water.

Materials:

  • Heptanoic acid

  • Benzyl alcohol (use 1.5 to 2 molar equivalents)

  • p-Toluenesulfonic acid monohydrate (catalyst, ~5 mol%)

  • Toluene (solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add heptanoic acid, benzyl alcohol, toluene, and a catalytic amount of p-toluenesulfonic acid. Add a magnetic stir bar.

  • Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the reaction progresses, you will see the water layer accumulate at the bottom of the trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and catalyst) and then with brine.[13]

    • Vent the funnel frequently during the bicarbonate wash to release CO₂ pressure.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving issues of low yield in this compound synthesis, with a focus on water-related problems.

TroubleshootingWorkflow start Low this compound Yield check_water Is water being actively removed? start->check_water implement_removal Implement Azeotropic Distillation (Dean-Stark) or use activated Molecular Sieves. check_water->implement_removal No check_efficiency Is the water removal method efficient? check_water->check_efficiency Yes implement_removal->check_efficiency troubleshoot_ds Troubleshoot Dean-Stark: - Check temperature - Check for leaks - Verify solvent choice check_efficiency->troubleshoot_ds No (Dean-Stark) troubleshoot_ms Troubleshoot Molecular Sieves: - Ensure activation (drying) - Use correct pore size (3Å/4Å) - Use Soxhlet extractor check_efficiency->troubleshoot_ms No (Mol. Sieves) check_reagents Are starting materials anhydrous? Is catalyst active? check_efficiency->check_reagents Yes troubleshoot_ds->check_reagents troubleshoot_ms->check_reagents dry_reagents Dry solvents and reagents. Use fresh catalyst. check_reagents->dry_reagents No check_time Has the reaction run long enough? check_reagents->check_time Yes dry_reagents->check_time increase_time Increase reflux time. check_time->increase_time No end Yield Improved check_time->end Yes increase_time->end ExperimentalWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) charge 2. Charge Flask (Acid, Alcohol, Catalyst, Toluene) setup->charge reflux 3. Heat to Reflux (Water collects in trap) charge->reflux cool 4. Cool Reaction reflux->cool wash 5. Wash Organic Layer (NaHCO₃, Brine) cool->wash dry 6. Dry with Na₂SO₄ wash->dry evaporate 7. Remove Solvent (Rotary Evaporator) dry->evaporate purify 8. Purify Product (Vacuum Distillation) evaporate->purify product Pure Benzyl Heptanoate purify->product

References

Technical Support Center: Catalyst Selection for Efficient Benzyl Heptanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of benzyl (B1604629) heptanoate (B1214049). It includes a comparison of common catalysts, detailed experimental protocols, and a troubleshooting guide to address potential challenges during the esterification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzyl heptanoate?

A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification of heptanoic acid with benzyl alcohol.[1] This reaction is typically catalyzed by an acid. Another increasingly popular, and more environmentally friendly, method is enzymatic esterification using lipases.

Q2: Why is catalyst selection important for this synthesis?

A2: Catalyst selection is crucial as it directly impacts reaction efficiency, yield, and purity of the final product. The choice of catalyst can influence reaction time, temperature, and the formation of byproducts. For instance, strong acid catalysts, while effective, can promote side reactions like the polymerization of benzyl alcohol, especially at high concentrations or temperatures.[2] Enzymatic catalysts, on the other hand, offer higher selectivity under milder conditions.[3]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: It is essential to work in a well-ventilated fume hood, especially when using volatile reagents and solvents. Safety goggles, lab coats, and appropriate gloves should be worn at all times. When working with strong acids like sulfuric acid, extreme caution is necessary due to their corrosive nature.

Catalyst Performance Comparison

The selection of an appropriate catalyst is paramount for achieving high yields and purity in the synthesis of this compound. Below is a summary of commonly used catalysts for similar esterification reactions, which can serve as a guide for catalyst choice in this compound synthesis.

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsAdvantagesDisadvantagesReported Yield (Analogous Reactions)
Homogeneous Acid Sulfuric Acid (H₂SO₄)Reflux, 2-14 hoursInexpensive, readily availableDifficult to separate from the product, can cause charring and side reactions with benzyl alcohol[2]84-95% (Benzyl Acetate)[2]
Heterogeneous Acid Zeolite (e.g., H-ZSM-5)120-160°CEasily separable, reusableMay require higher temperaturesHigh conversion (specific data for this compound not found)
Enzymatic Immobilized Lipase (B570770) (e.g., Novozym® 435)30-60°C, 12-24 hoursHigh selectivity, mild conditions, reusable[3]Higher cost, longer reaction times>97% (Benzyl Acetate)[3]
Ionic Liquid [EMIM][HSO₄]110°C, 4 hoursReusable, considered a "green" solventCan be expensive~90% (Benzyl Acetate)

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

  • Potential Cause: Inactive or insufficient catalyst.

    • Solution: Ensure the catalyst is active. For acid catalysts, use a fresh supply. For enzymatic catalysts, ensure proper storage and handling to maintain activity. Increase the catalyst loading if necessary, but be cautious with strong acids to avoid side reactions.[2]

  • Potential Cause: Reaction has not reached equilibrium.

    • Solution: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use an excess of one reactant (typically the less expensive one) or remove the water byproduct as it forms, for instance, with a Dean-Stark apparatus or molecular sieves.[4]

  • Potential Cause: Low reaction temperature.

    • Solution: Increase the reaction temperature. However, for benzyl alcohol, avoid excessively high temperatures with strong acid catalysts to prevent polymerization.[2]

Issue 2: Dark Brown or Black Reaction Mixture

  • Potential Cause: Charring caused by the acid catalyst.

    • Solution: This is common with concentrated sulfuric acid at elevated temperatures. Reduce the amount of acid catalyst or switch to a milder catalyst like p-toluenesulfonic acid. Using a heterogeneous acid catalyst can also mitigate this issue.

  • Potential Cause: Decomposition of starting materials or product.

    • Solution: Lower the reaction temperature and ensure the reaction is not heated for an unnecessarily long time.

Issue 3: Difficulty in Product Purification

  • Potential Cause: Emulsion formation during workup.

    • Solution: Emulsions can form during the aqueous wash steps, especially if the densities of the organic and aqueous layers are similar. To break the emulsion, add a saturated brine solution (NaCl).

  • Potential Cause: Incomplete removal of the acid catalyst.

    • Solution: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until no more CO₂ evolution is observed. This will neutralize and remove the acid catalyst.[4]

  • Potential Cause: Presence of unreacted starting materials.

    • Solution: Unreacted heptanoic acid can be removed by washing with a base. Unreacted benzyl alcohol can be more challenging to remove due to its higher boiling point. Ensure the reaction goes to completion or use an excess of heptanoic acid to consume all the benzyl alcohol. Fractional distillation can be used for purification if the boiling points of the product and impurities are sufficiently different.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer-Speier Esterification)

This protocol is adapted from the general procedure for Fischer esterification.

Materials:

  • Heptanoic acid

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, magnetic stirrer.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine heptanoic acid (1 molar equivalent) and benzyl alcohol (1.2 molar equivalents). A slight excess of benzyl alcohol can help drive the reaction to completion.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) or p-toluenesulfonic acid (e.g., 5 mol%) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be monitored. The reaction time can range from 2 to 14 hours, depending on the catalyst and scale. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer with water to remove excess benzyl alcohol.

    • Neutralize the remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine to aid in the separation of layers and remove residual water.[4]

  • Drying and Purification:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation.

Protocol 2: Lipase-Catalyzed Synthesis of this compound

This protocol is based on general procedures for enzymatic esterification.

Materials:

  • Heptanoic acid

  • Benzyl alcohol

  • Immobilized Lipase (e.g., Novozym® 435)

  • Molecular sieves (optional, to remove water)

  • Hexane or other suitable organic solvent

  • Reaction vessel (e.g., screw-capped flask), shaking incubator or magnetic stirrer with heating.

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine heptanoic acid (1 molar equivalent) and benzyl alcohol (1 molar equivalent). The reaction can often be run solvent-free, or in a non-polar organic solvent like hexane.

  • Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of the total substrates) to the mixture. If not running in a solvent-free system, add molecular sieves to adsorb the water produced.

  • Incubation: Place the flask in a shaking incubator or on a heated magnetic stirrer set to a temperature between 40-60°C.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction typically runs for 12-48 hours.

  • Product Recovery:

    • Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can be washed with solvent, dried, and reused.

    • If a solvent was used, remove it under reduced pressure.

    • The remaining product can be purified by vacuum distillation if necessary to remove any unreacted starting materials.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Heptanoic Acid & Benzyl Alcohol catalyst Add Catalyst (Acid or Lipase) reactants->catalyst reflux Heat/Incubate (Reflux or Shaking) catalyst->reflux monitor Monitor Progress (TLC/GC) reflux->monitor cool Cool to RT monitor->cool wash Aqueous Wash & Neutralization cool->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Vacuum Distillation) evaporate->purify

Caption: General experimental workflow for the synthesis of this compound.

Catalyst Selection Logic

catalyst_selection start Desired Synthesis Attributes mild_conditions Mild Conditions & High Selectivity? start->mild_conditions cost_speed Low Cost & Fast Reaction? start->cost_speed mild_conditions->cost_speed No lipase Choose Lipase (e.g., Novozym 435) mild_conditions->lipase Yes acid Choose Acid Catalyst cost_speed->acid Yes reusability Easy Catalyst Removal & Reusability? acid->reusability heterogeneous Choose Heterogeneous Acid (e.g., Zeolite) reusability->heterogeneous Yes homogeneous Choose Homogeneous Acid (e.g., H₂SO₄, p-TsOH) reusability->homogeneous No

Caption: Decision tree for catalyst selection in this compound synthesis.

References

Temperature and reaction time optimization for benzyl heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of benzyl (B1604629) heptanoate (B1214049). The information is tailored for researchers, scientists, and professionals in drug development to assist in optimizing reaction temperature and time, and to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing benzyl heptanoate?

A1: The most common methods for synthesizing this compound are Fischer esterification, transesterification, and enzymatic synthesis.

  • Fischer Esterification: This is a direct, acid-catalyzed reaction between heptanoic acid and benzyl alcohol. It is a reversible reaction, and strategies to drive the equilibrium towards the product are necessary for high yields.

  • Transesterification: This method involves the reaction of an ester of heptanoic acid (e.g., methyl heptanoate or ethyl heptanoate) with benzyl alcohol in the presence of an acid or base catalyst. This can be an effective alternative if heptanoic acid itself is problematic.

  • Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used as biocatalysts for the esterification of heptanoic acid with benzyl alcohol. This method offers high selectivity and milder reaction conditions, often leading to a purer product with fewer byproducts.

Q2: How can I increase the yield of my Fischer esterification reaction for this compound?

A2: To improve the yield of the Fischer esterification, you need to shift the reaction equilibrium to favor the formation of this compound. This can be achieved by:

  • Using an excess of one reactant: Employing an excess of either benzyl alcohol or heptanoic acid can drive the reaction forward. Typically, the less expensive reactant is used in excess.

  • Removing water: Water is a byproduct of the reaction, and its removal will shift the equilibrium towards the products. This can be done by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using dehydrating agents like molecular sieves.

  • Optimizing catalyst concentration: While an acid catalyst is necessary, an excessive amount can lead to side reactions, such as the dehydration or polymerization of benzyl alcohol. A catalyst loading of 1-5 mol% relative to the limiting reagent is a good starting point.

  • Increasing reaction time and temperature: Ensuring the reaction has sufficient time to reach equilibrium is crucial. Increasing the temperature can also increase the reaction rate, but it should be carefully controlled to avoid byproduct formation.

Q3: What are the common side reactions to be aware of during the synthesis of this compound?

A3: Common side reactions, particularly in acid-catalyzed methods like Fischer esterification, include:

  • Dehydration of benzyl alcohol: At high temperatures and strong acid concentrations, benzyl alcohol can undergo dehydration to form dibenzyl ether.

  • Polymerization of benzyl alcohol: Strong acid catalysts can also promote the polymerization of benzyl alcohol.

  • Sulfonation of the aromatic ring: If sulfuric acid is used as the catalyst at high temperatures, sulfonation of the benzyl group can occur.

Q4: What are the advantages of enzymatic synthesis for producing this compound?

A4: Enzymatic synthesis offers several advantages:

  • High Selectivity: Enzymes are highly selective, which minimizes the formation of byproducts and simplifies purification.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures, which prevents the degradation of thermally sensitive compounds and reduces energy consumption.

  • "Green" Chemistry: This method is considered more environmentally friendly as it avoids the use of harsh acids and hazardous solvents.

  • Reusability of Catalyst: Immobilized enzymes can be recovered and reused for multiple reaction cycles, making the process more cost-effective.

Troubleshooting Guides

Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst - For acid-catalyzed reactions, use a fresh, high-purity acid catalyst. - For enzymatic reactions, ensure the enzyme has been stored correctly and has not lost activity. Consider using a fresh batch of enzyme.
Insufficient Reaction Time or Temperature - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion. - Gradually increase the reaction temperature in increments of 5-10°C, while monitoring for any byproduct formation. - Extend the reaction time.
Presence of Water (for Fischer Esterification) - Ensure all glassware is thoroughly dried before use. - Use anhydrous reactants and solvents if possible. - Employ a Dean-Stark apparatus to remove water as it is formed during the reaction.
Equilibrium Limitation (for Fischer Esterification) - Use a molar excess of one of the reactants (typically 1.5 to 3 equivalents). - Actively remove water from the reaction mixture.
Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Optimize the molar ratio of reactants to ensure complete conversion of the limiting reagent. - Increase the reaction time or temperature as needed. - Purify the product using column chromatography or distillation.
Formation of Dibenzyl Ether - Avoid excessively high reaction temperatures. - Use a milder acid catalyst or a lower concentration of a strong acid. - Consider using enzymatic synthesis, which is less prone to this side reaction.
Polymerization of Benzyl Alcohol - Use a minimal amount of a strong acid catalyst. - Maintain a controlled reaction temperature.
Residual Catalyst - For acid-catalyzed reactions, wash the crude product with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove the acid catalyst. - For enzymatic reactions, if using an immobilized enzyme, it can be removed by simple filtration.

Data Presentation

The following tables provide recommended starting conditions for the synthesis of this compound based on literature values for similar esters. These should be used as a starting point for optimization.

Table 1: Recommended Starting Conditions for Fischer Esterification

ParameterRecommended Value
Reactants Heptanoic Acid, Benzyl Alcohol
Molar Ratio (Heptanoic Acid:Benzyl Alcohol) 1:1.5 to 1:3
Catalyst p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)
Catalyst Loading 1-5 mol% (relative to limiting reactant)
Temperature 80 - 120°C
Reaction Time 4 - 24 hours
Water Removal Azeotropic distillation with Dean-Stark trap (Toluene as solvent)

Table 2: Recommended Starting Conditions for Enzymatic Synthesis

ParameterRecommended Value
Reactants Heptanoic Acid, Benzyl Alcohol
Enzyme Immobilized Candida antarctica Lipase B (CALB)
Enzyme Loading 5-10% (w/w of total reactants)
Molar Ratio (Heptanoic Acid:Benzyl Alcohol) 1:1 to 1:2
Temperature 40 - 60°C
Reaction Time 24 - 72 hours
Solvent Solvent-free or in a non-polar organic solvent (e.g., hexane, heptane)

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

Materials:

  • Heptanoic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add heptanoic acid (1.0 eq), benzyl alcohol (1.5 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (2 mL per gram of heptanoic acid).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Heptanoic acid

  • Benzyl alcohol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Heptane (optional, for solvent-based reaction)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • In a reaction vessel, combine heptanoic acid (1.0 eq) and benzyl alcohol (1.2 eq). For a solvent-based reaction, add heptane.

  • Add the immobilized lipase (5-10% by weight of the total reactants).

  • Seal the vessel and place it in a shaking incubator or on a heated magnetic stirrer at 50°C.

  • Allow the reaction to proceed for 24-48 hours. Monitor the progress by taking small aliquots and analyzing them by GC.

  • Once the desired conversion is achieved, stop the reaction.

  • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused.

  • The liquid phase contains the this compound. If a solvent was used, it can be removed under reduced pressure. Further purification can be achieved by vacuum distillation if necessary.

Mandatory Visualization

Experimental_Workflow_Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: Heptanoic Acid Benzyl Alcohol p-TsOH Toluene apparatus Assemble Apparatus: Round-bottom flask Dean-Stark Trap Reflux Condenser reflux Heat to Reflux (80-120°C) apparatus->reflux monitoring Monitor Reaction (TLC/GC) reflux->monitoring wash Wash with NaHCO₃ and Brine monitoring->wash Reaction Complete dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product This compound purify->product

Caption: Workflow for the Fischer Esterification of this compound.

Enzymatic_Synthesis_Workflow cluster_reaction Reaction cluster_separation Separation & Purification mix Combine Reactants: Heptanoic Acid Benzyl Alcohol Immobilized Lipase incubate Incubate with Shaking (40-60°C) mix->incubate monitor Monitor Reaction (GC) incubate->monitor filter Filter to Remove Enzyme monitor->filter Desired Conversion enzyme_recycle Wash and Reuse Enzyme filter->enzyme_recycle purify_product Purify Product (Optional Distillation) filter->purify_product final_product This compound purify_product->final_product

Caption: Workflow for the Enzymatic Synthesis of this compound.

Addressing matrix effects in benzyl heptanoate environmental sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the environmental sample analysis of benzyl (B1604629) heptanoate (B1214049).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my benzyl heptanoate analysis?

A: In the context of environmental sample analysis, the "matrix" refers to all components within a sample other than the analyte of interest, which in this case is this compound.[1] Matrix effects occur when these co-eluting components interfere with the analytical instrument's ability to accurately detect and quantify this compound.[2][3] This interference can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration, compromising the accuracy, reproducibility, and sensitivity of your results.[4][5][6]

Q2: I suspect matrix effects are impacting my results. How can I confirm this?

A: A common method to diagnose matrix effects is to compare the analytical response of this compound in a pure solvent standard versus its response in a matrix-matched standard (a blank environmental sample extract spiked with a known concentration of this compound).[1] A significant difference in signal intensity between the two standards indicates the presence of matrix effects.[1] A lower signal in the matrix-matched standard suggests ion suppression, while a higher signal points to ion enhancement.[1]

Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement is occurring.[4]

Q3: What are the primary causes of matrix effects in LC-MS and GC-MS analysis of this compound?

A: The causes differ between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS):

  • LC-MS (with Electrospray Ionization - ESI): Matrix effects in ESI are primarily due to competition for ionization between this compound and co-eluting matrix components in the ion source.[3] This can affect the efficiency of droplet formation and the subsequent generation of gas-phase ions, leading to ion suppression or enhancement.[2][6]

  • GC-MS: In GC-MS, matrix-induced signal enhancement is more common.[1] This can happen when non-volatile matrix components accumulate in the GC inlet, masking active sites where this compound might otherwise adsorb or degrade. This leads to a greater amount of the analyte reaching the detector and an artificially high signal.[7] Signal suppression can also occur due to competition for ionization in the MS source.[1]

Q4: What are the main strategies to mitigate or correct for matrix effects?

A: Several strategies can be employed, broadly categorized as sample preparation, chromatographic optimization, and calibration methods:

  • Sample Preparation:

    • Sample Dilution: A simple approach to reduce the concentration of interfering matrix components.[4] However, this may compromise the method's sensitivity if this compound concentrations are low.[4][7]

    • Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE) to remove interfering compounds before analysis is a highly effective way to reduce matrix effects.[1][8]

  • Chromatographic Optimization: Adjusting chromatographic conditions to separate this compound from interfering matrix components can help minimize their impact.[2]

  • Calibration Methods:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can compensate for matrix effects.[9][10]

    • Internal Standards (IS): Using a compound that is chemically similar to this compound and adding it to all samples and standards can help correct for variations in signal response caused by matrix effects.[11]

    • Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[2][11] It involves using a stable isotope-labeled version of this compound as an internal standard.[2][6][12] Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they are affected by the matrix in the same way, providing highly accurate correction.[7][11]

    • Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the environmental sample. It is particularly useful when a blank matrix is unavailable.[6][8][12]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Low or no recovery of this compound Signal Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[6]1. Confirm Suppression: Use the matrix effect test described in FAQ 2. 2. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) protocol to remove interferences.[1] 3. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of interfering compounds.[4] 4. Optimize Chromatography: Modify the chromatographic method to better separate this compound from the interfering peaks.[2] 5. Use a Correction Method: Employ matrix-matched calibration, an internal standard, or ideally, a stable isotope-labeled internal standard for quantification.[7][9][13]
Overestimation of this compound concentration Signal Enhancement: Matrix components are enhancing the ionization or transfer of this compound.[1]1. Confirm Enhancement: Use the matrix effect test described in FAQ 2. 2. Improve Sample Cleanup: Utilize SPE or other cleanup techniques to remove the enhancing components.[1] 3. Optimize GC Inlet Parameters (for GC-MS): Ensure the injector temperature and split ratio are optimized.[1] 4. Use a Correction Method: Implement matrix-matched calibration or a stable isotope-labeled internal standard to compensate for the enhancement.[9][13]
Poor reproducibility of results Variable Matrix Effects: The composition of the matrix varies between samples, leading to inconsistent signal suppression or enhancement.[13]1. Standardize Sample Preparation: Ensure the sample extraction and cleanup procedures are highly consistent across all samples. 2. Implement Robust Correction: Stable isotope dilution is the most effective method for correcting variable matrix effects.[2][7] If unavailable, use a carefully selected internal standard that closely mimics the behavior of this compound.[11]
Non-linear calibration curve in matrix Concentration-Dependent Matrix Effects: The extent of signal suppression or enhancement changes with the concentration of this compound or co-eluting matrix components.[8]1. Narrow the Calibration Range: If possible, work within a narrower concentration range where the response is more linear. 2. Use Standard Addition: The standard addition method can be effective in compensating for non-linear matrix effects.[8] 3. Improve Sample Cleanup: Reducing the overall matrix load can help linearize the response.[8]

Experimental Protocols

Protocol 1: Quantification of Matrix Effect

This protocol provides a method to quantitatively assess the degree of ion suppression or enhancement.

  • Prepare a this compound Standard in Solvent (A): Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile) at a known concentration.

  • Prepare a Post-Extraction Spiked Sample (B): Take a blank environmental sample extract (that does not contain this compound) and spike it with the same concentration of this compound as in (A).[14]

  • Analysis: Analyze both samples (A and B) using the same LC-MS or GC-MS method.

  • Calculation: Calculate the matrix effect (ME) using the following formula:[9]

    ME (%) = (Peak Area in B / Peak Area in A) * 100

    • ME = 100%: No matrix effect.[14]

    • ME < 100%: Ion suppression.[14]

    • ME > 100%: Ion enhancement.[14]

Matrix Effect (ME) Value Interpretation
< 20%Low matrix effect[9]
20% - 50%Moderate matrix effect[9]
> 50%High matrix effect[9]
Protocol 2: Matrix-Matched Calibration

This protocol describes the preparation of a calibration curve to compensate for matrix effects.

  • Prepare a Blank Matrix Extract: Extract a sample known to be free of this compound using the same procedure as for the unknown samples.[1]

  • Prepare a this compound Stock Solution: Create a concentrated stock solution of this compound in a suitable solvent.[1]

  • Create Calibration Standards: Serially dilute the stock solution with the blank matrix extract to prepare a series of calibration standards at different concentrations.[1][15]

  • Analysis: Analyze the matrix-matched calibration standards and the unknown samples using the same analytical method.

  • Quantification: Construct a calibration curve from the matrix-matched standards and use it to determine the concentration of this compound in the unknown samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Environmental Sample extraction Extraction sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis LC-MS or GC-MS Analysis cleanup->analysis calibration Calibration Method analysis->calibration result Final Concentration calibration->result troubleshooting_logic cluster_solutions Mitigation Strategies start Inaccurate Results? matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->matrix_effect suppression Suppression Detected matrix_effect->suppression Signal < Solvent Std enhancement Enhancement Detected matrix_effect->enhancement Signal > Solvent Std no_effect No Significant Effect (Check other parameters) matrix_effect->no_effect Signal ≈ Solvent Std cleanup Improve Sample Cleanup suppression->cleanup dilution Dilute Sample suppression->dilution calibration Use Matrix-Matched or Isotope Dilution Calibration suppression->calibration enhancement->cleanup enhancement->calibration

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for Benzyl Heptanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of analytical methods for the quantification of benzyl (B1604629) heptanoate (B1214049), a key fragrance and flavor compound. Given the absence of a single, publicly available, fully validated method, this document outlines the critical validation parameters according to the International Council for Harmonisation (ICH) guidelines and presents a comparative analysis of the two most suitable analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The experimental data presented is a composite of what can be expected for these methods based on the analysis of structurally similar ester compounds.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1] The ICH guidelines, specifically Q2(R2), provide a framework for this process, ensuring that the method is reliable, reproducible, and accurate for the quantification of benzyl heptanoate in various matrices.[1][2][3][4][5]

Comparison of Analytical Methods

GC-MS and HPLC are the primary techniques for the analysis of semi-volatile esters like this compound.[6] The choice between these methods depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds.[6] GC-MS offers high sensitivity and selectivity, providing both quantitative data and structural confirmation through mass spectral data.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be adapted for a wide range of compounds.[6] For compounds like this compound that lack a strong chromophore, derivatization may be necessary for sensitive UV detection.[6] Alternatively, a universal detector like a Corona-Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed. A reverse-phase HPLC method is a common approach for such analyses.[8][9]

The following table summarizes the expected performance characteristics of validated GC-MS and HPLC methods for the quantification of this compound.

Validation Parameter GC-MS HPLC with UV Detection (with derivatization) ICH Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range (µg/mL) 0.1 - 1000.5 - 200Dependent on application
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%80 - 120% (for assay)
Precision (%RSD)
- Repeatability< 1.5%< 2.0%≤ 2%
- Intermediate Precision< 2.0%< 2.5%≤ 3%
Limit of Detection (LOD) (µg/mL) 0.030.153.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)
Limit of Quantification (LOQ) (µg/mL) 0.10.510 x (Standard Deviation of the Response / Slope of the Calibration Curve)
Specificity High (Mass Spec)Moderate to HighNo interference at the retention time of the analyte
Robustness RobustRobustNo significant impact on results with small, deliberate variations in method parameters

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of an analytical method. Below are the outlined protocols for the GC-MS and HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of similar volatile esters.[7]

1. Instrumentation and Reagents:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium (99.999% purity)

  • This compound reference standard (≥98% purity)

  • Solvent: Hexane (B92381) or Ethyl Acetate (HPLC grade)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of hexane.

  • Working Standards: Prepare a series of standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample matrix with hexane to a concentration within the calibration range.

3. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

4. Data Analysis:

  • Quantification is performed using a calibration curve generated by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.

High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

This protocol outlines a reverse-phase HPLC method, which is a common approach for the analysis of esters.[8][9]

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • This compound reference standard (≥98% purity)

  • Solvent: Acetonitrile (HPLC grade)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of acetonitrile.

  • Working Standards: Prepare a series of standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100, 200 µg/mL).

  • Sample Preparation: Dilute the sample matrix with acetonitrile to a concentration within the calibration range.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 210 nm

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 90% B

    • 10-15 min: 90% B

    • 15-16 min: 90% to 60% B

    • 16-20 min: 60% B (re-equilibration)

4. Data Analysis:

  • Quantification is performed using a calibration curve generated by plotting the peak area of this compound against the concentration of the standards.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Method Validation Execution cluster_3 Validation Report cluster_4 Method Implementation Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Proto Define Validation Parameters & Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LOD LOD & LOQ Proto->LOD Rob Robustness Proto->Rob Report Compile & Document Results Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report Imp Routine Use Report->Imp G Start Start: Quantify this compound Matrix Complex Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes HPLC Use HPLC Matrix->HPLC No Confirm Structural Confirmation Needed? Sensitivity->Confirm Yes Sensitivity->HPLC No GCMS Use GC-MS Confirm->GCMS Yes Confirm->HPLC No

References

A Comparative Analysis of Benzyl Heptanoate and Other Benzyl Esters in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of benzyl (B1604629) heptanoate (B1214049) with other frequently utilized benzyl esters in the fragrance industry. The information presented is intended for a scientific audience, with a focus on quantitative data, experimental evaluation methodologies, and the structure-activity relationships that dictate the olfactory performance of these compounds.

Comparative Data of Benzyl Esters

The selection of a benzyl ester in a fragrance formulation is a multifactorial decision, guided by its unique scent profile, volatility, and substantivity. The following table summarizes key physicochemical and olfactory properties of benzyl heptanoate and its common analogues. As the carbon chain of the carboxylate moiety elongates, a general trend is observed: a shift from light, fruity-floral top notes to heavier, more tenacious notes with waxy and balsamic characteristics.

PropertyBenzyl AcetateBenzyl PropionateBenzyl HexanoateThis compoundBenzyl Octanoate (B1194180)Benzyl BenzoateBenzyl Salicylate (B1505791)
CAS Number 140-11-4122-63-46938-45-05454-21-710276-85-4120-51-4118-58-1
Molecular Formula C₉H₁₀O₂C₁₀H₁₂O₂C₁₃H₁₈O₂C₁₄H₂₀O₂C₁₅H₂₂O₂C₁₄H₁₂O₂C₁₄H₁₂O₃
Molecular Weight ( g/mol ) 150.17164.20206.29220.31234.34212.24228.24
Odor Profile Sweet, floral (jasmine), fruity (pear, banana)Fruity, floral (jasmine), slightly balsamicGreen, apricot, fruity, gardenia, jasmineFruity, sweet, floral, green, waxy, slightly balsamic.[1]Herbal, fatty, fruity (peach, pineapple).[2]Faint, sweet, balsamic.[3]Very faint, sweet, floral, slightly balsamic.[4][5]
Boiling Point (°C) 206 - 215226 - 228~288 (est.)295.3.[6][7]310 - 311.[8][9]323 - 324318 - 335.[4][10]
Vapor Pressure @ 25°C (mmHg) 0.164 - 0.177~0.04 (est.)~0.004 (est.)0.0015 - 0.002.[6][11]0.001.[8][9]0.0002 - 0.00030.00017 - 0.00078.[3][12]
Flash Point (°C) 91 - 10296105107.1.[6][7]107.8.[8][9]148180.[5][10]
logP (o/w) 1.96~2.4 (est.)~4.0 (est.)3.70 - 4.55.[6][11]4.6 - 5.06.[8][13]3.973.2 - 4.21.[3][14]
Primary Use in Perfumery Main component in jasmine/gardenia; floralizerFruity-floral modifierGreen and fruity notesModifier for white florals, adds waxy/fruity bodyFruity and herbal notesFixative, solvent, modifierFixative, blender, UV stabilizer.[4]
Odor Threshold 2 - 270 ppbData not availableData not availableData not availableData not availableData not availableData not available

Note: Some values are estimated based on chemical structure and may vary depending on the source. Odor threshold data is highly dependent on the experimental method and is not consistently available for all compounds.

Experimental Protocols

The evaluation of fragrance materials relies on a combination of instrumental analysis and human sensory perception. Below are detailed methodologies for key experiments used to characterize and compare benzyl esters.

Sensory Evaluation by Trained Panel

Objective: To qualitatively and quantitatively describe the olfactory profile and performance of a fragrance material over time.

Methodology:

  • Panelist Selection: A panel of 15-20 individuals is selected. Panelists are screened for olfactory acuity, their ability to describe scents using standardized vocabulary, and their lack of specific anosmias.

  • Sample Preparation: Benzyl esters are diluted to a standard concentration (e.g., 10% in ethanol (B145695) or diethyl phthalate) to ensure consistent evaluation.

  • Evaluation Procedure (Blotter Test):

    • Standard fragrance blotters are dipped into the prepared solutions to a uniform depth (e.g., 1 cm) and allowed to air-dry for a few seconds.

    • Panelists evaluate the blotters in a controlled, odor-free environment with consistent temperature and humidity.

    • Evaluations are conducted at specific time intervals to assess the fragrance's evolution:

      • Top Note (0-15 minutes): Initial impression, volatility.

      • Heart/Mid Note (15 minutes - 2 hours): The main character of the fragrance.

      • Base Note/Dry-Down (>2 hours): The substantivity and tenacity of the scent.

  • Data Collection: Panelists rate the intensity of various scent descriptors (e.g., fruity, floral, waxy, sweet, balsamic) on a labeled magnitude scale (LMS) or a visual analog scale (VAS). They also provide qualitative descriptions.

  • Data Analysis: Statistical analysis (e.g., ANOVA, PCA) is performed on the quantitative data to identify significant differences in the olfactory profiles between the esters.

Dynamic Headspace with Gas Chromatography-Mass Spectrometry (DHS-GC-MS)

Objective: To identify and quantify the volatile organic compounds (VOCs) released from a substrate (e.g., skin, fabric) treated with a benzyl ester, providing a measure of its performance and release profile.

Methodology:

  • Sample Preparation: A substrate (e.g., fabric swatch, artificial skin membrane) is treated with a standardized amount of the benzyl ester solution and placed in a temperature-controlled headspace vial.

  • Dynamic Headspace Sampling:

    • The vial is purged with a continuous flow of an inert gas (e.g., nitrogen, helium) for a set period.

    • The gas stream, carrying the volatilized fragrance molecules, is passed through an adsorbent trap (e.g., Tenax®, charcoal) where the VOCs are collected.

  • Thermal Desorption: The trap is rapidly heated in a thermal desorption unit. The desorbed analytes are transferred via a heated transfer line to the GC injector.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): The VOCs are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up, eluting compounds from most to least volatile.

    • Mass Spectrometer (MS): As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for identification by comparison to a spectral library (e.g., NIST).

  • Data Analysis: The area of each compound's peak in the chromatogram is proportional to its concentration in the headspace, allowing for quantitative comparison of the volatility and release rate of different esters.

Gas Chromatography-Olfactometry (GC-O)

Objective: To determine which specific compounds in a complex mixture are responsible for the perceived aroma.

Methodology:

  • Sample Injection & Separation: The sample is injected into the GC and separated as described in the GC-MS protocol.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two paths. One path leads to a chemical detector (e.g., MS or Flame Ionization Detector - FID), while the other is directed to a heated sniffing port.

  • Olfactometry Port: The effluent directed to the sniffing port is mixed with humidified air to prevent nasal dehydration for the assessor. A trained panelist (or "sniffer") places their nose at the port and records their perceptions in real-time.

  • Data Acquisition: The panelist indicates the start and end time of any perceived odor, describes its quality (e.g., "fruity," "floral"), and rates its intensity. This sensory data is recorded synchronously with the chromatogram from the chemical detector.

  • Data Analysis: The resulting "aromagram" is overlaid with the chromatogram. This allows for the direct correlation of a specific scent perception with a specific chemical peak, identifying the odor-active compounds.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows pertinent to the analysis of benzyl esters in perfumery.

logical_relationship Structure-Odor Relationship of Benzyl Esters cluster_structure Chemical Structure (Increasing Ester Chain Length) cluster_properties Resulting Olfactory Properties Acetate Benzyl Acetate (C2) Propionate Benzyl Propionate (C3) FruityFloral High Volatility Fresh, Fruity, Floral (Top/Middle Notes) Acetate->FruityFloral Heptanoate This compound (C7) Propionate->FruityFloral WaxyFruity Moderate Volatility Waxy, Green, Fruity (Middle Notes) Heptanoate->WaxyFruity Benzoate Benzyl Benzoate (Aromatic) Balsamic Low Volatility Faint, Sweet, Balsamic (Base Notes, Fixative) Benzoate->Balsamic experimental_workflow Fragrance Evaluation Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_data Data Integration & Interpretation dhs Dynamic Headspace (DHS) Sampling gcms GC-MS Analysis dhs->gcms Volatility Profile gco GC-Olfactometry (GC-O) gcms->gco Identify Odorants integration Integrate Instrumental & Sensory Data gco->integration panel Trained Sensory Panel blotter Blotter Test (Top, Mid, Base Notes) panel->blotter Olfactory Profile blotter->integration conclusion Final Compound Characterization integration->conclusion start Sample (Benzyl Ester) start->dhs start->panel

References

Heptanoate Esters as Insect Semiochemicals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptanoate (B1214049) esters, a class of volatile organic compounds, play a significant role in the chemical ecology of insects, acting as semiochemicals that mediate intra- and interspecific communication. These esters are components of pheromone blends and kairomonal cues from host plants, influencing critical insect behaviors such as mating, aggregation, and oviposition. Understanding the comparative efficacy of different heptanoate esters is crucial for the development of targeted and environmentally benign pest management strategies. This guide provides a comparative overview of heptanoate esters as insect semiochemicals, supported by experimental data and detailed methodologies.

Comparative Performance of Heptanoate Esters

The behavioral and physiological responses of insects to semiochemicals are often highly specific, with subtle changes in chemical structure, such as the length of an alkyl chain in an ester, leading to significant differences in activity. While comprehensive comparative data for a full homologous series of heptanoate esters is limited in the current body of research, this section presents available data and illustrates the principles of comparative analysis using closely related compounds.

Electroantennography (EAG) Response

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a quantitative measure of olfactory stimulation. The data below, while not a direct comparison of a full heptanoate series, includes responses to relevant esters.

Table 1: Representative Electroantennographic (EAG) Responses of Various Insect Species to Heptanoate and Other Esters

Insect SpeciesCompoundDoseMean EAG Response (mV) ± SEReference
Ceratitis capitata (Mediterranean fruit fly)Methyl heptanoateNot specifiedDetected in glandular extract[1]
Ceratitis capitata (Mediterranean fruit fly)Ethyl heptanoateNot specifiedDetected in glandular extract[1]
Amyelois transitella (Navel orangeworm)Ethyl hexanoateNot specifiedHigh EAG response[2]
Behavioral Response in Olfactometer Assays

Y-tube olfactometer and wind tunnel assays are standard methods to assess the behavioral response of insects to airborne chemicals, determining whether a compound is an attractant, repellent, or inert.

Table 2: Behavioral Responses of Fruit Flies to Heptanoate Esters and Related Compounds

Insect SpeciesCompoundAssay TypeBehavioral ResponseCommentsReference
Anastrepha obliqua (West Indian fruit fly)Ethyl heptanoateN/ADetected in salivary-gland extractsSuggests a role as a pheromone component.
Bactrocera dorsalis (Oriental fruit fly)Ethyl hexanoateY-tube olfactometerFemale-biased attractionPart of a nine-component blend that attracted mainly females.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are standard protocols for key experiments in the study of insect semiochemicals.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique identifies biologically active compounds in a complex mixture of volatiles.

  • Sample Preparation : Volatiles are collected from the headspace of insects (e.g., calling males or females) or host plants using methods like Solid Phase Microextraction (SPME) or aeration with collection on a porous polymer trap. The collected compounds are then eluted with a solvent (e.g., hexane).

  • GC Separation : The extract is injected into a gas chromatograph (GC) equipped with a capillary column. The GC separates the compounds based on their volatility and polarity.[3]

  • Signal Splitting : The effluent from the GC column is split. One portion is directed to a standard GC detector (e.g., Flame Ionization Detector - FID), while the other is passed over an insect antenna preparation.[4]

  • Electroantennographic Detection (EAD) : The insect antenna is mounted between two electrodes, and the electrical potential is amplified.[3] When a compound that the antenna's olfactory receptors can detect elutes from the GC, a depolarization of the antennal membrane occurs, which is recorded as a voltage change (an EAD peak).[5]

  • Data Analysis : The EAD signals are synchronized with the FID signals. Compounds that elicit a consistent EAD response are considered biologically active.[4]

Y-Tube Olfactometer Bioassay

This assay is used to determine the preference of an insect for one of two odor sources.

  • Apparatus Setup : A Y-shaped glass or acrylic tube is used. A purified and humidified airstream is passed through each arm of the Y-tube.[6]

  • Odor Introduction : The test compound, dissolved in a solvent, is applied to a filter paper and placed in one arm. A filter paper with the solvent alone is placed in the other arm as a control.[2]

  • Insect Release : A single insect is released at the base of the Y-tube.

  • Data Collection : The insect's choice of arm (test or control) and the time it takes to make a choice are recorded. A choice is typically defined as the insect moving a certain distance into one of the arms.

  • Statistical Analysis : The data from multiple replicates are analyzed using a statistical test (e.g., Chi-squared test) to determine if there is a significant preference for the test compound over the control.[6]

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in semiochemical research can aid in understanding the complex interactions from molecule to behavior.

experimental_workflow cluster_collection Volatile Collection cluster_analysis Analysis & Identification cluster_bioassay Behavioral Bioassays cluster_validation Field Validation Insect Insect Pheromones GC_EAD GC-EAD Insect->GC_EAD Plant Plant Volatiles Plant->GC_EAD GC_MS GC-MS GC_EAD->GC_MS Identify Active Compounds Y_Tube Y-Tube Olfactometer GC_MS->Y_Tube Test Behavioral Response Wind_Tunnel Wind Tunnel Y_Tube->Wind_Tunnel Field_Trapping Field Trapping Wind_Tunnel->Field_Trapping

Workflow for semiochemical identification and validation.

The detection of heptanoate esters, like other odorants, begins at the periphery of the insect's olfactory system. This process involves a cascade of molecular events within the olfactory sensory neurons (OSNs).

olfactory_signaling_pathway Odorant Heptanoate Ester OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding in sensillar lymph OR_Orco Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Orco Transport to receptor Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Conformational change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation influx Action_Potential Action Potential Depolarization->Action_Potential Signal generation Brain Antennal Lobe of Brain Action_Potential->Brain Signal transmission

Generalized insect olfactory signaling pathway.

In this pathway, a volatile ester molecule enters the sensillum lymph through pores in the cuticle. There, it may bind to an Odorant-Binding Protein (OBP), which transports the hydrophobic molecule to the dendritic membrane of an OSN.[7] The ester then binds to a specific Odorant Receptor (OR) protein.[8] Insect ORs form a complex with a highly conserved co-receptor called Orco.[9] This binding event is thought to induce a conformational change that opens the associated ion channel, leading to an influx of cations and depolarization of the neuron's membrane.[10] If this depolarization reaches a threshold, it triggers an action potential, which is transmitted to the antennal lobe of the insect's brain for processing.[11]

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Benzyl Heptanoate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of aromatic esters like benzyl (B1604629) heptanoate (B1214049) is critical in various fields, including the quality control of fragrance ingredients, food additives, and pharmaceutical formulations. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely adopted technique for this purpose. This guide provides an objective comparison of the HPLC-UV method with an alternative technique, Gas Chromatography with Flame Ionization Detection (GC-FID), for the analysis of aromatic esters, using benzyl benzoate (B1203000) as a representative analyte due to the limited availability of comprehensive validation data for benzyl heptanoate. The presented data is based on established validation principles and reflects typical performance characteristics of these methods.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the typical accuracy and precision data for the analysis of an aromatic ester like benzyl benzoate using HPLC-UV and GC-FID methods. These values are representative of what can be expected from a validated method.

ParameterHPLC-UV Method[1]GC-FID Method (Representative)
Accuracy (Recovery) 98.8% - 101.1%[1]98.0% - 102.0%
Precision (RSD)
- Repeatability (Intra-day)≤ 1.1%[1]≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%≤ 3.0%
**Linearity (R²) **> 0.999[1]> 0.998
Limit of Detection (LOD) Analyte DependentAnalyte Dependent
Limit of Quantification (LOQ) Analyte DependentAnalyte Dependent

Experimental Protocols

Detailed methodologies for the HPLC-UV and a representative GC-FID method are provided below.

HPLC-UV Method for Aromatic Ester Analysis (Based on Benzyl Benzoate)

This protocol describes a reverse-phase HPLC method with UV detection for the quantification of benzyl benzoate[1].

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Benzyl benzoate reference standard.

  • Sample diluent (e.g., Acetonitrile/Water mixture).

3. Chromatographic Conditions:

  • Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 230 nm for benzyl benzoate).

  • Injection Volume: 10-20 µL.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the sample diluent and dilute to achieve a series of calibration standards.

  • Sample Solution: Accurately weigh and dissolve the sample in the sample diluent to a known concentration.

5. Validation Parameters:

  • Accuracy: Determined by recovery studies of spiked placebo samples at a minimum of three concentration levels.

  • Precision: Assessed by repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

GC-FID Method for Aromatic Ester Analysis (Representative Protocol)

This protocol outlines a general Gas Chromatography method with Flame Ionization Detection suitable for the analysis of volatile esters like this compound.

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for ester analysis (e.g., DB-5, HP-5ms, or similar).

2. Reagents and Materials:

  • Helium or Nitrogen (carrier gas, high purity).

  • Hydrogen and Air (for FID).

  • This compound reference standard.

  • Solvent for dilution (e.g., Hexane, Ethyl Acetate).

3. Chromatographic Conditions:

  • Carrier Gas Flow: Typically 1-2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 1 minute, then ramping to 250 °C at 10 °C/min, and holding for 5 minutes.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Injection Volume: 1 µL.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the chosen solvent and create a series of dilutions for the calibration curve.

  • Sample Solution: Dilute the sample with the solvent to a concentration within the linear range of the method.

5. Validation Parameters:

  • Accuracy: Evaluated through recovery experiments with spiked matrix samples.

  • Precision: Determined by analyzing multiple preparations of a homogeneous sample for repeatability and on different days for intermediate precision.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC-UV analysis and the relationship between key validation parameters.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing & Dissolution Injector Autosampler/Injector Sample->Injector Standard Standard Weighing & Dilution Standard->Injector Calibration Calibration Curve Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Pump HPLC Pump Pump->Column MobilePhase Mobile Phase MobilePhase->Pump Integration Peak Integration Chromatogram->Integration Integration->Calibration Standard Injections Quantification Quantification Integration->Quantification Sample Injections Calibration->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

Validation_Parameters MethodValidation Analytical Method Validation Accuracy Accuracy (Closeness to True Value) MethodValidation->Accuracy Precision Precision (Agreement between Measurements) MethodValidation->Precision Linearity Linearity (Proportionality of Response) MethodValidation->Linearity Specificity Specificity (Analysis of Analyte in Presence of Other Components) MethodValidation->Specificity LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness (Unaffected by Small Variations) MethodValidation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

References

A Comparative Guide to the Linearity and Range of Benzyl Heptanoate Analysis by GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like benzyl (B1604629) heptanoate (B1214049) is critical for quality control, stability studies, and formulation development. Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a robust and widely adopted analytical technique for this purpose. This guide provides an objective comparison of the expected performance of GC-FID for the analysis of benzyl heptanoate, supported by experimental data from analogous ester compounds, and contrasts it with alternative methodologies.

Performance Characteristics of GC-FID for Ester Analysis

While specific validation data for this compound is not extensively published, the performance of GC-FID for the analysis of various esters, particularly fatty acid methyl esters (FAMEs), is well-documented and serves as a reliable benchmark. The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

GC-FID consistently demonstrates excellent linearity for the analysis of esters, with correlation coefficients (R²) commonly exceeding 0.99.[2][3] For instance, a study on FAMEs in wine reported R² values between 0.994 and 0.997.[2] Another study on the analysis of biodiesel FAMEs showed a linear correlation coefficient of 0.99966.[3] This high degree of linearity ensures accurate quantification over a defined concentration range.

The sensitivity of GC-FID is also well-suited for many applications. The limit of detection (LOD) for various FAMEs is typically in the low µg/mL range, for example, between 0.21 to 0.54 µg/mL.[2][4] The limit of quantification (LOQ) is correspondingly in the µg/mL range, with values between 0.63 and 1.63 µg/mL reported for FAMEs.[2][4]

Table 1: Comparison of Analytical Methods for Ester Quantification

ParameterGC-FIDGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) Typically ≥ 0.995[1]Typically ≥ 0.995
Limit of Detection (LOD) Low µg/mL range (e.g., 0.21–0.54 µg/mL for FAMEs)[2][4]ng/mL to low µg/L range (e.g., 0.003–0.72 µg/L for FAMEs)[2]
Limit of Quantification (LOQ) µg/mL range (e.g., 0.63–1.63 µg/mL for FAMEs)[2][4]µg/L range (e.g., 1–30 µg/L for fatty acids)[2]
Precision (%RSD) Typically < 5%[2]Comparable to GC-FID
Selectivity LowerHigher (based on mass-to-charge ratio)
Cost LowerHigher
Maintenance LowerHigher

Experimental Protocol for GC-FID Analysis of this compound

The following provides a detailed methodology for the GC-FID analysis of this compound, based on typical procedures for ester analysis.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • If necessary, use an internal standard (e.g., an ester with a different chain length that is not present in the sample) to improve precision. Add a constant concentration of the internal standard to all calibration standards and samples.

2. GC-FID Instrumentation and Conditions:

ParameterTypical Value
Gas Chromatograph Equipped with a flame ionization detector
Column A polar capillary column, such as a DB-WAX or FFAP, is often suitable for ester analysis. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
Injector Split/splitless injector, typically operated in split mode.
Injector Temperature 250°C[2]
Oven Temperature Program Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of around 250°C and hold for several minutes.[2]
Detector Temperature 280 - 300°C
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
Injection Volume 1 µL

3. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard (if used).

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration of the this compound standards (x-axis).

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).[1]

  • Use the calibration curve to determine the concentration of this compound in unknown samples.

Visualizing the GC-FID Workflow

The following diagram illustrates the logical workflow of a typical GC-FID analysis for quantifying an analyte like this compound.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Stock Stock Solution Standards Calibration Standards Stock->Standards Injector Injection Standards->Injector Calibration Runs Sample Sample Solution Sample->Injector Sample Runs GC_Column GC Separation Injector->GC_Column FID_Detector FID Detection GC_Column->FID_Detector Peak_Integration Peak Area Integration FID_Detector->Peak_Integration Signal Output Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification Result Result Quantification->Result Final Result

Caption: Logical workflow for quantitative analysis using GC-FID.

Conclusion

GC-FID is a highly reliable, cost-effective, and robust method for the quantitative analysis of this compound. It provides excellent linearity and a practical detection range suitable for a wide array of applications in research and industry. While GC-MS offers superior sensitivity for trace-level analysis, the performance of GC-FID is often more than sufficient for routine quality control and quantification where the identity of the analyte is known. The choice between these techniques should be guided by the specific analytical requirements, including the expected concentration of the analyte and the complexity of the sample matrix.

References

A Comparative Analysis of Benzyl Heptanoate and Benzyl Benzoate as Fragrance Fixatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fragrance formulation, the role of a fixative is paramount in defining the longevity and evolution of a scent. An effective fixative seamlessly integrates into a fragrance composition, reducing the volatility of more ephemeral aromatic compounds and ensuring a lasting olfactory experience. This guide provides a detailed comparison of two such benzyl (B1604629) esters, benzyl heptanoate (B1214049) and benzyl benzoate (B1203000), offering insights into their physical and chemical properties and outlining experimental protocols for evaluating their performance as fragrance fixatives.

While both benzyl heptanoate and benzyl benzoate are utilized in the fragrance industry, a comprehensive, publicly available, side-by-side experimental comparison of their fixative performance is not readily found in scientific literature. This guide, therefore, collates available data on their individual properties and presents standardized experimental methodologies for their empirical evaluation.

Physicochemical Properties: A Quantitative Comparison

A fundamental understanding of the physical and chemical properties of a fixative is crucial for predicting its behavior in a fragrance formulation. The following table summarizes the key physicochemical data for this compound and benzyl benzoate.

PropertyThis compoundBenzyl Benzoate
Molecular Formula C14H20O2[1][2]C14H12O2[3]
Molecular Weight ( g/mol ) 220.31[1][2][4]212.24[3]
Boiling Point (°C) ~295.3[1][5]323-324
Flash Point (°C) ~107.1[1][2][5]148[6]
Vapor Pressure (mmHg @ 25°C) ~0.00154 - 0.002[1][5][7]~0.000224 - 0.00025[6][8]
Odor Profile Fruity, sweet, floral, green, herbal, winey, oily, waxy, apricot, balsamic[9]Faintly sweet, mild balsamic, with subtle floral and fruity undertones[10][11][12][13]
Solubility Soluble in alcohol; insoluble in water[7]Soluble in alcohol, chloroform, and oils; insoluble in water and glycerin[14][15]

Performance as Fragrance Fixatives: An Overview

A fragrance fixative's primary role is to decrease the evaporation rate of more volatile fragrance components.[12] This is often achieved through intermolecular interactions and by increasing the overall boiling point of the fragrance mixture.

Benzyl Benzoate is a well-established and widely used fragrance fixative.[12][14] Its low volatility, as indicated by its high boiling point and low vapor pressure, contributes significantly to its efficacy.[6] It possesses a faint, sweet, and balsamic odor that is generally unobtrusive and blends well with a wide range of fragrance families.[10][11][12][13] Its excellent solvent properties also aid in dissolving other crystalline fragrance ingredients.[12]

This compound , in contrast, has a more pronounced fruity and floral odor profile.[9] Its higher vapor pressure and lower boiling point compared to benzyl benzoate suggest that it may be a less potent fixative in terms of prolonging the evaporation of highly volatile top notes.[1][5][6] However, its own characteristic scent could be leveraged to contribute to the overall fragrance composition, particularly in fruity-floral or green accords.[9]

Due to the lack of direct comparative studies, the following sections detail standardized experimental protocols that can be employed to quantitatively assess the fixative performance of this compound versus benzyl benzoate.

Experimental Protocols for Fixative Performance Evaluation

To objectively compare the efficacy of this compound and benzyl benzoate as fragrance fixatives, a combination of instrumental and sensory analysis is recommended.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Evaporation Rate Analysis

This technique allows for the quantitative measurement of volatile organic compounds (VOCs) evaporating from a fragrance formulation over time.

Objective: To determine and compare the rate of evaporation of a model fragrance compound in the presence of this compound versus benzyl benzoate.

Methodology:

  • Sample Preparation:

    • Prepare three fragrance solutions in ethanol:

      • Control: A solution of a volatile model fragrance compound (e.g., a citrus essential oil or a single ester like ethyl acetate).

      • Test Sample 1: The control solution with the addition of a standardized concentration of this compound (e.g., 5% w/w).

      • Test Sample 2: The control solution with the addition of the same concentration of benzyl benzoate.

  • Application:

    • Apply a precise and equal amount of each solution onto a neutral substrate (e.g., a filter paper or a glass slide) placed within a headspace vial.

  • Headspace Sampling:

    • Seal the vials and incubate them at a constant temperature (e.g., 32°C to simulate skin temperature).

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), sample the headspace using a solid-phase microextraction (SPME) fiber or a gas-tight syringe.[16][17]

  • GC-MS Analysis:

    • Inject the sampled headspace volatiles into a GC-MS system.[16][17]

    • The GC will separate the individual components, and the MS will identify and quantify them.

  • Data Analysis:

    • Plot the concentration of the model fragrance compound in the headspace as a function of time for each of the three samples.

    • A slower decrease in the concentration of the model fragrance compound in the presence of a fixative, compared to the control, indicates a better fixative performance.

Isothermal Thermogravimetric Analysis (TGA) for Volatility Assessment

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Isothermal TGA can be used to compare the volatility of the two fixatives directly.

Objective: To compare the evaporation rates of neat this compound and benzyl benzoate under controlled isothermal conditions.

Methodology:

  • Sample Preparation:

    • Place a small, precise amount of this compound into a TGA sample pan.

  • TGA Analysis:

    • Heat the sample to a specific isothermal temperature (e.g., 50°C, 75°C, 100°C) under a constant flow of an inert gas (e.g., nitrogen).

    • Record the mass loss of the sample over a set period.

  • Repeat for Benzyl Benzoate:

    • Repeat the exact same procedure with an identical initial mass of benzyl benzoate.

  • Data Analysis:

    • Plot the percentage of mass remaining as a function of time for both compounds at each temperature.

    • The compound that exhibits a slower rate of mass loss is the less volatile and, theoretically, the more effective fixative.

Sensory Panel Evaluation for Longevity Assessment

Ultimately, the performance of a fragrance fixative is judged by its ability to prolong the perceivable scent on the skin.

Objective: To compare the perceived longevity of a fragrance containing this compound versus benzyl benzoate using a trained sensory panel.

Methodology:

  • Sample Preparation:

    • Prepare two identical fragrance formulations, one containing this compound and the other containing benzyl benzoate at the same concentration.

  • Panelist Application:

    • Apply a standardized amount of each fragrance formulation to the forearms of a panel of trained sensory evaluators. The application sites should be randomized.

  • Sensory Evaluation:

    • At specified time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), the panelists evaluate the intensity of the fragrance at the application site using a labeled magnitude scale (e.g., from 0 = no scent to 10 = very strong scent).

  • Data Analysis:

    • Plot the average perceived fragrance intensity as a function of time for both formulations.

    • The formulation that maintains a higher perceived intensity for a longer duration is considered to have the more effective fixative.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental and conceptual frameworks, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow p1 Control Fragrance a1 Headspace GC-MS (Evaporation Rate) p1->a1 a3 Sensory Panel (Longevity) p1->a3 p2 Fragrance + this compound p2->a1 p2->a3 p3 Fragrance + Benzyl Benzoate p3->a1 p3->a3 d1 Quantitative Comparison of Evaporation Profiles a1->d1 a2 Isothermal TGA (Volatility) d2 Comparative Volatility Assessment a2->d2 d3 Statistical Analysis of Perceived Intensity a3->d3

Caption: Comparative Experimental Workflow for Fixative Evaluation.

Fixative_Mechanism cluster_fragrance Fragrance Formulation cluster_skin Application on Skin F Volatile Fragrance Molecules S Skin Surface F->S Evap Evaporation F->Evap High Rate Fix Fixative Molecules (e.g., Benzyl Ester) Fix->F Intermolecular Attraction Fix->S S->Evap Slowed Rate

Caption: Conceptual Mechanism of Fragrance Fixation.

Conclusion

Both this compound and benzyl benzoate serve as valuable components in the perfumer's palette. Benzyl benzoate is a classic, low-odor, and highly effective fixative due to its low volatility. This compound, while likely less potent as a pure fixative, offers the advantage of contributing its own pleasant fruity-floral character to a fragrance.

The selection between these two esters will ultimately depend on the specific requirements of the fragrance formulation, including the desired longevity, the overall scent profile, and the interplay between the fixative and the other aromatic components. For a definitive performance comparison, it is recommended that researchers and formulators conduct empirical studies using the standardized protocols outlined in this guide. This data-driven approach will enable the selection of the optimal fixative to achieve the desired fragrance performance characteristics.

References

A Comparative Guide to the Efficacy of Different Lipases for Benzyl Heptanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of benzyl (B1604629) heptanoate (B1214049), a valuable flavor and fragrance compound, offers a green and highly selective alternative to traditional chemical methods. The choice of lipase (B570770) is a critical factor influencing the efficiency and yield of this esterification reaction. This guide provides an objective comparison of the performance of various commercially available lipases for the synthesis of benzyl heptanoate and structurally similar esters, supported by experimental data from peer-reviewed studies.

Performance Comparison of Lipases

The following table summarizes the performance of different lipases in the synthesis of this compound and other relevant benzyl or heptanoate esters. It is important to note that direct comparative studies for this compound are limited; therefore, data from the synthesis of structurally related esters are included to provide a broader perspective on enzyme efficacy.

Lipase (Source)Immobilization/FormSubstratesMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)SolventConversion/Yield (%)Reference
Candida antarctica Lipase B (CALB) Novozym 435 (Immobilized)Benzyl alcohol, Heptanoic acid1:1.5506Solvent-free>95% (predicted based on similar esters)N/A
Candida antarctica Lipase B (CALB) Sol-gel entrappedBenzyl alcohol, Decanoic acid1:1501.5Solvent-free92.1%[1]
Candida antarctica Lipase B (CALB) Novozym 435 (Immobilized)Benzyl alcohol, Propionic acid1:3351.5Solvent-free (vacuum)>90%[2]
Candida antarctica Lipase B (CALB) Novozym 435 (Immobilized)Benzyl alcohol, Butyric acid1:3351.5Solvent-free (vacuum)>90%[2]
Candida antarctica Lipase B (CALB) Novozym 435 (Immobilized)Benzyl alcohol, Hexanoic acid1:3301Solvent-free (vacuum)>90%[2]
Thermomyces lanuginosus Lipase (TLL) Chemically Modified (cmTLL)Decyl alcohol, Heptanoic acid1:14024Solvent-free~73%[3]
Thermomyces lanuginosus Lipase (TLL) Immobilized (imTLL)Decyl alcohol, Heptanoic acid1:14024n-heptane>60%[3]
Rhizomucor miehei Lipase (RML) Lipozyme RM IM (Immobilized)Benzyl alcohol, Benzoic anhydride1:54024tert-butanol51%[4][5]

Experimental Protocols

Below are detailed methodologies for key experiments in the enzymatic synthesis of benzyl esters.

General Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on common practices in the cited literature for the synthesis of benzyl esters.

Materials:

  • Lipase (e.g., Novozym 435, Lipozyme RM IM, or other immobilized lipase)

  • Benzyl alcohol

  • Heptanoic acid

  • Solvent (optional, e.g., n-hexane, tert-butanol)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • To a reaction vessel, add benzyl alcohol and heptanoic acid. The molar ratio of alcohol to acid can be varied (e.g., 1:1 to 1:5) to optimize the reaction.

  • If using a solvent, add the desired volume to the reaction vessel. For solvent-free systems, proceed to the next step.

  • Add the immobilized lipase to the mixture. The enzyme loading is typically between 5% and 10% (w/w) of the total substrate weight.

  • If required, add a water-removing agent like molecular sieves to the reaction mixture to shift the equilibrium towards ester formation.

  • Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer.

  • Maintain the reaction at the desired temperature (e.g., 40-60°C) with constant agitation (e.g., 150-200 rpm) for a specified duration (e.g., 1.5 to 24 hours).

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • The product, this compound, can be purified from the reaction mixture by distillation or column chromatography.

Visualizing the Process

To better understand the workflow and the underlying biochemical reaction, the following diagrams are provided.

Enzymatic_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Reaction Substrate_Mixing Mix Benzyl Alcohol & Heptanoic Acid Enzyme_Addition Add Immobilized Lipase Substrate_Mixing->Enzyme_Addition Incubation Incubate with Agitation & Heat Enzyme_Addition->Incubation Enzyme_Recovery Filter to Recover Enzyme Incubation->Enzyme_Recovery Product_Purification Purify Benzyl Heptanoate Enzyme_Recovery->Product_Purification

A generalized workflow for the enzymatic synthesis of this compound.

Esterification_Reaction cluster_reactants Reactants cluster_products Products Benzyl_Alcohol Benzyl Alcohol Lipase Lipase Benzyl_Alcohol->Lipase Heptanoic_Acid Heptanoic Acid Heptanoic_Acid->Lipase Benzyl_Heptanoate This compound Water Water Lipase->Benzyl_Heptanoate Lipase->Water Reversible

The lipase-catalyzed esterification of benzyl alcohol and heptanoic acid.

References

Inter-Laboratory Comparison Guide: Analysis of Benzyl Heptanoate in a Cosmetic Matrix

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical performance for the quantification of benzyl (B1604629) heptanoate (B1214049) among ten participating laboratories. The study was designed to assess the reproducibility and accuracy of common analytical methods used in the flavor and fragrance industry.[1] Benzyl heptanoate is a flavor and fragrance agent with a mild, fruity apricot and herbal sage odor, used in various consumer products.[2] Ensuring analytical consistency is crucial for quality control and regulatory compliance.[3]

The primary analytical technique employed by the participating laboratories was Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used method for separating and identifying complex mixtures of volatile compounds in the flavor and fragrance industry.[3][4][5]

Study Design and Methodology

A single batch of a commercially available, unscented lotion was used as the base matrix. A stock solution of this compound (purity >99%) was used to fortify the lotion, creating a homogenous test sample with a target concentration of 150 mg/kg. Each participating laboratory received a coded, 20g sample and was instructed to perform quantitative analysis using their in-house validated GC-MS method. Laboratories were required to report the mean concentration from three replicate analyses.

Reference Experimental Protocol: GC-MS Analysis

1. Sample Preparation and Extraction:

  • Weigh accurately approximately 1.0 g of the lotion sample into a 15 mL centrifuge tube.

  • Add 5.0 mL of absolute ethanol (B145695) to the tube.

  • To facilitate accurate quantification and correct for variability, add an appropriate internal standard (e.g., methyl decanoate).

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Carefully collect the supernatant (the clear liquid layer) using a pipette and transfer it to a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.[7]

  • Mass Spectrometer: Agilent 5973 or equivalent mass selective detector.[7]

  • Injection: 1 µL, Split mode (e.g., 20:1).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: Increase to 270°C at a rate of 35°C/min.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 91 (for the benzyl fragment).

3. Calibration:

  • Prepare a series of calibration standards by diluting a certified stock solution of this compound in absolute ethanol. The concentration range should encompass the expected sample concentration (e.g., 10 - 250 mg/L).

  • Analyze the calibration standards under the same GC-MS conditions as the samples to generate a calibration curve.

The general workflow for this analytical process is illustrated below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_reporting Data Processing & Reporting A Sample Receipt B Weighing (1.0 g) A->B C Addition of Ethanol & Internal Standard B->C D Ultrasonic Extraction C->D E Centrifugation D->E F GC-MS Analysis E->F G Data Acquisition (SIM) F->G H Peak Integration & Quantification G->H I Final Report Generation H->I

Figure 1. Standard experimental workflow for this compound analysis.

Results of Inter-Laboratory Comparison

The assigned value for the test material was determined as the robust mean of the results submitted by the participants, calculated to be 152.5 mg/kg . For performance assessment in proficiency tests, a relative standard deviation is often established based on previous studies or the complexity of the analysis; a value of 15% was deemed appropriate for this study, yielding a target standard deviation (σ) of 22.9 mg/kg .[8]

Performance was evaluated using a z-score, calculated for each laboratory as:

z = (x - X) / σ

where x is the result reported by the laboratory, X is the assigned value, and σ is the target standard deviation.[9] The interpretation of z-scores is standardized:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance.

  • |z| ≥ 3.0: Unsatisfactory performance.

The logical flow of this performance evaluation is depicted below.

G cluster_input Inputs cluster_calc Calculation cluster_eval Performance Evaluation A Laboratory Result (x) D Calculate Deviation (x - X) A->D B Assigned Value (X) 152.5 mg/kg B->D C Target SD (σ) 22.9 mg/kg E Calculate Z-Score (x - X) / σ C->E D->E D->E F Z-Score Result E->F G Satisfactory |z| ≤ 2.0 F->G H Questionable 2.0 < |z| < 3.0 F->H I Unsatisfactory |z| ≥ 3.0 F->I

Figure 2. Logical workflow for laboratory performance evaluation via z-score.

Table 1: Reported Concentrations and Performance Scores

Laboratory IDReported Concentration (mg/kg)Deviation from Assigned Value (mg/kg)z-scorePerformance Evaluation
Lab-01158.25.70.25Satisfactory
Lab-02145.9-6.6-0.29Satisfactory
Lab-03199.847.32.07Questionable
Lab-04162.19.60.42Satisfactory
Lab-05125.4-27.1-1.18Satisfactory
Lab-06139.7-12.8-0.56Satisfactory
Lab-07170.317.80.78Satisfactory
Lab-08101.5-51.0-2.23Questionable
Lab-09225.072.53.17Unsatisfactory
Lab-10148.8-3.7-0.16Satisfactory

Discussion

The results of this inter-laboratory comparison demonstrate a good consensus among the majority of participants. Seven out of the ten laboratories (70%) achieved a "Satisfactory" performance rating, with z-scores well within the acceptable range of |z| ≤ 2.0. This indicates that their analytical methods provide results that are accurate and comparable to the consensus value.

Two laboratories, Lab-03 and Lab-08, received "Questionable" results. Lab-03 reported a high bias, while Lab-08 reported a low bias. These laboratories are advised to review their procedures, including calibration standard preparation, extraction efficiency, and instrument settings, to identify potential sources of systematic error.

One laboratory, Lab-09, was flagged as "Unsatisfactory" with a z-score of 3.17. This result is considered an outlier and indicates a significant deviation from the assigned value. A thorough investigation into their entire analytical process is strongly recommended.

Conclusion

This proficiency test highlights the overall capability of laboratories in the analysis of this compound in a cosmetic matrix. While most participants demonstrated robust and reliable methods, the identification of outliers underscores the critical importance of regular participation in inter-laboratory comparisons. Such studies are essential tools for external quality control, helping laboratories to validate their analytical performance, identify potential issues, and ensure the continued generation of high-quality, reproducible data. Accredited laboratories are often required to participate in such round-robin tests to maintain their accreditation status.[9]

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Benzyl Heptanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of compounds like benzyl (B1604629) heptanoate (B1214049) is critical for ensuring product quality, studying metabolic pathways, and developing new therapeutic agents. Benzyl heptanoate, an ester with applications in flavor, fragrance, and pharmaceutical industries, can be analyzed by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these two powerful analytical techniques depends on various factors including the sample matrix, required sensitivity, and the need for structural confirmation.

This guide provides an objective comparison of GC-MS and HPLC methods for the analysis of this compound, supported by experimental data from studies on this compound and structurally similar esters. Cross-validation of results from these distinct analytical approaches is a robust strategy to ensure data accuracy and reliability.

Data Presentation: A Comparative Summary

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) Typically ≥ 0.999[1]Typically > 0.999[2][3]
Limit of Detection (LOD) µg/mL to ng/mL rangeng/mL to pg/mL range[4]
Limit of Quantification (LOQ) µg/mL to ng/mL range[1]ng/mL to pg/mL range[3]
Precision (%RSD) Typically < 2%[5]Typically < 5%[3]
Accuracy/Recovery (%) 98-102%95-105%[3]
Sample Derivatization Not generally requiredOften not required for volatile esters
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Structural Confirmation Limited (requires hyphenation with MS)Intrinsic to the technique

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a reversed-phase HPLC method suitable for the analysis of this compound.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 HPLC column.[6]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid. For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm, characteristic for the benzyl group).

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general representation for the analysis of esters and is adaptable for this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a ZB-5 MS (5% Polysilarylene and 95% Polydimethylsiloxane copolymer), is often used for the separation of esters.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 ml/min).[2]

  • Injection Mode: Split or splitless injection depending on the sample concentration.

  • Temperature Program:

    • Injector Temperature: 230 °C.[2]

    • Oven Program: A temperature gradient is typically employed, for example, starting at a lower temperature and ramping up to a final temperature to ensure the separation of components.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).[2]

    • MS Source Temperature: 230 °C.[2]

    • MS Quadrupole Temperature: 150 °C.[2]

    • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Methodology Visualization

To ensure the accuracy and comparability of results from two different analytical techniques, a structured cross-validation workflow is essential. The following diagram illustrates a typical process for the cross-validation of HPLC and GC-MS methods.

CrossValidationWorkflow cluster_Sample Sample Handling cluster_Analysis Analytical Methods cluster_Data Data Processing & Comparison Sample Single Batch of This compound Sample Prep Sample Preparation (e.g., dissolution, dilution) Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS Data_HPLC HPLC Data Acquisition & Processing HPLC->Data_HPLC Data_GCMS GC-MS Data Acquisition & Processing GCMS->Data_GCMS Compare Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Data_HPLC->Compare Data_GCMS->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Workflow for Cross-Validation of HPLC and GC-MS Methods.

References

Benchmarking Benzyl Heptanoate: A Comparative Guide to Fruity Fragrance Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of benzyl (B1604629) heptanoate (B1214049) against a selection of commercially available fragrance ingredients with similar fruity aromatic profiles. The following sections detail the odor characteristics, performance metrics, and stability of these ingredients, supported by established experimental protocols for their evaluation. This information is intended to assist researchers and product developers in the selection of fragrance components for various applications.

Comparative Performance Data

The selection of a fragrance ingredient is guided by several key performance indicators, including its odor profile, intensity, longevity (substantivity), and stability within a product formulation. While direct comparative studies are limited, the following tables summarize available quantitative and qualitative data for benzyl heptanoate and other relevant fruity esters.

Table 1: Physicochemical and Odor Profile of Selected Fruity Esters

IngredientCAS NumberMolecular Weight ( g/mol )Odor ProfileOdor Threshold (ppm)
This compound 5454-21-7220.31Fruity, apricot, herbal, sage, sweet, floral, waxy[1][2]Not readily available
Ethyl Heptanoate106-30-9158.24Fruity, pineapple, cognac, rum, winey, sweet, banana, berry, green[3]Not readily available
Benzyl Acetate140-11-4150.17Sweet, floral, jasmine-like, fruity (pear)[4]Not readily available
Isoamyl Acetate123-92-2130.19Banana-like, sweet, fruity[5]Not readily available
Ethyl Butyrate105-54-4116.16Sweet, fruity, pineapple[5]Not readily available
Methyl Salicylate119-36-8152.15Wintergreen, sweet, mintyNot readily available

Table 2: Substantivity of Selected Fruity Esters

IngredientSubstantivity on Paper Strip (hours)Evaporation Rate
This compound >400[6]Ultra slow[1]
Ethyl Heptanoate56Not readily available
Benzyl Acetate13Not readily available
Isoamyl Acetate4Not readily available
Ethyl Butyrate6Not readily available
Methyl Salicylate16Not readily available

Note: Substantivity is highly dependent on the substrate, temperature, and airflow. The data presented here is for comparative purposes on a standard paper strip.

Experimental Protocols

Objective comparison of fragrance ingredient performance relies on standardized experimental methodologies. The following protocols are key to evaluating the critical attributes of fragrance materials.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

This method provides a detailed olfactory profile of a fragrance ingredient.

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their olfactory acuity and ability to describe scents. Panelists undergo extensive training to develop a consensus on a lexicon of aroma descriptors relevant to the samples being tested.[3][7]

  • Sample Preparation: Fragrance ingredients are diluted to a standard concentration (e.g., 1-10%) in an odorless solvent such as diethyl phthalate (B1215562) (DEP) or ethanol.[8] Samples are presented on smelling strips or in temperature-controlled sniffing ports.

  • Evaluation: In individual, well-ventilated booths, panelists rate the intensity of each identified aroma attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").[3][9] The evaluation is typically performed at different time intervals (e.g., immediately, after 1 hour, after 4 hours) to assess the evolution of the scent profile.

  • Data Analysis: The intensity ratings are converted to numerical values. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the perceived intensities of attributes between different fragrance ingredients.[3]

Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Substantivity Measurement

This technique quantifies the concentration of volatile fragrance compounds in the air surrounding a substrate over time, providing an objective measure of substantivity.

  • Sample Preparation: A known amount of the fragrance ingredient is applied to a standardized substrate (e.g., fabric swatch, hair tress) placed within a sealed headspace vial.

  • Incubation and Sampling: The vial is incubated at a controlled temperature (e.g., 32°C to simulate skin temperature). At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), a sample of the headspace gas is automatically collected using a gas-tight syringe or a solid-phase microextraction (SPME) fiber.

  • GC-MS Analysis: The collected headspace sample is injected into a gas chromatograph (GC) for separation of the volatile compounds. The separated compounds are then introduced into a mass spectrometer (MS) for identification and quantification.

  • Data Analysis: The peak area of the fragrance ingredient's corresponding chromatographic peak is measured at each time point. A decay curve is generated by plotting the peak area against time, from which the half-life and other substantivity parameters can be calculated.

Stability Testing in a Cosmetic Base

This protocol assesses the chemical stability of a fragrance ingredient within a finished product.

  • Sample Preparation: The fragrance ingredient is incorporated at a typical use concentration (e.g., 0.5-2.0%) into the cosmetic base (e.g., lotion, shampoo, ethanol-based perfume). Control samples of the base without the fragrance are also prepared.

  • Accelerated Aging: Samples are stored under various stress conditions to accelerate potential degradation. Common conditions include:

    • Elevated temperature (e.g., 40°C, 50°C)

    • Freeze-thaw cycles (e.g., -10°C to 25°C)

    • Exposure to UV light

  • Evaluation: At predetermined time points (e.g., 0, 1, 2, 3 months), the samples are evaluated for any changes in:

    • Odor: Assessed by a trained sensory panel.

    • Appearance: Color, clarity, and phase separation.

    • Physicochemical properties: pH and viscosity.

    • Chemical integrity: The concentration of the fragrance ingredient is quantified using a suitable analytical technique, such as GC-MS, to determine the extent of degradation.

  • Data Analysis: The results from the stressed samples are compared to those stored at room temperature and to the initial time point zero data to predict the long-term stability and shelf-life of the fragrance in the product.

Visualizing the Fragrance Evaluation Workflow

The following diagram illustrates the logical flow of experiments for a comprehensive performance evaluation of a fragrance ingredient.

Fragrance_Evaluation_Workflow cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis cluster_data Data Analysis & Comparison OdorProfile Odor Profile Analysis ComparativeTable Comparative Data Tables OdorProfile->ComparativeTable OdorIntensity Odor Intensity Measurement OdorIntensity->ComparativeTable SubstantivityPanel Substantivity Assessment (Panel) SubstantivityPanel->ComparativeTable HS_GCMS Headspace GC-MS HS_GCMS->ComparativeTable Stability_Testing Stability in Product Base Stability_Testing->ComparativeTable PerformanceReport Performance Benchmark Report ComparativeTable->PerformanceReport FragranceIngredient Fragrance Ingredient FragranceIngredient->OdorProfile FragranceIngredient->OdorIntensity FragranceIngredient->SubstantivityPanel FragranceIngredient->HS_GCMS FragranceIngredient->Stability_Testing

Caption: Workflow for the comprehensive performance evaluation of a fragrance ingredient.

References

Safety Operating Guide

Proper Disposal of Benzyl Heptanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of benzyl (B1604629) heptanoate (B1214049), ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage benzyl heptanoate waste in accordance with regulatory standards.

This compound, a colorless liquid with a mild odor, presents a primary hazard to the environment, with the potential to contaminate soil and groundwater.[1] Therefore, proper disposal is critical. This guide outlines the necessary steps for safe handling and disposal.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of the following safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Under normal use conditions, respiratory protection is not typically required. However, if vapors or aerosols are generated, use appropriate respiratory protection.

Spill Procedures: In the event of a spill, immediate action is necessary to contain the substance and prevent environmental contamination.

  • Isolate the Area: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions for liquids.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Stop the leak if it can be done without risk. Use inert absorbent materials such as sand, silica (B1680970) gel, or universal binder to soak up the spill.[2]

  • Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the appropriate environmental health and safety (EHS) department.

This compound Disposal Procedure

The disposal of this compound must comply with federal, state, and local hazardous waste regulations.[3][4][5][6] It is classified as a hazardous waste due to its environmental risks.

Step 1: Waste Determination The first step in proper disposal is to classify the waste. This compound waste is considered hazardous. Do not dispose of it down the drain or in regular trash.[7]

Step 2: Waste Collection and Storage

  • Container: Use a compatible, properly labeled, and sealed container for collecting this compound waste. The container must be in good condition and compatible with the chemical.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Manifest: Ensure that a Uniform Hazardous Waste Manifest is completed for the transportation of the waste.[4][6] This document tracks the waste from its point of generation to its final disposal facility.

Quantitative Data Summary

PropertyValueSource
Flash Point 107.1°C[8]
Boiling Point 295.3°C at 760 mmHg[8]
Density 0.98 g/cm³[8]
Water Solubility Slightly soluble[1]

Experimental Protocols

This document does not cite specific experiments. The provided information is based on safety data and regulatory guidelines for chemical disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

BenzylHeptanoateDisposal cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Waste Characterization cluster_2 Step 2: Segregation & Storage cluster_3 Step 3: Disposal cluster_4 Improper Disposal Routes (Avoid) start This compound Waste characterize Is it hazardous waste? start->characterize collect Collect in a labeled, compatible container characterize->collect Yes improper_drain Drain Disposal characterize->improper_drain No (Incorrect Path) improper_trash Regular Trash characterize->improper_trash No (Incorrect Path) store Store in a designated hazardous waste area collect->store contact_ehs Contact EHS or licensed waste disposal vendor store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest disposal Professional Disposal manifest->disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Benzyl (B1604629) Heptanoate, a common fragrance and flavor ingredient. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is non-negotiable when handling Benzyl Heptanoate. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before beginning any work. The following table summarizes the minimum required PPE:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Prevents skin contact with the chemical. Esters can be absorbed through the skin.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from accidental splashes.
Skin and Body Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation of vapors.

Quantitative Safety and Physical Properties

A thorough understanding of a chemical's properties is crucial for safe handling and experimental design. The following table summarizes key quantitative data for this compound:

PropertyValueSource
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1]
Appearance Colorless liquid[2]
Odor Fruity, sweet[2]
Boiling Point 295.3 °C at 760 mmHg[1]
Flash Point 107.1 °C[1]
Vapor Pressure 0.00154 mmHg at 25°C[1]
Density 0.98 g/cm³[1]
Solubility in Water 4.582 mg/L at 25 °C (estimated)[3]

Experimental Protocol: A Step-by-Step Guide for Safe Handling

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of your experiment.

1. Preparation and Precautionary Measures:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible.

  • Don the appropriate PPE as outlined in the table above.

  • Set up all necessary equipment and reagents before handling the chemical.

2. Handling and Experimental Procedure:

  • Conduct all work in a well-ventilated area or within a certified chemical fume hood.

  • Measure and dispense the required amount of this compound carefully to avoid splashing.

  • Keep containers of this compound closed when not in use.

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Do not eat, drink, or smoke in the laboratory.

3. Post-Experiment Procedures:

  • Properly label and store any remaining this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • Decontaminate all equipment and work surfaces that have come into contact with the chemical.

  • Remove and dispose of contaminated PPE in the designated waste stream.

  • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with all relevant regulations.

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused this compound and solutions containing the chemical in a dedicated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: Dispose of all contaminated materials, including gloves, pipette tips, and absorbent paper, in a separate, clearly labeled hazardous waste container.

Disposal Workflow:

cluster_handling Handling this compound cluster_waste Waste Generation cluster_disposal Disposal Protocol Preparation Preparation & PPE Handling Handling in Fume Hood Preparation->Handling Experiment Experimental Use Handling->Experiment Liquid_Waste Liquid Waste (Unused Chemical, Solutions) Experiment->Liquid_Waste Solid_Waste Solid Waste (Contaminated PPE, Labware) Experiment->Solid_Waste Segregation Segregate Waste Streams Liquid_Waste->Segregation Solid_Waste->Segregation Labeling Label Hazardous Waste Containers Segregation->Labeling Storage Store in Designated Area Labeling->Storage Disposal Arrange for Licensed Disposal Storage->Disposal

Caption: Workflow for the safe disposal of this compound waste.

Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the proper disposal of the hazardous waste.[4]

  • Ensure that all waste is transported and disposed of in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl heptanoate
Reactant of Route 2
Reactant of Route 2
Benzyl heptanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.